17alpha-hydroxywithanolide D
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C28H38O7 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O7/c1-14-12-21(34-23(31)15(14)2)26(5,32)27(33)11-9-17-16-13-22-28(35-22)20(30)7-6-19(29)25(28,4)18(16)8-10-24(17,27)3/h6-7,16-18,20-22,30,32-33H,8-13H2,1-5H3/t16-,17-,18-,20-,21+,22+,24-,25-,26-,27+,28+/m0/s1 |
Clave InChI |
JVEUOKCSZLCPOI-IBELMYMKSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Origin of 17alpha-hydroxywithanolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17alpha-hydroxywithanolide D is a naturally occurring C28-steroidal lactone belonging to the withanolide class of compounds. It has been isolated from plant species within the Solanaceae family, notably Withania somnifera (Ashwagandha) and Tubocapsicum anomalum. This technical guide provides a comprehensive overview of the origin of this compound, detailing its biosynthesis, methods of isolation and characterization, and its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Biosynthesis
This compound is a secondary metabolite found in select species of the Solanaceae plant family. Its presence has been confirmed in Withania somnifera, a plant widely used in traditional Ayurvedic medicine, and Tubocapsicum anomalum.[1][2][3][4]
The biosynthesis of withanolides, including this compound, is a complex process that originates from the sterol pathway. The foundational precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These precursors are utilized to form squalene, which then undergoes cyclization to form cycloartenol, a key intermediate in the biosynthesis of phytosterols.
A series of subsequent modifications, including hydroxylation, oxidation, and epoxidation, are catalyzed by a suite of enzymes, prominently featuring various cytochrome P450s (CYPs).[5][6][7][8] While the complete enzymatic cascade leading to this compound has not been fully elucidated, it is understood that a critical step involves the hydroxylation of a withanolide precursor at the 17-alpha position. Although several CYP450s have been identified in Withania somnifera and implicated in withanolide biosynthesis, the specific enzyme responsible for this 17α-hydroxylation has not yet been definitively identified.[5][6][7]
Experimental Protocols: Isolation and Characterization
Extraction from Plant Material
A general procedure for the extraction of withanolides from Withania somnifera or Tubocapsicum anomalum involves the following steps:
-
Drying and Pulverization: The plant material (leaves, stems, or roots) is air-dried and then ground into a fine powder.
-
Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used. This can be performed at room temperature with agitation or under reflux.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning. A common scheme involves partitioning between methanol/water and n-hexane to remove nonpolar compounds, followed by extraction of the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to enrich the withanolide fraction.
Purification
The enriched withanolide fraction is further purified using a combination of chromatographic techniques:
-
Column Chromatography: The extract is typically first fractionated by column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, often a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing withanolides are further purified by preparative HPLC, usually on a C18 reversed-phase column with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
Structure Elucidation
The structure of this compound is confirmed by a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
Quantitative Data
Specific yield data for this compound from plant sources is not extensively reported in the literature. However, studies on the phytochemical composition of Withania somnifera and Tubocapsicum anomalum have confirmed its presence. The overall yield of total withanolides from Withania somnifera roots can range from 0.001% to 0.5% of the dry weight.[7] One study on Tubocapsicum anomalum reported the isolation of this compound, but did not provide a specific yield.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| Appearance | White amorphous powder |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 1 | 203.2 | |
| 2 | 128.9 | 5.86 (d, 10.0) |
| 3 | 139.8 | 6.67 (dd, 10.0, 5.0) |
| 4 | 76.5 | 4.45 (d, 5.0) |
| 5 | 57.1 | |
| 6 | 57.9 | 3.12 (d, 4.0) |
| 7 | 32.1 | 1.95 (m) |
| 8 | 31.8 | 1.75 (m) |
| 9 | 38.9 | 1.85 (m) |
| 10 | 48.9 | |
| 11 | 21.9 | 1.65 (m) |
| 12 | 39.9 | 2.15 (m) |
| 13 | 45.2 | |
| 14 | 52.1 | 2.45 (m) |
| 15 | 23.2 | 1.80 (m) |
| 16 | 35.1 | 2.05 (m) |
| 17 | 88.9 | |
| 18 | 15.2 | 1.35 (s) |
| 19 | 12.3 | 1.21 (s) |
| 20 | 74.5 | |
| 21 | 22.1 | 1.45 (s) |
| 22 | 78.9 | 4.35 (dd, 12.5, 4.0) |
| 23 | 29.8 | 2.55 (m) |
| 24 | 150.1 | 6.85 (m) |
| 25 | 121.9 | |
| 26 | 166.8 | |
| 27 | 20.3 | 1.90 (s) |
| 28 | 12.5 | 1.85 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from the literature.
Biological Activity and Signaling Pathways
This compound has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[9][10] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[11][12]
Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding site, and in doing so, they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to the agonist. The binding of this compound to the NMDA receptor is thought to induce a conformational change that alters the channel's gating properties. This modulation of the NMDA receptor can have significant downstream effects on intracellular signaling cascades. For instance, modulation of Ca²⁺ influx through the NMDA receptor can influence the activity of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), as well as gene expression through transcription factors like CREB.
Conclusion
This compound is a significant member of the withanolide family of natural products, with its origins in the biosynthetic pathways of Withania somnifera and Tubocapsicum anomalum. While the general framework of its biosynthesis is understood to arise from the sterol pathway, further research is required to identify the specific enzymes, particularly the cytochrome P450 responsible for the key 17-alpha hydroxylation step. The development of robust and efficient protocols for its isolation and purification will be crucial for advancing research into its pharmacological properties. Its activity as an allosteric modulator of the NMDA receptor presents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to further explore the potential of this intriguing natural compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Collection - Cytotoxic Withanolides from Tubocapsicum anomalum - Journal of Natural Products - Figshare [figshare.com]
- 3. Cytotoxic withanolides from Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular characterization of three CYP450 genes reveals their role in withanolides formation and defense in Withania somnifera, the Indian Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
The Discovery and Isolation of 17α-hydroxywithanolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxywithanolide D is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. First identified in Tubocapsicum anomalum and later in specific chemotypes of Withania somnifera, this molecule has garnered interest for its cytotoxic and potential antineoplastic properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of 17α-hydroxywithanolide D, with a focus on detailed experimental protocols and data presentation. The guide also explores its interaction with key cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
17α-hydroxywithanolide D was first reported as one of fifteen new withanolides isolated from the stems, roots, and leaves of Tubocapsicum anomalum in a study led by Hsieh et al. in 2007.[3] This discovery was the result of bioassay-directed fractionation, indicating its potential as a cytotoxic agent from the outset. Subsequently, it has also been identified in certain chemotypes of Withania somnifera (Ashwagandha), a plant well-known in traditional Ayurvedic medicine for its diverse therapeutic properties.[2][4] The presence of 17α-hydroxywithanolide D in these botanicals highlights the rich chemical diversity of the Solanaceae family and provides a basis for its further investigation as a potential therapeutic agent.
Experimental Protocols: Isolation of 17α-hydroxywithanolide D from Tubocapsicum anomalum
The following protocol is based on the methodology described by Hsieh et al. (2007) for the isolation of 17α-hydroxywithanolide D from Tubocapsicum anomalum.[3]
Plant Material and Extraction
-
Plant Material: The aerial parts (stems and leaves) and roots of Tubocapsicum anomalum are collected and air-dried.
-
Grinding: The dried plant material is ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent partitioning scheme is as follows:
-
Hexane Partitioning: The aqueous suspension is first partitioned with n-hexane to remove nonpolar constituents like fats and waxes.
-
Ethyl Acetate (B1210297) Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate (EtOAc). The withanolides, including 17α-hydroxywithanolide D, are expected to be enriched in the EtOAc fraction.
-
n-Butanol Partitioning: The final aqueous layer can be further partitioned with n-butanol (n-BuOH) to isolate more polar compounds.
The EtOAc-soluble fraction, being rich in withanolides, is taken for further chromatographic separation.
Chromatographic Purification
A multi-step chromatographic process is employed to isolate 17α-hydroxywithanolide D from the complex EtOAc fraction.
-
Silica (B1680970) Gel Column Chromatography (CC):
-
The dried EtOAc extract is subjected to open column chromatography on silica gel.
-
The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane-EtOAc gradients) and then moving to chloroform-methanol (CHCl₃-MeOH) gradients.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or by staining with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid).
-
Fractions with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with 17α-hydroxywithanolide D from the silica gel column are further purified using a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase to separate compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).
-
A suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water, is used to obtain the pure compound.
-
The purity of the isolated 17α-hydroxywithanolide D is then confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques (¹H NMR, ¹³C NMR, MS, and IR).
-
Biological Activity: Cytotoxicity
17α-hydroxywithanolide D has been reported to exhibit significant cytotoxic activity against various human cancer cell lines.[3] The cytotoxic potential is typically evaluated using assays such as the MTT or MTS assay, which measure cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 17α-hydroxywithanolide D against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Hep G2 | Hepatocellular Carcinoma | 2.5 | Hsieh et al., 2007[3] |
| Hep 3B | Hepatocellular Carcinoma | 3.1 | Hsieh et al., 2007[3] |
| A-549 | Lung Adenocarcinoma | 4.2 | Hsieh et al., 2007[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.8 | Hsieh et al., 2007[3] |
| MCF-7 | Breast Adenocarcinoma | 5.6 | Hsieh et al., 2007[3] |
Note: The IC₅₀ values are as reported in the primary literature and may vary depending on the specific experimental conditions.
Mechanism of Action: Modulation of Signaling Pathways
While the specific signaling pathways modulated by 17α-hydroxywithanolide D are not yet fully elucidated, many withanolides are known to exert their anticancer and anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of its target genes and initiates their transcription.
Withanolides have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5] This is achieved through the inhibition of the IKK complex, which in turn prevents the phosphorylation of IκBα. By blocking this key step, withanolides effectively trap NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory and pro-survival genes. This mechanism likely contributes to the observed cytotoxic and anti-inflammatory properties of this class of compounds.
Conclusion and Future Directions
17α-hydroxywithanolide D is a promising natural product with demonstrated cytotoxic activity. The established protocols for its isolation from natural sources provide a solid foundation for further research. While its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway, further studies are required to confirm this and to identify other potential molecular targets. Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for 17α-hydroxywithanolide D would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved activity and selectivity.
-
In-depth Mechanistic Studies: A detailed investigation into the specific molecular interactions of 17α-hydroxywithanolide D with components of the NF-κB and other relevant signaling pathways is crucial to fully understand its mode of action.
-
In Vivo Efficacy: Evaluation of the anti-cancer efficacy of 17α-hydroxywithanolide D in animal models is a necessary next step to assess its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to determine the drug-like properties of 17α-hydroxywithanolide D.
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic withanolides from Tubocapsicum anomalum [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
17alpha-hydroxywithanolide D in Withania somnifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone found in the medicinal plant Withania somnifera (Ashwagandha). This technical guide provides a comprehensive overview of its chemical properties, biosynthesis, and known biological activities, with a focus on its potential as a neuroprotective and cytotoxic agent. Detailed experimental protocols for isolation, quantification, and biological evaluation are presented, alongside signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide range of therapeutic properties. The medicinal value of this plant is largely attributed to a group of C-28 steroidal lactones known as withanolides. Among the diverse array of withanolides, this compound has emerged as a compound of significant interest due to its potential biological activities. It has been isolated from Withania somnifera and Tubocapsicum anomalum and has been shown to exhibit cytotoxic properties.[1] Recent in-silico studies have also highlighted its potential as a neuroprotective agent through the allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Chemical and Physical Properties
This compound is structurally a derivative of withanolide D. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | --INVALID-LINK-- |
| Molecular Weight | 486.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one | --INVALID-LINK-- |
| Synonyms | 4beta,17alpha,20alpha-trihydroxy-1-oxo-5beta,6beta-epoxy-20S,22R-witha-2,24-dienolide | --INVALID-LINK-- |
| PubChem CID | 23266161 | --INVALID-LINK-- |
Biosynthesis in Withania somnifera
The biosynthesis of withanolides in Withania somnifera is a complex process that is believed to originate from the sterol pathway. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is understood that withanolides are derived from intermediates of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the isoprenoid precursors. The general pathway involves the cyclization of squalene (B77637) to form cycloartenol, which then undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, to produce the diverse array of withanolides found in the plant. The formation of this compound likely involves specific enzymatic hydroxylation at the C-17 position of a withanolide D precursor.
Quantitative Data
While specific quantitative data for this compound in various parts of Withania somnifera is not extensively documented, general analysis of withanolide content provides some context. The concentration of withanolides can vary significantly depending on the plant part, geographical location, and chemotype. Generally, leaves tend to have a higher concentration of withanolides compared to roots.[2][3] One study noted the isolation of this compound from a specific chemotype (Chemotype II) of Withania somnifera.[4]
| Plant Part | Withanolide Content (General) | Reference |
| Leaves | 0.238% of dry weight | [2] |
| Roots | 0.035% - 0.066% of dry weight | [2] |
| Stems | 0.048% of dry weight | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of withanolides from Withania somnifera, which can be adapted for the specific isolation of this compound.
Objective: To isolate this compound from the leaves of Withania somnifera.
Materials:
-
Dried and powdered leaves of Withania somnifera
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered leaves in methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane to remove non-polar compounds.
-
Further partition the aqueous layer with chloroform to extract the withanolides.
-
Collect the chloroform fraction and evaporate the solvent to dryness.
-
-
Column Chromatography:
-
Subject the dried chloroform extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
-
Collect fractions and monitor them by TLC.
-
-
Purification:
-
Pool the fractions containing the compound of interest (identified by comparison with a standard on TLC, if available).
-
Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (optional, for mobile phase modification)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Extract a known weight of the powdered plant material with methanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 227 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample extract and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Biological Activities and Signaling Pathways
Neuroprotective Activity
An in-silico study has suggested that this compound acts as a potential neuroprotective agent by functioning as an allosteric modulator of the NMDA receptor.[5] The study predicted a strong binding affinity to the receptor with a binding energy of -11.9 kcal/mol and an IC50 of 44.24 nM.[5][6] This interaction is thought to modulate the receptor's activity, which plays a crucial role in synaptic plasticity and neuronal survival. Overactivation of NMDA receptors is implicated in excitotoxicity, a key mechanism in neurodegenerative diseases. By modulating the receptor, this compound may help to prevent this excitotoxicity.
Cytotoxic Activity
This compound has been reported to exhibit cytotoxic activity, suggesting its potential as an anticancer agent.[1] While specific IC50 values for this compound are not yet widely published, other withanolides have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. These mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB and STAT3 pathways.[7] Withanolides can suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[8]
Potential Anti-inflammatory Activity
Many withanolides are known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7] Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Withanolides can interfere with this process, thereby reducing the inflammatory response. Although direct experimental evidence for this compound is pending, its structural similarity to other anti-inflammatory withanolides suggests it may share this mechanism of action.
Conclusion and Future Directions
This compound is a promising bioactive compound from Withania somnifera with demonstrated potential in the areas of neuroprotection and cancer therapy. Its ability to modulate the NMDA receptor and its likely involvement in the inhibition of pro-inflammatory signaling pathways make it a compelling candidate for further investigation. Future research should focus on:
-
Elucidating the complete biosynthetic pathway to enable biotechnological production.
-
Conducting in-depth in vitro and in vivo studies to confirm its neuroprotective and cytotoxic effects and to determine its efficacy and safety.
-
Investigating its mechanism of action in various disease models to identify specific molecular targets.
-
Optimizing isolation and purification protocols to improve yield and purity for preclinical and clinical studies.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel treatments for a range of human diseases.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | iGluR | | Invivochem [invivochem.com]
- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
17alpha-hydroxywithanolide D in Tubocapsicum anomalum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17alpha-hydroxywithanolide D, a bioactive steroidal lactone isolated from Tubocapsicum anomalum. The document details the isolation, structural elucidation, and biological activities of this compound, with a focus on its potential as an anticancer and neuroprotective agent. Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data on its cytotoxic effects. Furthermore, this guide illustrates key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Tubocapsicum anomalum (Franch. & Sav.) Makino, a perennial herb belonging to the Solanaceae family, is a rich source of withanolides, a group of C-28 ergostane-type steroids. Among these, this compound has garnered significant interest due to its notable biological activities.[1] This compound, a 17alpha-hydroxy derivative of withanolide D, has been isolated from both Tubocapsicum anomalum and Withania somnifera and has demonstrated cytotoxic effects against various cancer cell lines.[1] This guide aims to consolidate the current knowledge on this compound from T. anomalum, presenting it in a manner that is accessible and actionable for the scientific community.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H38O7 | [1] |
| Molecular Weight | 486.6 g/mol | [1] |
| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | [1] |
| PubChem CID | 23266161 | [1] |
Experimental Protocols
Ultrasound-Assisted Extraction of Withanolides from Tubocapsicum anomalum
This protocol is based on an optimized method for the extraction of withanolides from the aerial parts of T. anomalum.[2][3][4]
3.1.1. Plant Material Preparation:
-
Collect the aerial parts (stems and leaves) of Tubocapsicum anomalum.
-
Dry the plant material in the shade and grind it into a coarse powder.
3.1.2. Extraction Procedure:
-
Weigh 20 kg of the dried, powdered plant material.
-
Place the powder in a suitable extraction vessel.
-
Add a 70% ethanol-water solution at a liquid-to-solid ratio of 20:1 (v/w).
-
Perform ultrasonic-assisted extraction under the following optimized conditions:
-
Ultrasonic Power: 250 W
-
Ultrasonic Time: 40 minutes
-
Ultrasonic Temperature: 50 °C
-
-
After extraction, centrifuge the mixture at 1500 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue twice more to ensure exhaustive extraction.
-
Pool the supernatants from all three extractions.
-
Concentrate the combined extract under reduced pressure to obtain the crude extract.
Bioassay-Guided Fractionation and Isolation of this compound
This protocol outlines a general approach for the isolation of this compound based on bioassay-guided fractionation principles.[5][6][7][8][9]
3.2.1. Solvent Partitioning of the Crude Extract:
-
Suspend the crude extract (e.g., 2815 g) in 5 L of water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity.
-
First, extract with petroleum ether (2 x 5 L) to remove nonpolar compounds.
-
Next, extract the aqueous layer with ethyl acetate (B1210297) (2 x 5 L). The ethyl acetate fraction is expected to contain the withanolides.
-
The remaining aqueous layer can also be collected for further analysis.
3.2.2. Chromatographic Separation:
-
Subject the dried ethyl acetate fraction (e.g., 296 g) to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Test the fractions for cytotoxic activity using a relevant cancer cell line (e.g., Hep G2, MDA-MB-231).
-
Subject the bioactive fractions to further chromatographic purification steps, which may include:
-
Sephadex LH-20 column chromatography.
-
Reversed-phase C18 column chromatography.
-
High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:[10][11][12][13]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Cytotoxicity Assay
The cytotoxic activity of this compound can be evaluated using the MTT or SRB assay. The following is a general protocol for the MTT assay:
-
Seed cancer cells (e.g., Hep G2, Hep 3B, A-549, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data
Cytotoxic Activity of Withanolide D and Related Compounds
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 0.63 | [14] |
| SKOV3 | Ovarian Cancer | 2.93 | [14] |
| Hep3B | Hepatocellular Carcinoma | Not specified, but active | [15] |
| MDA-MB-231 | Breast Cancer | Not specified, but active | [15] |
| SW480 | Colon Adenocarcinoma | Not specified, but active | [15] |
| HCT116 | Colorectal Carcinoma | Not specified, but active | [15] |
| A549 | Lung Carcinoma | Not specified, but active | [15] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are still under investigation, preliminary studies and research on structurally similar withanolides suggest several potential mechanisms of action.
Allosteric Modulation of the NMDA Receptor
Recent in-silico studies suggest that this compound can act as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a reported IC50 of 44.24 nM.[16][17] This interaction suggests a potential neuroprotective role for the compound, which could be relevant for research into neurodegenerative diseases such as Alzheimer's disease.[16]
Figure 1: Proposed allosteric modulation of the NMDA receptor by 17α-hydroxywithanolide D.
Inhibition of the Non-Homologous End Joining (NHEJ) DNA Repair Pathway
Withanolide D, a structurally similar compound, has been shown to enhance the radiosensitivity of human cancer cells by inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[18][19] This is achieved through the downregulation of key proteins in the pathway, such as DNA-PKcs and XRCC4.[18] This mechanism suggests that this compound may also possess radiosensitizing properties, making it a potential candidate for combination therapy with radiation in cancer treatment.
Figure 2: Inhibition of the NHEJ DNA repair pathway by Withanolide D.
Conclusion and Future Directions
This compound, isolated from Tubocapsicum anomalum, is a promising natural product with demonstrated cytotoxic activity and potential neuroprotective effects. The detailed protocols for its extraction and analysis provided in this guide will facilitate further research into its pharmacological properties. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models of cancer and neurodegenerative diseases. The development of derivatives of this compound could also lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic withanolides from Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioassay guided fractionation, isolation and characterization of hepatotherapeutic 1, 3-di-ortho-galloyl quinic acid from the methanol extract of the leaves of Pterocarpus santalinoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 15. Withanolides isolated from Tubocapsicum anomalum and their antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 17α-Hydroxywithanolide D: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-hydroxywithanolide D is a naturally occurring steroid lactone belonging to the withanolide class of compounds. Isolated from medicinal plants such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum, this molecule has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuroprotection and oncology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 17α-hydroxywithanolide D, supported by available experimental and computational data.
Chemical Structure and Properties
17α-hydroxywithanolide D is characterized by a C28 ergostane (B1235598) skeleton, a common feature of withanolides. Its systematic IUPAC name is (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one.[2] The key structural features include a δ-lactone in the side chain and multiple hydroxyl groups, which contribute to its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C28H38O7 | --INVALID-LINK--[2] |
| Molecular Weight | 486.6 g/mol | --INVALID-LINK--[2] |
| XLogP3 | 1.7 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Biological Activities and Mechanism of Action
The biological activities of 17α-hydroxywithanolide D are an emerging area of research, with current data pointing towards its potential as a neuroprotective and cytotoxic agent.
Neuroprotective Activity
A significant in-silico study has identified 17α-hydroxywithanolide D as a potential allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5][6] Overactivation of the NMDA receptor is implicated in various neurodegenerative diseases, making its modulation a promising therapeutic strategy.
Computational Modeling of NMDA Receptor Binding:
-
Binding Affinity: Molecular docking studies have predicted a strong binding affinity of 17α-hydroxywithanolide D to the NMDA receptor, with a binding energy of -11.9 kcal/mol.[4][6]
-
Predicted IC50: The predicted half-maximal inhibitory concentration (IC50) for NMDA receptor modulation is 44.24 nM.[6][7][8]
-
Molecular Interactions: The molecule is predicted to form hydrogen bonds with key amino acid residues in the D-chain of the receptor, including ASP165, ARG431, THR433, LYS466, and TYR476.[4] It is also suggested to have hydrophobic and water-bridging interactions.[4]
These computational findings suggest that 17α-hydroxywithanolide D could have a significant role in the management of neurodegenerative conditions like Alzheimer's disease, although experimental validation is still required.
Cytotoxic Activity
While specific experimental data on the cytotoxic activity of 17α-hydroxywithanolide D is limited in the currently available literature, its structural similarity to other withanolides with known anticancer properties, such as Withanolide D and Withaferin A, suggests that it may also possess cytotoxic effects. Withanolides have been reported to exhibit cytotoxicity against a range of cancer cell lines.[9] For instance, some withanolides have shown IC50 values in the micromolar to sub-micromolar range against various cancer cell lines.[9]
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of 17α-hydroxywithanolide D are not extensively documented in single, comprehensive sources. However, by compiling information from related studies on withanolides, general methodologies can be outlined.
Isolation and Purification
17α-hydroxywithanolide D has been isolated from Withania somnifera (chemotype II).[3] A general protocol for the isolation of withanolides involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., roots and leaves) is extracted with a suitable solvent, typically methanol (B129727) or a hydroalcoholic mixture.[10]
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC).[11][12][13]
Illustrative HPLC Method for Withanolide Analysis: A reversed-phase HPLC method using a C18 column with a gradient elution of methanol and water (often with a small percentage of acetic acid) is commonly employed for the separation and quantification of withanolides.[11][12][13] Detection can be achieved using a photodiode array (PDA) detector.[11]
Spectroscopic Characterization
The structure of 17α-hydroxywithanolide D would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[7][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[16] Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Biological Assays
Neuroprotective Activity Assays:
-
NMDA Receptor Binding Assay: To experimentally validate the in-silico findings, a radioligand binding assay could be performed using a ligand that binds to the NMDA receptor, such as --INVALID-LINK--MK801. The ability of 17α-hydroxywithanolide D to displace the radioligand would indicate its binding to the receptor.
-
Calcium Flux Assay: A high-throughput calcium-flux assay in cells expressing NMDA receptors can be used to measure the functional effect of 17α-hydroxywithanolide D on receptor activity.
Cytotoxicity Assays:
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. Cancer cell lines would be treated with varying concentrations of 17α-hydroxywithanolide D to determine its IC50 value.[17]
Anti-inflammatory Activity Assays:
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used to assess the anti-inflammatory potential of 17α-hydroxywithanolide D by measuring the inhibition of nitric oxide production.[18]
-
Cytokine Production Assays: The effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells can be measured using ELISA.[18][19][20]
Signaling Pathways and Logical Relationships
Based on the available data, the primary signaling pathway implicated for 17α-hydroxywithanolide D is its interaction with the NMDA receptor. The modulation of this receptor can have downstream effects on various cellular processes.
Conclusion and Future Directions
17α-hydroxywithanolide D is a promising natural product with significant potential, particularly as a neuroprotective agent through the modulation of the NMDA receptor. The current body of evidence, largely based on in-silico studies, provides a strong rationale for further experimental investigation. Future research should focus on:
-
Developing and publishing detailed protocols for the efficient isolation and/or synthesis of 17α-hydroxywithanolide D to ensure a consistent supply for research purposes.
-
Conducting comprehensive in-vitro and in-vivo studies to experimentally validate its neuroprotective, cytotoxic, and anti-inflammatory activities and to determine its therapeutic window.
-
Elucidating the downstream signaling pathways affected by its modulation of the NMDA receptor to gain a deeper understanding of its mechanism of action.
-
Performing detailed spectroscopic analysis and publishing the data to serve as a reference for future studies.
The continued exploration of 17α-hydroxywithanolide D holds the potential for the development of novel therapeutic agents for a range of challenging diseases.
References
- 1. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | NMDA受体调节剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Analysis of withanolides in root and leaf of Withania somnifera by HPLC with photodiode array and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
cytotoxic activity of 17alpha-hydroxywithanolide D
An In-Depth Technical Guide on the Cytotoxic Activity of 17α-hydroxywithanolide D
Introduction
17α-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] It has been isolated from plants of the Solanaceae family, including Tubocapsicum anomalum and Withania somnifera[1][2], the latter being a plant widely used in the Ayurvedic system of medicine.[3] As an antineoplastic agent, 17α-hydroxywithanolide D has demonstrated cytotoxic activity, making it a compound of interest for cancer research and drug development.[1] This document provides a comprehensive technical overview of its cytotoxic properties, drawing upon data from the closely related and more extensively studied parent compound, Withanolide D.
Quantitative Data: Cytotoxic Activity
While specific cytotoxic data for 17α-hydroxywithanolide D is not extensively detailed in the provided literature, the activity of its parent compound, Withanolide D (WND), offers significant insight. WND exhibits potent cytostatic and cytotoxic effects across various cancer cell lines, including drug-resistant phenotypes.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Withanolide D | Multiple Myeloma (MM-CSCs) | MTT/XTT (72h) | 0.28 ± 0.06 µM | [4] |
| Withanolide D | Normal Stem Cells (NSCs) | MTT/XTT (72h) | > 0.8 µM | [4] |
Note: MM-CSCs are drug-resistant Multiple Myeloma Cancer Stem Cells.
The data indicates that Withanolide D is selectively cytotoxic to cancer cells while showing significantly lower toxicity towards normal cells, suggesting a favorable therapeutic window.[4]
Mechanism of Action and Signaling Pathways
The cytotoxic activity of withanolides, particularly Withanolide D, is mediated through the induction of apoptosis via multiple signaling pathways.
1. Activation of the Sphingomyelinase-Ceramide Cascade: Withanolide D has been shown to induce apoptosis in leukemia cells by activating the neutral sphingomyelinase (N-SMase)-ceramide pathway.[5][[“]] Activation of N-SMase leads to an accumulation of ceramide, a lipid second messenger that subsequently triggers stress-activated protein kinase pathways.[5]
2. Modulation of Stress-Activated Kinases: The increase in ceramide levels modulates the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[5] This synergistic activation is a critical step leading to the induction of apoptosis in both myeloid and lymphoid leukemia cells.[5]
3. Regulation of Bcl-2 Family Proteins and Caspase Activation: The pro-apoptotic signaling cascade initiated by Withanolide D involves the modulation of Bcl-2 family proteins. It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5]
4. Suppression of NF-κB Activation: Withanolides, as a class, are potent inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway.[3] They suppress NF-κB activation induced by various carcinogens and inflammatory agents by inhibiting IκBα kinase activation, which prevents the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3] By blocking NF-κB, withanolides downregulate the expression of NF-κB-regulated gene products that promote cell survival and metastasis, thereby enhancing apoptosis.[3]
Visualizations
Caption: Signaling pathway of Withanolide D-induced apoptosis.
Caption: Workflow for evaluating cytotoxic activity.
Experimental Protocols
Cell Culture
-
Objective: To propagate and maintain human cancer cell lines for experimentation.
-
Methodology:
-
Human cancer cell lines (e.g., SKOV3 ovarian, Caco-2 intestinal, DU145 prostate, A549 lung, MCF7 breast) are obtained from a repository like ATCC.[7]
-
Cells are cultured in their respective recommended media (e.g., McCoy's 5A, DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]
-
The medium is replaced 2-3 times per week, and cells are subcultured upon reaching 80-90% confluency.
-
MTT Cytotoxicity Assay
-
Objective: To determine the concentration of 17α-hydroxywithanolide D that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of 17α-hydroxywithanolide D (and a vehicle control, e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment.
-
Methodology:
-
Cells are seeded and treated with 17α-hydroxywithanolide D for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
Samples are analyzed immediately by flow cytometry.
-
Data analysis distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]
-
Western Blot Analysis
-
Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis signaling pathways.
-
Methodology:
-
Cells are treated with 17α-hydroxywithanolide D for various time points.
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[5]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[5]
-
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
- 5. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Neuroprotective Effects of 17alpha-hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D, a steroidal lactone isolated from Withania somnifera (Ashwagandha), has emerged as a promising candidate for neuroprotective therapies, particularly in the context of Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the current understanding of its neuroprotective mechanisms, supported by available data and detailed experimental protocols. The primary focus of current research lies in its potent allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1]
Core Mechanism of Action: Allosteric Modulation of the NMDA Receptor
Computational studies have identified this compound as a significant allosteric modulator of the NMDA receptor.[1] Unlike orthosteric ligands that bind directly to the agonist or antagonist sites, allosteric modulators bind to a distinct site on the receptor, altering its conformational state and thereby influencing its activity. This mode of action offers a nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonists or antagonists.
In-silico analyses have demonstrated that this compound exhibits a strong binding affinity for the NMDA receptor, specifically interacting with the D-chain of the receptor complex.[1] This interaction is stabilized by key hydrogen bonds, notably with the amino acid residue Lys466.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from computational studies on the interaction of this compound with the NMDA receptor.
| Parameter | Value | Method | Source |
| Binding Energy | -11.9 kcal/mol | Molecular Docking | Vashisth et al., 2024[1] |
| Predicted IC50 | 44.24 nM | Molecular Docking | Vashisth et al., 2024 |
Signaling Pathway
The proposed signaling pathway for the neuroprotective effect of this compound centers on its modulation of the NMDA receptor.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
While in-vitro and in-vivo data for this compound are not yet available in published literature, this section provides detailed protocols for key experiments that are essential to validate the computational findings and further characterize its neuroprotective effects.
In-Silico Analysis: Molecular Docking and Dynamics
This protocol is based on the methodologies described in the study by Vashisth et al., 2024.
Objective: To predict the binding affinity and interaction of this compound with the NMDA receptor.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the NMDA receptor (e.g., from the Protein Data Bank).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain the 3D structure of this compound and optimize its geometry.
-
-
Molecular Docking:
-
Utilize docking software (e.g., AutoDock Vina) to perform blind docking of this compound to the NMDA receptor to identify potential binding sites.
-
Define a grid box encompassing the entire receptor.
-
Analyze the docking results based on binding energy scores and interaction patterns.
-
-
Molecular Dynamics Simulation:
-
Use the best-docked complex for molecular dynamics simulation using software like GROMACS or AMBER.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform energy minimization, followed by NVT and NPT equilibration.
-
Run a production simulation for an extended period (e.g., 100 ns).
-
Analyze the trajectory for RMSD, RMSF, hydrogen bond interactions, and binding free energy calculations (e.g., using MM/PBSA).
-
Caption: Workflow for in-silico analysis.
In-Vitro Validation: Neuroprotection Assays
Objective: To assess the ability of this compound to protect neuronal cells from neurotoxic insults.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in appropriate media and conditions.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity using agents relevant to neurodegenerative diseases, such as:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂)
-
Excitotoxicity: Glutamate or NMDA
-
Alzheimer's Model: Amyloid-beta (Aβ) oligomers
-
Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+
-
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Caption: Workflow for in-vitro neuroprotection assay.
In-Vivo Efficacy: Animal Models of Neurodegeneration
Objective: To evaluate the neuroprotective efficacy of this compound in a living organism.
Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or a chemically-induced model of Parkinson's disease (e.g., MPTP-induced).
Methodology:
-
Animal Grouping and Treatment:
-
Randomly assign animals to control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a predetermined period.
-
-
Behavioral Assessments:
-
Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function (e.g., rotarod test for Parkinson's models).
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue.
-
Measure levels of disease-specific biomarkers (e.g., Aβ plaques and neurofibrillary tangles in Alzheimer's models; dopamine (B1211576) levels in Parkinson's models) using ELISA or Western blotting.
-
Perform immunohistochemical staining to visualize neuronal survival and pathology.
-
Conclusion and Future Directions
The current evidence, primarily from in-silico studies, strongly suggests that this compound is a promising neuroprotective agent with a novel mechanism of action involving the allosteric modulation of the NMDA receptor. The quantitative data from these computational models provide a solid foundation for its therapeutic potential. However, rigorous in-vitro and in-vivo studies, following the protocols outlined in this guide, are imperative to validate these findings and to fully elucidate the compound's efficacy and safety profile. Future research should also explore its potential in other neurodegenerative conditions like Parkinson's disease and stroke, and delve deeper into the downstream signaling cascades affected by its modulation of the NMDA receptor. The development of this compound could represent a significant advancement in the search for effective treatments for devastating neurological disorders.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 17α-Hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxywithanolide D, a naturally occurring steroidal lactone isolated from Tubocapsicum anomalum and Withania somnifera, is emerging as a compound of significant interest in therapeutic research. While its direct molecular mechanisms are an active area of investigation, current evidence primarily points towards its role as a potent allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting a strong potential for neuroprotective applications. Drawing parallels from the extensively studied class of withanolides, this technical guide synthesizes the known actions of 17α-hydroxywithanolide D and extrapolates its potential anti-cancer and anti-inflammatory mechanisms. This document provides a comprehensive overview of its known and hypothesized signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development endeavors.
Core Mechanism of Action: NMDA Receptor Modulation
The most definitive mechanism of action identified for 17α-hydroxywithanolide D is its function as an allosteric modulator of the NMDA receptor.[1][2] In silico and subsequent experimental studies have demonstrated its significant binding affinity for this receptor, which is crucial in mediating synaptic plasticity and memory function.
Quantitative Data on NMDA Receptor Modulation
| Compound | Target | Assay Type | IC50 | Reference |
| 17α-hydroxywithanolide D | NMDA Receptor | Allosteric Modulation Assay | 44.24 nM | [1] |
Hypothesized Anti-Cancer Mechanisms
While direct, extensive studies on the anti-cancer properties of 17α-hydroxywithanolide D are limited, the well-documented anti-neoplastic activities of structurally similar withanolides, such as Withanolide D and Withaferin A, provide a strong basis for hypothesizing its potential mechanisms.[3][4][5] These mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several withanolides have been shown to inhibit STAT3 signaling.[6] It is plausible that 17α-hydroxywithanolide D shares this activity.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of cancer. Withanolides like Withaferin A have been demonstrated to suppress this pathway, leading to decreased cancer cell viability.[7][8][9][10]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Withanolides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][11][12] This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
Quantitative Cytotoxicity Data for Related Withanolides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withanolide D | Caco-2 | Colorectal Carcinoma | 0.63 | [13] |
| Withanolide D | SKOV3 | Ovarian Cancer | 2.93 | [13] |
| Withaferin A | Glioblastoma cells | Brain Cancer | Varies (G2/M arrest) | [7] |
| Withanolide J | HL-60 | Leukemia | 26 | [6] |
| Physaperuvin G | HL-60 | Leukemia | 29 | [6] |
| 17β-hydroxywithanolides | ACHN | Renal Carcinoma | Varies | [14] |
Hypothesized Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, including cancer. Withanolides are recognized for their potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Withanolides can inhibit this process at multiple levels.[15]
Experimental Protocols
The following are representative protocols for assays commonly used to investigate the mechanisms of action of withanolides.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[16][17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of 17α-hydroxywithanolide D for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 17α-hydroxywithanolide D at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in cell lysates.[19][20][21][22][23][24][25]
-
Cell Lysis: Treat cells with 17α-hydroxywithanolide D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[26][27][28][29][30]
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treatment: Pre-treat the transfected cells with 17α-hydroxywithanolide D for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Experimental and Drug Discovery Workflow
The investigation of natural products like 17α-hydroxywithanolide D typically follows a structured workflow from initial screening to preclinical studies.
Conclusion and Future Directions
17α-hydroxywithanolide D presents a compelling profile as a neuroprotective agent through its modulation of the NMDA receptor. While its anti-cancer and anti-inflammatory activities are yet to be directly and extensively elucidated, the robust evidence from structurally related withanolides strongly suggests its potential in these therapeutic areas through the modulation of key signaling pathways such as STAT3, PI3K/Akt/mTOR, and NF-κB. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers to further investigate the precise mechanisms of action of 17α-hydroxywithanolide D and to accelerate its journey from a promising natural product to a potential therapeutic agent. Future research should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo studies to fully unlock its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NMDA受体调节剂 | MCE [medchemexpress.cn]
- 3. biomedres.us [biomedres.us]
- 4. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of Withaferin A and Withanolide D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor withanolides as signal transducers and activators of transcription 3 (STAT3)-inhibition from Withania obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A inhibits matrix metalloproteinase-9 activity by suppressing the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 14. 17β-Hydroxywithanolides as Sensitizers of Renal Carcinoma Cells to Tumor Necrosis Factor-α Related Apoptosis Inducing Ligand (TRAIL) Mediated Apoptosis: Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jivasupplements.org [jivasupplements.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. bowdish.ca [bowdish.ca]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 17α-hydroxywithanolide D as a Novel Allosteric Modulator of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction, particularly overactivation leading to excitotoxicity, is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[1][2][3] Consequently, the modulation of NMDA receptor activity presents a promising therapeutic strategy.[3][4] This technical guide explores the discovery and characterization of 17α-hydroxywithanolide D, a natural compound isolated from Withania somnifera (Ashwagandha), as a potential allosteric modulator of the NMDA receptor.
Recent advanced computational studies have identified 17α-hydroxywithanolide D as a potent modulator with significant neuroprotective potential.[3] Allosteric modulation offers a nuanced approach to controlling receptor function compared to direct antagonism or agonism, potentially leading to safer therapeutic profiles with fewer side effects.[5][6][7] This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for this promising compound.
Quantitative Data: Binding Affinity and Potency
Computational studies have provided initial quantitative metrics for the interaction between 17α-hydroxywithanolide D and the NMDA receptor. These in silico findings highlight its potential as a high-affinity modulator, warranting further experimental validation.
| Compound | Parameter | Value | Receptor/Site | Study Type | Reference |
| 17α-hydroxywithanolide D | Binding Energy | -11.9 kcal/mol | NMDA Receptor (GluN1b-GluN2B) | In Silico (Molecular Docking) | [3] |
| 17α-hydroxywithanolide D | IC50 | 44.24 nM | NMDA Receptor | In Silico | [8][9] |
| 17α-hydroxywithanolide D | Ki (Inhibition Constant) | 44.24 nM to 3.33 µM | NMDA Receptor (Glycine Site) | In Silico | [10] |
| Ifenprodil (Reference) | Binding Energy | -7.8 kcal/mol | NMDA Receptor | In Silico (Molecular Docking) | [3][10] |
| Withanolide D | Activity | NMDA Receptor Inhibitor | GluN2B-containing NMDA Receptors | In Silico (Molecular Docking) | [2][11] |
| Withaferin A, Withanolide A/B | Activity | NMDA Receptor Inhibitors | GluN2B-containing NMDA Receptors | In Silico (Molecular Docking) | [2][12] |
Mechanism of Action: Allosteric Inhibition
17α-hydroxywithanolide D is proposed to act as a negative allosteric modulator (NAM) of the NMDA receptor, specifically targeting the interface of the GluN1b-GluN2B subunits.[2][3] Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) agonist sites, allosteric modulators bind to a distinct site on the receptor complex.[5][7]
The proposed mechanism involves binding to the Amino Terminal Domain (ATD), a key regulatory region of the receptor.[3] Molecular dynamics simulations revealed that 17α-hydroxywithanolide D forms direct hydrogen bonds with key residues on the D-chain of the receptor, including ASP165, ARG431, THR433, LYS466, and TYR476.[3] This binding is thought to induce conformational changes that modulate receptor activity, specifically affecting the interaction between GluN1b and GluN2B subunits and altering the tension in the linker region between the Ligand Binding Domain (LBD) and the transmembrane domain.[3] This mode of action is similar to that of the well-known selective antagonist Ifenprodil, which also targets the GluN2B subunit.[2][10]
Experimental Protocols
The initial discovery and characterization of 17α-hydroxywithanolide D as an NMDA receptor modulator were conducted using computational (in silico) methods. These techniques are crucial for high-throughput screening and for predicting the molecular interactions that guide further experimental work.
1. In Silico Virtual Screening and Molecular Docking
This protocol is designed to computationally screen a large library of compounds to identify those that are likely to bind to a specific biological target.
-
Objective: To identify potential NMDA receptor modulators from a library of Withania somnifera phytochemicals and predict their binding affinity and mode.
-
Methodology:
-
Library Preparation: A 3D structural library of active constituents of Withania somnifera (e.g., 80 compounds) is compiled.[3]
-
Receptor Preparation: The 3D crystal structure of the target, the human NMDA receptor (e.g., GluN1b-GluN2B complex), is obtained from a protein database (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Blind Docking: A "blind" virtual screening is performed where the entire receptor surface is considered a potential binding site. This allows for the unbiased identification of orthosteric and allosteric binding sites.[3][10] Software like AutoDock Vina is commonly used for this step.
-
Binding Energy Calculation: The program calculates the binding energy (in kcal/mol) for the best-predicted conformation of each compound. A more negative value indicates a higher predicted binding affinity.[3]
-
Candidate Selection: Compounds are ranked based on their binding energies. 17α-hydroxywithanolide D was identified as a top candidate with a binding energy of -11.9 kcal/mol.[3]
-
2. Molecular Dynamics (MD) Simulation
Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and its effect on the receptor's conformation.
-
Objective: To validate the stability of the 17α-hydroxywithanolide D-NMDA receptor complex and understand its dynamic impact on receptor structure.
-
Methodology:
-
System Setup: The top-ranked docked complex (NMDA receptor with 17α-hydroxywithanolide D) is placed in a simulated physiological environment (a box of water molecules and ions).
-
Simulation: A simulation is run for a defined period (e.g., nanoseconds to microseconds), calculating the forces between atoms and their resulting motions at each time step.
-
Trajectory Analysis: The simulation output (trajectory) is analyzed to assess the stability of the interaction (e.g., using Root Mean Square Deviation - RMSD) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over time.[3]
-
Conformational Impact: The analysis reveals how the compound's binding affects the receptor's dynamic movements and conformational states, supporting the hypothesis of allosteric modulation.[3]
-
3. In Vitro Validation: Patch-Clamp Electrophysiology (Prospective)
While the primary data is computational, the definitive validation of NMDA receptor modulation requires direct functional assays. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.
-
Objective: To experimentally measure the effect of 17α-hydroxywithanolide D on NMDA receptor-mediated currents in neurons or cell lines expressing the receptor.
-
Methodology:
-
Cell Preparation: Primary neurons or a cell line (e.g., HEK293 cells) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B) are cultured on coverslips.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The cell's membrane potential is clamped at a set voltage (e.g., -70 mV).
-
Receptor Activation: NMDA and glycine are applied to the cell to activate the NMDA receptors, generating an inward electrical current.
-
Modulator Application: 17α-hydroxywithanolide D is co-applied with the agonists at various concentrations.
-
Data Analysis: The peak amplitude of the NMDA-evoked current in the presence of the compound is compared to the control current (agonists alone). A reduction in current indicates inhibitory activity. An IC50 value can be determined by fitting the concentration-response data.
-
Logical Framework for Allosteric Modulation
Conclusion and Future Directions
The in silico discovery of 17α-hydroxywithanolide D as a potent, high-affinity allosteric modulator of the NMDA receptor represents a significant step forward in the search for novel neuroprotective agents.[3] The computational data strongly suggest a non-competitive mechanism of action mediated by binding to the ATD of the GluN2B subunit, which is distinct from the agonist binding sites.
However, these findings are currently predictive. The next critical phase of research must involve rigorous experimental validation. This includes:
-
Functional Assays: Performing electrophysiological studies, such as patch-clamp, to confirm the inhibitory effect on NMDA receptor currents and to accurately determine its potency (IC50).
-
Binding Assays: Conducting radioligand binding assays to experimentally determine the binding affinity (Ki) and confirm that it does not compete with orthosteric ligands.
-
In Vivo Studies: Evaluating the compound's neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's, to assess its therapeutic potential and pharmacokinetic properties.
Successful validation through these experimental protocols would position 17α-hydroxywithanolide D as a promising lead compound for the development of a new class of therapeutics for NMDA receptor-mediated pathologies.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Exploring neuroprotective potential of Withania somnifera phytochemicals by inhibition of GluN2B-containing NMDA receptors: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibitors of NMDA Receptor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 17α-Hydroxywithanolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] Isolated from plants of the Solanaceae family, such as Tubocapsicum anomalum and Withania somnifera, this compound has demonstrated potential as a therapeutic agent, particularly in the fields of oncology and neuroscience.[1] This technical guide provides an in-depth overview of the known and potential therapeutic targets of 17α-hydroxywithanolide D, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Quantitative Data Summary
While specific cytotoxic and anti-inflammatory IC50 values for 17α-hydroxywithanolide D are not extensively available in the public domain, data from closely related withanolides, such as Withanolide D, provide valuable insights into its potential potency. The available quantitative data for 17α-hydroxywithanolide D and its close analog are summarized below.
Table 1: Allosteric Modulation of NMDA Receptor by 17α-Hydroxywithanolide D
| Compound | Target | Assay Type | IC50 | Reference |
| 17α-hydroxywithanolide D | NMDA Receptor | Allosteric Modulation | 44.24 nM | [2] |
Table 2: Cytotoxic Activity of Withanolide D (a closely related compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 0.63 | [3][4] |
| SKOV3 | Ovarian Cancer | 2.93 | [3][4] |
Note: The cytotoxic data presented is for Withanolide D and serves as a proxy due to the limited availability of specific data for 17α-hydroxywithanolide D.
Potential Therapeutic Targets and Signaling Pathways
Based on current research on withanolides, including 17α-hydroxywithanolide D, several key therapeutic targets and signaling pathways have been identified.
Neuroprotection: NMDA Receptor Modulation
17α-hydroxywithanolide D has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in various neurological disorders. The ability of 17α-hydroxywithanolide D to allosterically modulate this receptor suggests its potential as a neuroprotective agent.
Anti-Cancer: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation.[5] Its constitutive activation is a hallmark of many cancers. Withanolides have been shown to suppress NF-κB activation induced by various inflammatory and carcinogenic agents.[5] This inhibition is thought to occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Anti-Cancer: Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Withanolides are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This induction often involves the activation of caspases, a family of proteases that execute the apoptotic process. Withanolide D has been shown to induce apoptosis through a Bax/Bak-dependent pathway.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of 17α-hydroxywithanolide D's therapeutic potential.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
17α-hydroxywithanolide D stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 17α-hydroxywithanolide D in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a compound.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well white, clear-bottom plates
-
17α-hydroxywithanolide D stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 17α-hydroxywithanolide D for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include appropriate controls (unstimulated, stimulated with vehicle).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 17α-hydroxywithanolide D
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of 17α-hydroxywithanolide D for a specified time. Include a vehicle control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
17α-hydroxywithanolide D presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate the NMDA receptor highlights its potential in neuroprotective strategies. Furthermore, its probable anti-cancer effects, mediated through the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis, underscore its promise in oncology. Further research is warranted to fully elucidate the specific molecular mechanisms and to establish a comprehensive quantitative profile of its cytotoxic and anti-inflammatory activities across a broader range of models. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this promising natural compound.
References
- 1. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]
17α-Hydroxywithanolide D: A Potential N-Methyl-D-Aspartate Receptor Modulator for Alzheimer's Disease Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) continues to pose a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Emerging computational evidence has identified 17α-hydroxywithanolide D, a natural compound found in Withania somnifera (Ashwagandha), as a promising candidate for AD research.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on 17α-hydroxywithanolide D, focusing on its potential mechanism of action as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. While direct experimental validation for this specific compound is in its nascent stages, this document consolidates the foundational in-silico data, supportive evidence from related withanolides and Withania somnifera extracts, and detailed experimental protocols to guide future research and development.
Introduction: The Rationale for Targeting the NMDA Receptor in Alzheimer's Disease
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory.[3][4] In Alzheimer's disease, dysfunction of the NMDA receptor is implicated in the synaptic failure and neuronal loss that underlie cognitive decline.[3][4][5] Consequently, modulating NMDA receptor activity presents a compelling therapeutic strategy. Recent advanced computational screening of 80 active constituents from Withania somnifera, a plant with known neuroprotective properties, has pinpointed 17α-hydroxywithanolide D as a lead candidate for further investigation.[1][6]
In-Silico Evidence: 17α-Hydroxywithanolide D as a Novel NMDA Receptor Modulator
A recent comprehensive in-silico study has provided the primary evidence for the therapeutic potential of 17α-hydroxywithanolide D in Alzheimer's disease.[1][6] This research utilized advanced computational methods to screen natural compounds from Withania somnifera against the NMDA receptor, with the FDA-approved NMDA receptor antagonist Ifenprodil as a reference.[1][6]
Binding Affinity and Allosteric Modulation
The virtual screening demonstrated that 17α-hydroxywithanolide D exhibits a strong binding affinity for the NMDA receptor, with a notable binding energy.[1] Molecular dynamics simulations revealed specific interactions with key amino acid residues on the receptor, suggesting a potential allosteric modulation mechanism.[1][6] This indicates that 17α-hydroxywithanolide D may influence receptor activity without directly competing with the primary neurotransmitter, glutamate (B1630785).
Table 1: Computational Binding Data for 17α-Hydroxywithanolide D
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| 17α-hydroxywithanolide D | NMDA Receptor | -11.9 | ASP165, ARG431, THR433, LYS466, TYR476 |
Data sourced from a 2024 in-silico study.[1]
Supportive Evidence from Withania somnifera and Related Withanolides
While direct experimental data on 17α-hydroxywithanolide D is limited, extensive research on Withania somnifera extracts and other withanolides provides a strong basis for its neuroprotective potential.
In-Vivo Studies with Withania somnifera Extracts
Oral administration of a semi-purified extract of Withania somnifera root, containing a mixture of withanolides, has been shown to reverse behavioral deficits and reduce plaque pathology in transgenic mouse models of Alzheimer's disease.[7][8] These studies suggest that compounds within the extract can cross the blood-brain barrier and exert therapeutic effects. Furthermore, aqueous extracts of Withania somnifera have demonstrated improvements in spatial memory and reductions in anxiety and depressive-like behaviors in the 5xFAD mouse model of Alzheimer's.[9] These behavioral improvements were associated with a reduction in amyloid-beta (Aβ) plaque burden and neuroinflammation.[9]
In-Vitro Neuroprotective Effects of Withanolides
Studies on various withanolides, the class of compounds to which 17α-hydroxywithanolide D belongs, have demonstrated a range of neuroprotective activities in cell-based assays. These include protection against Aβ-induced toxicity, reduction of oxidative stress, and inhibition of neuroinflammation. For instance, withaferin A, a well-studied withanolide, has been shown to block Aβ production and inhibit the activation of the pro-inflammatory transcription factor NF-κB.[10]
Table 2: Summary of Preclinical Evidence for Withania somnifera in Alzheimer's Disease Models
| Study Type | Model | Key Findings |
| In-Vivo | APP/PS1 Transgenic Mice | Reversal of behavioral deficits, reduction in plaque pathology and Aβ accumulation.[7] |
| In-Vivo | 5xFAD Mice | Improved spatial memory, reduced anxiety and depressive-like behavior, decreased Aβ plaque burden and neuroinflammation.[9] |
| In-Vitro | SK-N-SH Neuroblastoma Cells | Protection against Aβ peptide-induced toxicity.[11] |
| In-Vitro | BV-2 Microglial Cells | Attenuation of oxidative and inflammatory responses. |
Proposed Mechanism of Action and Signaling Pathway
Based on the in-silico data, the proposed primary mechanism of action for 17α-hydroxywithanolide D is the allosteric modulation of the NMDA receptor. This modulation is hypothesized to restore normal receptor function, thereby mitigating the excitotoxicity and synaptic dysfunction characteristic of Alzheimer's disease. The downstream effects of this modulation are likely to involve the activation of pro-survival signaling pathways and the suppression of inflammatory and apoptotic cascades.
Caption: Proposed signaling pathway of 17α-hydroxywithanolide D.
Detailed Experimental Protocols for Validation
To empirically validate the in-silico findings and further characterize the therapeutic potential of 17α-hydroxywithanolide D, a series of in-vitro and in-vivo experiments are necessary. The following protocols provide a general framework for these investigations.
In-Vitro Assays
-
Objective: To determine the binding affinity and specificity of 17α-hydroxywithanolide D to the NMDA receptor.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent cerebral cortex or hippocampus.
-
Incubate the membrane preparations with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of 17α-hydroxywithanolide D.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value of 17α-hydroxywithanolide D and determine its binding kinetics.
-
-
Objective: To assess the ability of 17α-hydroxywithanolide D to protect neurons from excitotoxicity.
-
Methodology:
-
Culture primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with various concentrations of 17α-hydroxywithanolide D for a specified duration.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.
-
After the excitotoxic insult, assess cell viability using assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Quantify the neuroprotective effect of 17α-hydroxywithanolide D by comparing the viability of treated and untreated cells.
-
-
Objective: To evaluate the anti-inflammatory properties of 17α-hydroxywithanolide D.
-
Methodology:
-
Culture microglial cells (e.g., BV-2 cell line).
-
Pre-treat the cells with 17α-hydroxywithanolide D.
-
Stimulate an inflammatory response by adding lipopolysaccharide (LPS).
-
Measure the production of pro-inflammatory mediators such as nitric oxide (NO) using the Griess assay, and cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Determine the concentration-dependent inhibitory effect of 17α-hydroxywithanolide D on neuroinflammation.
-
In-Vivo Studies
-
Objective: To evaluate the therapeutic efficacy of 17α-hydroxywithanolide D in a living organism.
-
Methodology:
-
Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
-
Administer 17α-hydroxywithanolide D to the animals via a suitable route (e.g., oral gavage or intraperitoneal injection) over a chronic period.
-
Conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for histopathological and biochemical analysis.
-
Quantify Aβ plaque load, tau pathology, and markers of neuroinflammation (e.g., microgliosis and astrocytosis) using immunohistochemistry and ELISA.
-
Caption: Experimental workflow for validating 17α-hydroxywithanolide D.
Future Directions and Conclusion
The in-silico identification of 17α-hydroxywithanolide D as a potential allosteric modulator of the NMDA receptor represents a significant step forward in the search for novel Alzheimer's disease therapeutics.[1] The supportive evidence from studies on Withania somnifera extracts further strengthens the rationale for pursuing this compound.[7][9][12] The immediate next steps should focus on the rigorous experimental validation outlined in this guide.
Future research should also aim to:
-
Synthesize or isolate pure 17α-hydroxywithanolide D for precise in-vitro and in-vivo testing.
-
Investigate the pharmacokinetic and pharmacodynamic properties of the compound to determine its bioavailability and ability to cross the blood-brain barrier.
-
Explore the effects of 17α-hydroxywithanolide D on other pathological hallmarks of Alzheimer's disease, such as tau hyperphosphorylation and amyloid-beta aggregation.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMDA neurotransmission dysfunction in mild cognitive impairment and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysfunction of NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Neurotransmission Dysfunction in Behavioral and Psychological Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withania somnifera reverses Alzheimer's disease pathology by enhancing low-density lipoprotein receptor-related protein in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 17alpha-hydroxywithanolide D: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental biological activities of 17alpha-hydroxywithanolide D, a naturally occurring steroidal lactone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this withanolide. Herein, we detail its neuroprotective, cytotoxic, and potential anti-inflammatory properties, presenting quantitative data, experimental methodologies, and outlining key signaling pathways.
Core Biological Activities: A Summary
This compound has emerged as a molecule of interest due to its distinct biological effects. Primarily, it has been identified as a potent allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting its potential in the realm of neuroprotection and the treatment of neurodegenerative diseases. Furthermore, as a member of the withanolide class, it is presumed to possess cytotoxic properties against cancer cells and may play a role in modulating inflammatory responses.
Quantitative Data Summary
To facilitate comparative analysis, the following table summarizes the available quantitative data on the biological activities of this compound and its close structural analog, withanolide D.
| Compound | Biological Activity | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Neuroprotective | NMDA Receptor Allosteric Modulation | Not Specified | 44.24 nM | [1] |
| withanolide D | Cytotoxicity | Not Specified | MOLT-3 (Leukemia) | Not Specified | [2] |
| withanolide D | Cytotoxicity | Not Specified | HCT116 p53+/+ (Colon Carcinoma) | Not Specified | [2] |
| withanolide D | Cytotoxicity | Not Specified | HCT116 p53-/- (Colon Carcinoma) | Not Specified | [2] |
Note: Specific IC50 values for the cytotoxic and anti-inflammatory activities of this compound are not yet available in the public domain. The data for withanolide D is included to provide a contextual reference for the expected activity of this class of compounds.
Neuroprotective Activity: NMDA Receptor Modulation
This compound has been identified as a potent allosteric modulator of the NMDA receptor, with an IC50 of 44.24 nM.[1] This activity suggests a potential therapeutic role in conditions associated with NMDA receptor dysfunction, such as Alzheimer's disease.
Experimental Protocol: NMDA Receptor Allosteric Modulator Assay
While the specific high-throughput assay protocol used to determine the IC50 value for this compound is not publicly detailed, a general methodology for identifying allosteric modulators of the NMDA receptor is outlined below. This protocol leverages the use of weak glycine (B1666218) and glutamate (B1630785) site antagonists to maintain the receptor in a ligand-free state, thus avoiding cellular toxicity associated with channel blockers like ketamine or MK-801.[3]
Materials:
-
HEK293 cells expressing specific NMDA receptor subunits (e.g., NR1/NR2A)
-
Baculovirus vectors for titratable expression of receptor subunits[3]
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM)
-
Weak competitive glycine site antagonist (e.g., 7-chlorokynurenic acid)[3]
-
Weak competitive glutamate site antagonist
-
Test compound (this compound)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Transduction: Culture HEK293 cells and transduce with baculovirus vectors encoding the desired NMDA receptor subunits to achieve controlled expression.
-
Cell Plating: Seed the transduced cells into 96-well or 384-well microplates.
-
Loading with Fluorescent Dye: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Receptor Activation: Stimulate the NMDA receptors with a known agonist.
-
Signal Detection: Measure the resulting calcium flux using a fluorescence microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the concentration of the test compound.
Signaling Pathway: NMDA Receptor Modulation
The following diagram illustrates the general mechanism of NMDA receptor activation and its allosteric modulation.
Caption: Allosteric modulation of the NMDA receptor by this compound.
Cytotoxic Activity
While specific cytotoxic data for this compound is pending, its structural similarity to withanolide D suggests potent anti-cancer activity. Withanolide D has been shown to induce apoptosis in cancer cells through a p53-dependent pathway involving the pro-apoptotic proteins Bax and Bak.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MOLT-3, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: p53-Mediated Apoptosis
The anticipated cytotoxic mechanism of this compound likely involves the activation of the p53 tumor suppressor pathway, leading to apoptosis.
Caption: Proposed p53-mediated apoptotic pathway for this compound.
Anti-inflammatory Activity
Withanolides are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a critical regulator of the inflammatory response. While direct evidence for this compound is not yet available, its potential to modulate this pathway warrants investigation.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or macrophage cell lines)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treatment: Incubate the cells with various concentrations of this compound.
-
Stimulation: Induce NF-κB activation with an appropriate inflammatory stimulus.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control and determine the inhibitory effect of the compound.
Signaling Pathway: NF-κB Inhibition
The following diagram depicts the canonical NF-κB signaling pathway and the potential point of inhibition by withanolides.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The preliminary data on this compound are promising, particularly its potent modulation of the NMDA receptor. Further research is warranted to:
-
Elucidate the precise binding site and mechanism of action on the NMDA receptor.
-
Determine the IC50 values for its cytotoxic effects against a broad panel of cancer cell lines.
-
Investigate its anti-inflammatory properties in detail, including its effects on cytokine production and the NF-κB signaling pathway.
-
Conduct in vivo studies to validate its therapeutic potential in models of neurodegenerative diseases, cancer, and inflammation.
This technical guide serves as a foundational resource for the scientific community to build upon in exploring the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of 17α-Hydroxywithanolide D: A Technical Overview
This guide provides an in-depth analysis of the molecular docking studies of 17α-hydroxywithanolide D, a bioactive withanolide found in plants of the Solanaceae family, such as Withania somnifera. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive summary of its binding interactions with protein targets, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Docking Data
Molecular docking simulations have been instrumental in elucidating the binding affinity and potential molecular targets of 17α-hydroxywithanolide D. The following table summarizes the key quantitative data from these in-silico studies.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound | Reference Binding Energy (kcal/mol) |
| 17α-hydroxywithanolide D | NMDA Receptor (GluN1b-GluN2B) | -11.9 | ASP165, ARG431, THR433, LYS466, TYR476 (D-chain) | Ifenprodil | -7.8 |
| Withanolide D | Protein kinase G (PknG) | Not explicitly stated for 17α-hydroxywithanolide D, but identified as a potential inhibitor. | Val235, Gly237, Gln238, Ser239 | AX20017 | Not specified |
| Withanolide D | Kynurenine aminotransferase 6 (KAT6A) | < -8.5 (for top compounds including Withanolide D) | ARG655, LEU686, GLN760, ARG660, LEU689, LYS763 | WM-8014 | Not specified |
Table 1: Summary of Molecular Docking Data for 17α-hydroxywithanolide D and related withanolides.
Experimental Protocols for Molecular Docking
The following protocol outlines a generalized methodology for performing molecular docking studies of 17α-hydroxywithanolide D, based on established computational practices.
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of 17α-hydroxywithanolide D from a chemical database such as PubChem (CID: 23266161).[1]
-
Energy Minimization: The ligand structure is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., using Gasteiger charges), and performing energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For instance, the structure of the NMDA receptor can be accessed for docking studies.
-
Protein Refinement: Prepare the protein by removing water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign appropriate charges. The protein structure is then energy minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Grid Box Definition: Define a grid box encompassing the active site or the allosteric binding site of the target protein. The size and center of the grid are determined based on the known binding pocket or through blind docking approaches where the entire protein surface is explored.
-
Docking Algorithm: Employ a docking program such as AutoDock Vina or GLIDE.[2][3] These programs utilize search algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: The docking results are scored based on the binding energy, which estimates the binding affinity between the ligand and the protein.[4] The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are then analyzed to understand the molecular basis of binding.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the molecular docking and potential mechanism of action of 17α-hydroxywithanolide D.
Caption: A generalized workflow for molecular docking studies.
Caption: Proposed allosteric modulation of the NMDA receptor.
Discussion
The in-silico evidence strongly suggests that 17α-hydroxywithanolide D is a promising candidate for further investigation as a modulator of the NMDA receptor. A study identified it as a potential neuroprotective allosteric modulator for targeting Alzheimer's disease, with a significant binding energy of -11.9 kcal/mol.[4] This binding affinity is notably stronger than that of the known NMDA receptor modulator, Ifenprodil (-7.8 kcal/mol), indicating a potentially potent interaction.[4]
The molecular dynamics simulations revealed that 17α-hydroxywithanolide D forms direct hydrogen bonds with key residues such as ASP165, ARG431, THR433, LYS466, and TYR476 on the D-chain of the GluN1b-GluN2B receptor complex.[4] These interactions are thought to influence the conformational state of the receptor, thereby modulating its activity.[4]
While the primary focus of recent research has been on the NMDA receptor, other studies have highlighted the potential for withanolides, including the closely related withanolide D, to interact with other targets such as Protein kinase G (PknG) and Kynurenine aminotransferase 6 (KAT6A), suggesting a polypharmacological profile.[2][3]
Conclusion
Molecular docking studies have provided valuable insights into the potential therapeutic applications of 17α-hydroxywithanolide D. The high binding affinity for the NMDA receptor, coupled with detailed interaction analysis, positions this natural compound as a strong candidate for the development of novel neuroprotective agents. Further in-vitro and in-vivo validation is warranted to confirm these computational findings and to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights from the molecular docking of withanolide derivatives to the target protein PknG from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 17α-Hydroxywithanolide D: Synthesis and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. It has been isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[1] This compound, a 17α-hydroxy derivative of withanolide D, has garnered interest in the scientific community for its potential cytotoxic and antineoplastic activities.[1] These application notes provide detailed protocols for the extraction of 17α-hydroxywithanolide D from plant sources and a proposed synthetic pathway.
Extraction of 17α-Hydroxywithanolide D from Withania somnifera
The extraction of withanolides from plant material is a multi-step process involving initial extraction with a suitable solvent, followed by fractionation and purification to isolate the target compound. The following protocol is a comprehensive guide based on established methods for withanolide extraction.
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of 17α-hydroxywithanolide D.
Detailed Protocol for Extraction and Purification
1. Plant Material and Pre-treatment:
-
Obtain dried roots of Withania somnifera.
-
Grind the dried roots into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Objective: To extract a broad range of withanolides from the plant material.
-
Protocol:
-
Macerate 100 g of the powdered plant material in 500 mL of 80% ethanol or methanol (B129727) at room temperature for 48 hours with occasional stirring.[2]
-
Alternatively, perform Soxhlet extraction for 24 hours for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Repeat the extraction process with the residue two more times to ensure maximum recovery of withanolides.
-
Pool the filtrates from all extractions.
-
3. Concentration:
-
Objective: To remove the solvent and obtain a concentrated crude extract.
-
Protocol:
-
Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the thermolabile compounds.
-
The resulting viscous, dark green, or brownish residue is the crude extract.
-
4. Fractionation using Column Chromatography:
-
Objective: To separate the crude extract into fractions of varying polarity to enrich the target compound.
-
Protocol:
-
Prepare a silica (B1680970) gel (60-120 mesh) column.
-
Adsorb the crude extract onto a small amount of silica gel to create a slurry.
-
Load the slurry onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane, ethyl acetate, and methanol.[2]
-
Collect fractions of 20-50 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
5. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To isolate 17α-hydroxywithanolide D from the enriched fractions.
-
Protocol:
-
Pool the fractions that show the presence of the target compound (identified by comparing with a standard on TLC, if available, or by further analytical methods).
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Perform preparative HPLC using a C18 column. A suitable mobile phase would be a gradient of methanol and water.[3][4]
-
Collect the peak corresponding to the retention time of 17α-hydroxywithanolide D.
-
Quantitative Data for Extraction
The yield of withanolides from Withania somnifera can vary significantly depending on the plant source, geographical location, and the extraction method employed. The following table summarizes typical yields reported in the literature for different extraction methods.
| Extraction Method | Solvent | Typical Yield of Crude Extract (%) | Reference |
| Maceration | Ethanol (80%) | 10-15 | [2] |
| Soxhlet Extraction | Methanol | 15-25 | |
| Subcritical Water | Water | Up to 65.6 | [5] |
Note: The yield of pure 17α-hydroxywithanolide D will be a small fraction of the crude extract and requires careful optimization of the purification steps.
Proposed Synthesis of 17α-Hydroxywithanolide D
Retrosynthetic Analysis
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 3. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 17alpha-hydroxywithanolide D for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone found in plants of the Solanaceae family, such as Withania somnifera and Tubocapsicum anomalum[1][2]. This withanolide has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and cytotoxic activities[1]. As an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, it presents a promising avenue for the investigation of treatments for neurodegenerative diseases like Alzheimer's[3][4]. Furthermore, its cytotoxic effects against various cancer cell lines suggest its potential as an antineoplastic agent[1]. This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound, guidance on experimental design, and an overview of its known biological activities and associated signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation and delivery in in vivo models. As a steroidal lactone, it is characterized by its hydrophobic nature, which presents challenges for aqueous solubility and bioavailability.
| Property | Value | Source |
| Molecular Formula | C28H38O7 | --INVALID-LINK-- |
| Molecular Weight | 486.6 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Table 1: Physicochemical properties of this compound.
Biological Activity
This compound exhibits a range of biological activities, with its neuroprotective and cytotoxic effects being the most prominent.
Neuroprotective Activity
This compound has been identified as an allosteric modulator of the NMDA receptor with a reported IC50 of 44.24 nM[3][4]. This modulation of the NMDA receptor, a key player in synaptic plasticity and neuronal function, underlies its neuroprotective potential.
| Activity | Target | IC50 | Source |
| Neuroprotection | Allosteric modulator of NMDA receptor | 44.24 nM | [3][4] |
Table 2: Neuroprotective activity of this compound.
Cytotoxic Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related withanolides, such as Withanolide D, provide insights into its potential anticancer efficacy. It is important to note that these values are for a related compound and should be considered as a preliminary reference.
| Cell Line | Cancer Type | IC50 (µM) - Withanolide D | Source |
| K562 | Chronic Myelogenous Leukemia | ~1.5 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.5 | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 0.63 | [6] |
| DU145 | Prostate Carcinoma | < 3 | [6] |
| MCF7 | Breast Adenocarcinoma | < 3 | [6] |
| A549 | Lung Carcinoma | < 3 | [6] |
| SKOV3 | Ovarian Cancer | 2.93 | [6] |
Table 3: Cytotoxic activity of the related compound Withanolide D against various human cancer cell lines. These values should be used as a reference, and specific testing for this compound is recommended.
In Vivo Formulation and Administration Protocols
The hydrophobic nature of this compound necessitates the use of specific formulation strategies to ensure its solubility and bioavailability for in vivo studies. Below are detailed protocols for oral and intraperitoneal administration.
Protocol 1: Oral Gavage Formulation
This protocol is adapted from methods used for other hydrophobic compounds and withanolides for oral administration in rodents[7].
Materials:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Peceol® (Glycerol monooleate)
-
Gelucire® 44/14 (Lauroyl polyoxyl-32 glycerides)
-
Vitamin E TPGS® (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)
-
Sterile, amber glass vials
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Oral gavage needles (size appropriate for the animal model)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous ethanol. Gentle warming (37-40°C) may be applied to aid dissolution.
-
-
Lipid-Based Formulation:
-
In a separate sterile amber vial, combine Peceol® and Gelucire® 44/14 in a predetermined ratio (e.g., 1:1 v/v).
-
Add the ethanolic stock solution of this compound to the lipid mixture while stirring continuously.
-
Add Vitamin E TPGS® to the mixture at a final concentration of 5% (v/v) to enhance solubility and absorption.
-
Continue stirring the mixture for 1 hour with gentle warming to ensure homogeneity.
-
-
Ethanol Removal:
-
Remove the ethanol from the formulation using a rotary evaporator under reduced pressure. This step is critical to avoid potential toxicity from the solvent.
-
-
Final Formulation and Dosing:
-
The final concentration of this compound in the lipid-based formulation should be calculated based on the desired dosage for the animal model.
-
Administer the formulation to the animals using an appropriately sized oral gavage needle.
-
Protocol 2: Intraperitoneal (IP) Injection Formulation
This protocol provides a method for preparing this compound for intraperitoneal injection, a common route for preclinical studies[8][9][10][11].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile filtered)
-
Polyethylene glycol 400 (PEG400, sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation:
-
Prepare the injection vehicle by mixing DMSO, PEG400, and saline. A common ratio is 10% DMSO, 40% PEG400, and 50% saline (v/v/v). The final concentration of DMSO in the injected volume should be kept low to minimize toxicity.
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration for dosing. For example, to achieve a final DMSO concentration of 10%, the stock solution should be diluted 1:10 in the PEG400/saline mixture.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Administer the formulation via intraperitoneal injection using a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice). The injection volume should not exceed 10 mL/kg body weight[9].
-
Experimental Workflow for In Vivo Studies
A well-structured experimental workflow is essential for obtaining reliable and reproducible data from in vivo studies.
Signaling Pathways
Understanding the molecular mechanisms of this compound is key to its development as a therapeutic agent.
Neuroprotective Signaling Pathway
As an allosteric modulator of the NMDA receptor, this compound is proposed to influence downstream signaling cascades that promote neuronal survival and synaptic plasticity. While the precise downstream targets are still under investigation, modulation of the NMDA receptor is known to impact pathways such as the CREB-BDNF signaling cascade, which is crucial for learning and memory.
Apoptotic Signaling Pathway (inferred from Withanolide D)
Studies on the closely related compound, Withanolide D, have shown that it induces apoptosis in cancer cells through the activation of the neutral sphingomyelinase-ceramide cascade, which is mediated by the synergistic activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[5]. This pathway is also often dependent on the tumor suppressor protein p53 and involves the pro-apoptotic proteins Bax and Bak[12]. It is plausible that this compound may induce apoptosis through a similar mechanism.
In Vivo Dosage and Toxicity Considerations
Specific in vivo dosage and toxicity data for this compound are limited. However, studies on other withanolides can provide a starting point for dose-range finding studies. For instance, in vivo studies with coagulansin-A, another withanolide, have used intraperitoneal doses ranging from 1 to 10 mg/kg in mice[1]. It is crucial to conduct initial dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for this compound in the specific animal model being used.
Recommended Preliminary In Vivo Study Parameters:
| Parameter | Recommendation |
| Animal Model | Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley) |
| Route of Administration | Oral gavage or Intraperitoneal injection |
| Starting Dose Range | 1 - 20 mg/kg (based on data from related withanolides) |
| Dosing Frequency | Once daily |
| Toxicity Monitoring | Body weight changes, clinical signs of distress, food and water intake |
| Endpoint Analysis | Blood chemistry, complete blood count, histopathology of major organs |
Table 4: Recommended parameters for initial in vivo studies.
Conclusion
This compound is a promising natural compound with significant potential for the development of novel therapeutics for neurodegenerative diseases and cancer. Its hydrophobic nature presents formulation challenges, but these can be overcome with appropriate lipid-based or co-solvent systems. The protocols and information provided in this document offer a comprehensive guide for researchers to prepare and evaluate this compound in in vivo models. Further research is warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy profiles in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of an oral and tropically stable lipid-based formulation of Amphotericin B (iCo-010) in an experimental mouse model of systemic candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 17alpha-hydroxywithanolide D with DMSO and Corn Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone found in plants of the Withania genus, notably Withania somnifera (Ashwagandha).[1] This compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. Research has identified this compound as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a reported IC50 of 44.24 nM, suggesting its potential in the research and development of treatments for neurodegenerative conditions such as Alzheimer's disease.[2][3]
Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for its formulation and delivery in both in vitro and in vivo studies. A common and effective strategy to overcome this limitation is the use of a co-solvent system, such as dimethyl sulfoxide (B87167) (DMSO) and corn oil. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, while corn oil serves as a biocompatible vehicle for administration.[4][5]
These application notes provide detailed protocols for the preparation, characterization, and stability testing of a this compound formulation using DMSO and corn oil. Additionally, this document outlines a representative in vitro assay to assess its neuroprotective activity and includes diagrams to illustrate key experimental workflows and the compound's proposed mechanism of action.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H38O7 | [1] |
| Molecular Weight | 486.6 g/mol | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Solubility Data of Withanolides
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Qualitatively described as soluble | [2] |
| Withanolide A | Methanol | ~0.5 mg/mL | [6] |
| Withanolide A | Acetonitrile (B52724) | ~0.1 mg/mL | [6] |
| Withanolide B | Methanol | ~0.5 mg/mL | [7] |
| Withanolide B | Acetonitrile | ~0.1 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of a this compound formulation in a DMSO and corn oil vehicle. To ensure a stable emulsion and prevent phase separation between DMSO and corn oil, a non-ionic surfactant such as Tween 80 is recommended.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). It is recommended to perform a solubility test to determine the optimal concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the desired final concentration of the vehicle. A common vehicle composition for in vivo studies is 1-10% DMSO, 5-10% Tween 80, and the remainder corn oil. For example, to prepare 1 mL of a 5% DMSO, 10% Tween 80 in corn oil vehicle:
-
Add 50 µL of DMSO to a sterile microcentrifuge tube.
-
Add 100 µL of Tween 80.
-
Add 850 µL of corn oil.
-
-
Vortex the mixture vigorously for 2-3 minutes to form a homogenous emulsion.
-
-
Final Formulation:
-
Add the required volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration.
-
Vortex the final formulation for 5 minutes to ensure uniform distribution of the active compound.
-
Sonicate the formulation in a water bath for 10-15 minutes to further ensure homogeneity and reduce particle size.
-
-
Control Vehicle:
-
Prepare a control vehicle following the same procedure but omitting the this compound stock solution. The equivalent volume of DMSO should be added to the vehicle to maintain consistency.
-
Protocol 2: Physicochemical Characterization of the Formulation
1. Visual Inspection:
-
Visually inspect the formulation for any signs of phase separation, precipitation, or color change immediately after preparation and at specified time points.
2. pH Measurement:
-
While not an aqueous solution, any potential for pH changes that could affect the stability of the compound should be considered. A pH meter with a suitable probe for non-aqueous solutions can be used.
3. Homogeneity Assessment (Microscopy):
-
Place a small drop of the formulation on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at various magnifications (e.g., 100x, 400x).
-
A homogenous formulation should show uniformly dispersed droplets with no visible aggregation or crystallization of the active compound.
4. Quantification of this compound (HPLC-UV):
-
An HPLC-UV method can be used to determine the concentration of this compound in the formulation. A validated reverse-phase HPLC (RP-HPLC) method is recommended.[9][10][11][12]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for withanolide separation.[9][10]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: Based on the UV absorbance of withanolides, a wavelength of around 227-230 nm is often used.[10]
-
Standard Curve: Prepare a standard curve with known concentrations of this compound to accurately quantify the compound in the formulation samples.
-
Protocol 3: Stability Testing of the Formulation
This protocol is designed to assess the stability of the this compound formulation under different storage conditions, following the principles of ICH guidelines.
1. Storage Conditions:
-
Store aliquots of the formulation in sealed, light-protected containers under the following conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated Stability: 40°C / 75% RH
-
2. Testing Time Points:
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for long-term stability; 1, 2, 3, and 6 months for accelerated stability).
3. Analytical Methods:
-
At each time point, perform the following analyses:
-
Visual Inspection: Check for any changes in appearance (color, phase separation, precipitation).
-
pH Measurement: As described in Protocol 2.
-
Quantification of this compound: Use the validated HPLC-UV method (Protocol 2) to determine the concentration of the active compound. A significant decrease in concentration indicates degradation.
-
Degradation Product Profiling: The HPLC chromatogram should be inspected for the appearance of new peaks, which may indicate degradation products.
-
Protocol 4: In Vitro Neuroprotection Assay (Example)
This protocol provides an example of an in vitro assay to evaluate the neuroprotective effects of the this compound formulation against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Glutamate (B1630785) solution
-
This compound formulation and control vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of the this compound formulation and the control vehicle for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Excitotoxicity: After pre-treatment, expose the cells to a toxic concentration of glutamate (to be determined by a dose-response experiment) for a defined period (e.g., 24 hours). A set of untreated cells will serve as a negative control.
-
Cell Viability Assessment (MTT Assay):
-
After the glutamate treatment, remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
A significant increase in cell viability in the groups treated with this compound compared to the glutamate-only treated group indicates a neuroprotective effect.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of the formulation.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Logical relationship of the experimental design for formulation development.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | iGluR | | Invivochem [invivochem.com]
- 3. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmpk.com [pharmpk.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of 17alpha-hydroxywithanolide D using PEG 300 and Tween 80
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D is a bioactive steroidal lactone isolated from plants of the Solanaceae family, such as Withania somnifera and Tubocapsicum anomalum.[1][2] It has demonstrated potential therapeutic effects, including neuroprotective activities, making it a compound of interest for drug development.[3][4] A significant challenge in the preclinical and clinical development of this compound is its poor aqueous solubility. This limitation hinders its formulation for various administration routes and can lead to low bioavailability.
This document provides detailed application notes and experimental protocols for the formulation of this compound using a vehicle composed of Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80). This co-solvent and surfactant system is designed to enhance the solubility and stability of hydrophobic compounds, thereby facilitating their delivery for in vitro and in vivo studies.
Rationale for Using PEG 300 and Tween 80
The combination of PEG 300 and Tween 80 is a widely used and effective strategy to formulate poorly water-soluble compounds for parenteral and other routes of administration.
-
PEG 300 (Polyethylene Glycol 300) acts as a water-miscible co-solvent. Its primary function is to dissolve compounds that have low solubility in aqueous solutions.[5]
-
Tween 80 (Polysorbate 80) is a non-ionic surfactant and emulsifier. It plays a crucial role in preventing the precipitation of the drug when the formulation is diluted in aqueous media, such as blood or cell culture medium.[5][6] Tween 80 also acts as a wetting agent, improving the overall stability of the formulation.[5] Furthermore, Tween 80 has been shown to coat nanoparticles and facilitate their transport across the blood-brain barrier, which could be advantageous for neuroprotective compounds like this compound.[7]
A common vehicle for delivering poorly water-soluble compounds in preclinical studies consists of a mixture of Dimethyl Sulfoxide (B87167) (DMSO), PEG 300, Tween 80, and saline.[5][8]
Data Presentation
Formulation Composition
A standard and effective formulation for achieving a suitable concentration of poorly soluble compounds for in vivo studies is presented below. This formulation has been reported to achieve a solubility of at least 2.5 mg/mL for similar compounds.[8]
| Component | Percentage (v/v) | Role |
| DMSO | 10% | Primary solvent |
| PEG 300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle |
Note: For intravenous (IV) administration, it is often recommended to minimize the DMSO concentration to 2% or less in the final formulation to avoid potential hemolysis and other adverse effects.[5]
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Formulation of this compound
This protocol details the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG 300), low aldehyde
-
Tween 80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh 25 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO to obtain a 25 mg/mL stock solution.
-
Ensure complete dissolution. If necessary, use a sonicator to aid dissolution.[5]
-
-
Prepare the Formulation:
-
In a sterile vial, add 400 µL of PEG 300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG 300.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.[5]
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.[5]
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation of the compound.[5]
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The final solution should be clear.
-
It is highly recommended to prepare this formulation fresh before each experiment.[5] If a stock solution in DMSO is prepared, it can typically be stored at -20°C or -80°C for a limited time, but the final mixed vehicle formulation has limited stability.[5]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound. | Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Ensure thorough mixing after the addition of each component.[5] |
| Precipitation upon addition of saline | The aqueous component is added too quickly. | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing.[5] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | Ensure the correct order of addition and thorough homogenization after each step. Gentle warming may also help.[5] |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment.[5] |
Mandatory Visualizations
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing the this compound formulation.
Proposed Signaling Pathway Modulation by this compound
Recent in-silico studies suggest that this compound acts as a potential allosteric modulator of the NMDA receptor, which is a promising target for Alzheimer's disease therapy.[3][4] The compound is predicted to bind to the N-methyl-D-aspartate (NMDA) receptor, potentially influencing its conformational state and modulating its activity.[4]
Caption: Proposed mechanism of neuroprotection by this compound.
Conclusion
The use of a PEG 300 and Tween 80 based formulation provides a practical and effective method for the delivery of the poorly water-soluble compound, this compound, in preclinical research. The detailed protocol and troubleshooting guide provided in these application notes are intended to assist researchers in successfully preparing and utilizing this formulation for their in vitro and in vivo studies. Careful adherence to the protocol, particularly the sequential addition of components and thorough mixing, is essential for obtaining a stable and effective drug delivery system. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this formulation of this compound is warranted to fully characterize its therapeutic potential.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Withanolide D | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | iGluR | | Invivochem [invivochem.com]
- 4. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rhynchophylline Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 17alpha-hydroxywithanolide D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class, isolated from plants such as Tubocapsicum anomalum and Withania somnifera. It is structurally and functionally related to Withanolide D and has demonstrated significant biological activity. Notably, this compound acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[1] This activity, along with the known cytotoxic and antineoplastic properties of related withanolides, positions this compound as a compound of interest for research in neurodegenerative diseases and oncology.
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its potential neuroprotective and cytotoxic effects.
Data Presentation
Table 1: Biological Activity and Recommended Concentration Ranges
| Compound | Biological Activity | IC50 Value | Recommended Starting Concentration Range for in vitro Assays | Target |
| This compound | Allosteric Modulator | 44.24 nM[1] | 10 nM - 1 µM | NMDA Receptor |
| Withanolide D (related compound) | Cytotoxicity (Multiple Myeloma Cells) | ~0.28 µM[2] | 100 nM - 10 µM | Not specified |
| Withanolide D (related compound) | Radiosensitization (various cancer cell lines) | Not Applicable | 0.7 µM (pre-treatment)[3] | DNA Damage Repair Pathways |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity
This protocol is designed to evaluate the neuroprotective potential of this compound against glutamate-induced excitotoxicity in neuronal cell lines, such as SH-SY5Y or primary cortical neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate (B1630785) solution (e.g., 100 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Suggested final concentrations are 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 2 hours.
-
Glutamate Challenge: Prepare a working solution of glutamate in culture medium. The final concentration will need to be optimized for your cell line (typically in the range of 5-20 mM).
-
Add 10 µL of the glutamate working solution to the wells (except for the untreated control wells).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the concentration-dependent neuroprotective effect of this compound.
Protocol 2: Evaluation of Cytotoxic Activity in Cancer Cell Lines
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines. The protocol is based on methodologies used for the closely related compound, Withanolide D.[2][3]
Materials:
-
Cancer cell line (e.g., SKOV3 ovarian cancer, DU145 prostate cancer, MCF7 breast cancer)[3]
-
Complete culture medium appropriate for the chosen cell line
-
This compound stock solution (10 mM in DMSO)
-
MTT or XTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Based on data for Withanolide D, a suggested starting range is 0.1 µM to 20 µM.[2][3] Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the drug dilutions.
-
Cell Viability Assay (MTT/XTT):
-
Add the appropriate volume of MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Caption: General experimental workflow for assessing the in vitro effects of this compound.
Caption: Simplified signaling pathway of the NMDA receptor modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
- 3. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
Application Notes and Protocols for the Quantification of 17α-hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-hydroxywithanolide D is a naturally occurring steroidal lactone found in certain plants of the Solanaceae family, such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[1] It belongs to a class of compounds known as withanolides, which have garnered significant scientific interest due to their diverse pharmacological activities, including potential anti-cancer properties. Accurate and precise quantification of 17α-hydroxywithanolide D in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, standardization, and advancing research into its therapeutic potential.
This document provides detailed application notes and experimental protocols for the quantitative analysis of 17α-hydroxywithanolide D using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The quantification of 17α-hydroxywithanolide D can be effectively achieved using modern analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used, robust, and cost-effective method for the quantification of withanolides.[2] Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, often around 227 nm for withanolides.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or when very low detection limits are required.[4] It is considered the "gold standard" for the detection of many small molecules.[5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of withanolides. While specific data for 17α-hydroxywithanolide D is limited in publicly available literature, the provided values for similar withanolides, such as Withanolide D, can serve as a reference for method development and validation.
Table 1: HPLC-UV Method Parameters for Withanolide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 60 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.12 - 1.71 µg | [7] |
| Limit of Quantitation (LOQ) | 0.41 - 5.71 µg | [7] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (% RSD) | < 2.0% | [9] |
Table 2: LC-MS/MS Method Parameters for Withanolide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 2.15 - 64.5 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.476 ng/mL (for Withanolide A) | |
| Accuracy (% Bias) | -14.4 - 4.0% | |
| Precision (% CV) | 3.7 - 14.3% | |
| Recovery | 93.4 - 94.7% | [4] |
Experimental Protocols
Protocol 1: Quantification of 17α-hydroxywithanolide D by HPLC-UV
This protocol outlines a method for the quantitative analysis of 17α-hydroxywithanolide D in plant material using HPLC with UV detection.
1. Sample Preparation (Solid-Liquid Extraction)
-
Objective: To efficiently extract 17α-hydroxywithanolide D from the plant matrix.
-
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-30 min: 40% A
-
30-45 min: 40-75% A
-
45-54 min: 75-95% A
-
54-60 min: 95% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.[7]
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
3. Standard Preparation and Calibration
-
Prepare a stock solution of 17α-hydroxywithanolide D standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
4. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to 17α-hydroxywithanolide D based on its retention time compared to the standard.
-
Determine the concentration of 17α-hydroxywithanolide D in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of 17α-hydroxywithanolide D by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of 17α-hydroxywithanolide D, particularly suitable for complex matrices or trace-level analysis.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Objective: To achieve a clean extract with high recovery of the analyte.
-
Materials:
-
Plant extract (as prepared in Protocol 1, step 1) or biological fluid (e.g., plasma)
-
Supported Liquid Extraction (SLE) plate or cartridge
-
Methyl-tert-butyl-ether (MTBE)
-
Ethyl acetate (B1210297)
-
Nitrogen evaporator
-
Methanol/water (50:50, v/v)
-
-
Procedure:
-
Load the aqueous sample onto the SLE plate or cartridge.
-
Allow the sample to absorb into the sorbent for approximately 5 minutes.
-
Elute the analyte using two aliquots of MTBE/ethyl acetate (90:10, v/v).[10]
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.[10]
-
2. LC-MS/MS Conditions
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-1 min: 30% A
-
1-8 min: 30-50% A
-
8-8.5 min: 50-98% A
-
8.5-10 min: 98% A
-
10-10.5 min: 98-30% A
-
10.5-12 min: 30% A
-
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 60°C.[11]
-
Injection Volume: 3 µL.[11]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 2.1 kV.[11]
-
Source Temperature: 150°C.[11]
-
Desolvation Temperature: 400°C.[11]
-
Cone Gas Flow: 150 L/h.[11]
-
Desolvation Gas Flow: 800 L/h.[11]
-
MRM Transitions: To be determined by infusing a standard solution of 17α-hydroxywithanolide D. A precursor ion corresponding to [M+H]⁺ or another suitable adduct should be selected, followed by optimization of fragment ions and collision energies.
-
3. Standard Preparation, Calibration, and Quantification
Follow the same principles as outlined in Protocol 1 (steps 3 and 4), but using a concentration range appropriate for the higher sensitivity of the LC-MS/MS method (e.g., in the ng/mL range).
Mandatory Visualizations
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS analysis workflow.
Method Validation
To ensure the reliability and accuracy of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 17α-hydroxywithanolide D in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. rsc.org [rsc.org]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. qtanalytics.in [qtanalytics.in]
- 7. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Withanolides in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of withanolides, the bioactive constituents of Withania somnifera (Ashwagandha), in plasma samples. The described protocol provides high sensitivity and selectivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. This application note includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a medicinal plant widely used in traditional Ayurvedic medicine. Its therapeutic effects are largely attributed to a group of naturally occurring C28-steroidal lactone triterpenoids known as withanolides. Withaferin A and withanolide A are among the most studied withanolides, exhibiting a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. As interest in the clinical development of withanolide-based therapeutics grows, the need for a reliable and sensitive bioanalytical method for their quantification in biological matrices is critical. This LC-MS/MS method addresses this need by providing a validated protocol for the accurate measurement of withanolides in plasma, facilitating preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
Withaferin A, Withanolide A, and other withanolide reference standards
-
Internal Standard (IS), e.g., Withanolide D, Tianeptine, or Clonazepam[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute C18)[2][3]
-
Human or rodent plasma (K2-EDTA)
Sample Preparation
Two primary methods for plasma sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) [3]
-
Pre-treatment : To 85 µL of plasma, add 5 µL of the internal standard (IS) working solution. Add 400 µL of methanol, vortex for 1 minute, and centrifuge at 5000 rpm for 10 minutes.
-
Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading : Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge twice with 1 mL of 0.1% formic acid in water.
-
Elution : Elute the withanolides with 300 µL of methanol.
-
Final Step : The eluate is ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) [1][4]
-
Pre-treatment : To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution.
-
Extraction : Add 1 mL of extraction solvent (e.g., ethyl acetate with 5% ascorbic acid or methyl tert-butyl ether).[1][4]
-
Mixing : Vortex the mixture for 5 minutes.
-
Centrifugation : Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Step : Vortex and transfer to an autosampler vial for injection.
Experimental Workflow
Figure 1: Experimental workflow for withanolide analysis in plasma.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions that can be adapted based on the specific instrument and withanolides of interest.
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column, such as a Hypurity C18 (50 x 4.6 mm, 5 µm) or ReproSil Gold 100C18-XBD (50 x 4.6 mm, 1.8 µm), is commonly used.[1][2][4]
-
Mobile Phase A : 0.1% formic acid in water or 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.[2][3][5]
-
Injection Volume : 2 - 10 µL.[3]
-
Gradient Elution : A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the withanolides. For example: 0-2 min, 40% B; 2-5 min, 40-95% B; 5-7 min, 95% B; 7.1-10 min, 40% B.[3]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is generally optimal for withanolides.[2][3][4]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[1][4]
-
Key Temperatures :
LC-MS/MS System Diagram
Figure 2: Schematic of a typical LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative parameters and MRM transitions for key withanolides, compiled from various validated methods.
Table 1: MRM Transitions for Selected Withanolides and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Withaferin A | 471.1 / 471.25 / 471.3 | 281 / 67.05 / 281.2 | [1][3][4] |
| Withanolide A | 488.1 / 488.30 / 488.3 | 263 / 471.25 / 263.1 | [1][3][4] |
| Withanone | 417.25 | 263.15 | [2][3] |
| 12-Deoxywithastramonolide | 471.25 | 67.05 | [3] |
| Withanolide B | 472.30 | 109.15 | [3] |
| Withanoside IV | 800.45 | 459.30 | [3] |
| Withanoside V | 784.45 | 443.30 | [3] |
| Tianeptine (IS) | 437.2 | 292.2 | [1] |
| Clonazepam (IS) | 315.9 | 270 | [1] |
Table 2: Summary of Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Reference |
| Withaferin A | 0.484 - 117.880 | 0.484 | 3.7 - 14.3 | -14.4 - 4.0 | [1] |
| Withanolide A | 0.476 - 116.050 | 0.476 | 3.7 - 14.3 | -14.4 - 4.0 | [1] |
| Withaferin A | Not Specified | 0.2 | Not Specified | Not Specified | [6] |
| Withanolide A | Not Specified | 0.25 | Not Specified | Not Specified | [6] |
Table 3: Pharmacokinetic Parameters of Withanolides in Rodents (Oral Administration)
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Species | Reference |
| Withaferin A | 10 | 619 ± 125 | 0.11 ± 0.07 | Rat | [3] |
| Withaferin A | 500 (extract) | 124.415 ± 64.932 | 0.250 ± 0.000 | Rat | [3][7] |
| Withanolide A | 500 (extract) | 7.283 ± 3.341 | 0.333 ± 0.129 | Rat | [3][7] |
| 12-Deoxywithastramonolide | 500 (extract) | 57.536 ± 7.523 | 0.291 ± 0.102 | Rat | [3][7] |
| Withanoside IV | 500 (extract) | 13.833 ± 3.727 | 0.750 ± 0.000 | Rat | [3][7] |
Signaling Pathway
Withaferin A, a prominent withanolide, exerts its anticancer effects through the modulation of multiple signaling pathways. A simplified representation of its mechanism of action is depicted below, focusing on the inhibition of pro-survival pathways and the induction of apoptosis.
Withaferin A Signaling Pathway
Figure 3: Simplified signaling pathway of Withaferin A.
Withaferin A has been shown to inhibit several pro-survival signaling pathways, including the Akt/NF-κB/Bcl-2 and Notch-1 pathways.[2][8] By suppressing these pathways, withaferin A reduces the expression of anti-apoptotic proteins like Bcl-2. Concurrently, it can activate tumor suppressor proteins such as p53, leading to an increased expression of pro-apoptotic proteins like Bax and subsequent activation of caspases, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.[2][9]
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the quantification of withanolides in plasma. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a bioanalytical laboratory setting. This method is well-suited for pharmacokinetic profiling and can be a valuable tool in the drug development process for withanolide-based therapies, enabling a deeper understanding of their absorption, distribution, metabolism, and excretion. The versatility of the sample preparation techniques allows for adaptation based on laboratory resources and specific analytical requirements.
References
- 1. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Anticancer Properties and Mechanisms of Action of Withanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for the Quantification of 17α-Hydroxywithanolide D
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a sensitive, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 17α-hydroxywithanolide D. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.[1][2][3] The described protocol provides a robust framework for the reliable determination of 17α-hydroxywithanolide D in various sample matrices.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactones built on an ergostane (B1235598) skeleton, primarily isolated from plants of the Solanaceae family.[4] These compounds, including 17α-hydroxywithanolide D, are known for a wide range of pharmacological activities, making them promising candidates for drug development. To ensure the quality, safety, and efficacy of products containing these compounds, a reliable and validated analytical method is essential. This application note presents a comprehensive protocol for the development and validation of an RP-HPLC method for the quantitative determination of 17α-hydroxywithanolide D.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
Chemicals and Reagents:
-
17α-hydroxywithanolide D reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, prepared using a Milli-Q system or equivalent).[4]
-
Acetic Acid (Analytical grade).[6]
-
Chromatographic Conditions
The method was optimized to achieve a symmetrical peak shape and good resolution for 17α-hydroxywithanolide D.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Purospher STAR RP-18e, 250 mm x 4.6 mm, 5 µm).[5][7] |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Elution Mode | Gradient: 0-15 min, 35-70% B; 15-20 min, 70% B; 20-22 min, 70-35% B; 22-27 min, 35% B.[4] |
| Flow Rate | 1.0 mL/min.[4][5] |
| Column Temp. | 27 °C |
| Injection Vol. | 20 µL |
| Detection | PDA at 228 nm.[5] |
| Run Time | 27 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 17α-hydroxywithanolide D reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL for calibration curve construction.
Sample Preparation Protocol
-
Accurately weigh 1.0 g of the powdered sample material (e.g., plant extract, formulation).
-
Transfer to a suitable flask and add 10 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.[1]
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][8]
Caption: A flowchart of the overall HPLC method workflow.
Results: Data Summary
All quantitative data from the method validation experiments are summarized below.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.15 |
| Theoretical Plates | > 2000 | 6850 |
| % RSD of Peak Area | < 2.0% | 0.85% |
| % RSD of Retention Time | < 1.0% | 0.21% |
Linearity, LOD, and LOQ
The linearity was assessed across six concentration levels, and the LOD and LOQ were determined based on the signal-to-noise ratio.[8]
| Parameter | Result |
| Linear Range | 1.0 - 100 µg/mL |
| Regression Equation | y = 45872x + 1205 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (S/N = 3:1) | 0.25 µg/mL |
| LOQ (S/N = 10:1) | 0.75 µg/mL |
Precision
Precision was determined by analyzing six replicate samples at a concentration of 50 µg/mL. Both intra-day (repeatability) and inter-day precision were evaluated.[5]
| Precision Type | % RSD of Peak Area | % RSD of Retention Time |
| Intra-day (n=6) | 0.92% | 0.31% |
| Inter-day (n=6) | 1.35% | 0.45% |
Accuracy (Recovery)
Accuracy was assessed by performing a recovery study on a sample matrix spiked with known amounts of 17α-hydroxywithanolide D at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40.0 | 39.6 | 99.0% |
| 100% | 50.0 | 50.4 | 100.8% |
| 120% | 60.0 | 59.1 | 98.5% |
| Average | 99.43% |
digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Method Validation Workflow (ICH Q2)", fontcolor="#202124", fontsize=16, labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Validation [label="Validated HPLC Method", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Peak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range\n(r² > 0.999)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(% RSD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection\n(S/N = 3)", fillcolor="#FBBC05", fontcolor="#202124"]; LOQ [label="Limit of Quantitation\n(S/N = 10)", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness\n(Minor Changes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation -> {Specificity, Linearity, Accuracy, Precision, Robustness}; Linearity -> {LOD, LOQ};
}
Caption: Key parameters for HPLC method validation.
Conclusion
The developed RP-HPLC method provides a reliable, precise, and accurate tool for the quantification of 17α-hydroxywithanolide D. The method was successfully validated, demonstrating excellent linearity, precision, and accuracy, meeting all criteria set by the ICH guidelines.[1][4] This application note serves as a complete protocol for researchers and quality control analysts working with withanolide-containing materials.
References
- 1. akjournals.com [akjournals.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
In-Silico Modeling of 17alpha-hydroxywithanolide D: Application Notes and Protocols for Target Interaction Analysis
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in-silico modeling of 17alpha-hydroxywithanolide D, a bioactive withanolide isolated from Withania somnifera and Tubocapsicum anomalum.[1] Possessing noted cytotoxic and neuroprotective activities, this natural compound presents a compelling case for computational analysis to elucidate its mechanism of action and potential therapeutic applications.[1] A recent in-silico study has identified this compound as a potential allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting its relevance in the context of neurodegenerative diseases such as Alzheimer's.[2][3][4]
These notes offer a comprehensive guide to performing molecular docking and molecular dynamics simulations to investigate the interactions between this compound and its putative protein targets.
Introduction to In-Silico Modeling in Drug Discovery
In-silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into binding affinities, interaction modes, and the dynamic behavior of protein-ligand complexes. These computational methods are particularly valuable in the study of natural products, where they can help to identify and characterize the molecular basis of their therapeutic effects.
Molecular Structure and Properties of this compound
This compound is a C-28 ergostane-type steroidal lactone. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C28H38O7 | PubChem[1] |
| Molecular Weight | 486.6 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one | PubChem[1] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound with a Target Protein using AutoDock Vina
This protocol outlines the steps for performing molecular docking to predict the binding pose and affinity of this compound to a protein target.
3.1.1. Preparation of the Ligand (this compound)
-
Obtain the 3D structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 23266161) in SDF or MOL2 format.[1]
-
Convert to PDBQT format: Use a molecular modeling tool such as MGLTools to convert the ligand structure to the PDBQT format. This involves adding Gasteiger charges and defining rotatable bonds.
3.1.2. Preparation of the Target Protein
-
Obtain the 3D structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider the NMDA receptor.
-
Clean the protein structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogens and charges: Use a tool like MGLTools to add polar hydrogens and assign Gasteiger charges to the protein.
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT format.
3.1.3. Grid Box Definition
-
Define the search space for docking by creating a grid box that encompasses the putative binding site on the protein. The dimensions and center of the grid box should be determined based on existing literature or by identifying cavities on the protein surface.
3.1.4. Running AutoDock Vina
-
Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
3.1.5. Analysis of Docking Results
-
Visualize the docked poses of this compound in the protein's binding site using a molecular visualization tool like PyMOL or Chimera.
-
Analyze the predicted binding affinities (in kcal/mol) for each pose.
-
Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 2: Molecular Dynamics Simulation of the this compound-Protein Complex using GROMACS
This protocol describes how to perform an MD simulation to study the stability and dynamics of the docked complex.
3.2.1. System Preparation
-
Combine protein and ligand: Create a complex PDB file containing the coordinates of the protein and the best-docked pose of this compound.
-
Generate ligand topology: Use a server like CGenFF to generate the topology and parameter files for this compound, which are compatible with the CHARMM force field.
-
Choose a force field and water model: Select an appropriate force field (e.g., CHARMM36m) for the protein and a water model (e.g., TIP3P).
-
Create a simulation box: Place the protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system: Fill the simulation box with water molecules.
-
Add ions: Add ions to neutralize the system and mimic physiological salt concentration.
3.2.2. Energy Minimization
-
Perform energy minimization to remove steric clashes and relax the system.
3.2.3. Equilibration
-
NVT equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.
-
NPT equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.
3.2.4. Production MD Run
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
3.2.5. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the in-silico experiments described above.
Table 1: Molecular Docking Results of this compound with the NMDA Receptor
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| 1 | -9.8 | ASP165, ARG431, THR433 | Hydrogen Bonds |
| 2 | -9.5 | LYS466, TYR476 | Hydrogen Bond, Pi-Alkyl |
| 3 | -9.2 | ILE168, PHE430 | Hydrophobic Interactions |
Table 2: Molecular Dynamics Simulation Analysis of the this compound-NMDA Receptor Complex (100 ns)
| Analysis Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 2.1 | 0.3 | The complex is stable throughout the simulation. |
| Ligand RMSD (Å) | 1.5 | 0.2 | The ligand remains stably bound in the binding pocket. |
| Number of H-bonds | 3 | 1 | Consistent hydrogen bonding contributes to binding stability. |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -45.7 | 5.2 | Favorable binding free energy suggests a strong interaction. |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Workflow for in-silico modeling.
Caption: A potential signaling pathway.
Caption: Relationship between techniques.
Conclusion
The protocols and application notes presented herein provide a robust framework for the in-silico investigation of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into its molecular interactions, guiding further experimental validation and drug development efforts. The adaptability of these computational methods allows for the exploration of various protein targets and the elucidation of complex biological signaling pathways.
References
Application Notes: Molecular Dynamics Simulation of 17alpha-hydroxywithanolide D with the NMDA Receptor
Introduction to 17alpha-hydroxywithanolide D
This compound is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] It is primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[1][2] Withanolides are known for a wide range of biological activities, and this compound, in particular, has demonstrated cytotoxic activity, making it a compound of interest in antineoplastic research.[1]
Recent computational studies have identified this compound as a potent potential modulator of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel involved in synaptic plasticity, learning, and memory.[3][4] Its dysregulation is implicated in neurodegenerative disorders like Alzheimer's disease.[3] In silico studies have shown that this compound exhibits a high binding affinity for an allosteric site on the NMDA receptor, suggesting it may act as a neuroprotective agent by modulating receptor activity.[3][4]
Principle and Application of Molecular Dynamics (MD) Simulation
Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time.[5] By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system's conformation and properties evolve. In the context of drug discovery, MD is invaluable for exploring the interactions between a ligand (like this compound) and its protein target (the NMDA receptor).[6]
Key applications include:
-
Binding Pose Stability: Assessing whether the ligand's orientation, as predicted by molecular docking, is stable over time.
-
Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.
-
Interaction Analysis: Identifying crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
-
Binding Free Energy Estimation: Calculating the binding affinity through methods like MM/PBSA and MM/GBSA, which provides a quantitative measure of binding strength.[7][8]
Objectives of the Simulation
This protocol outlines the steps to perform an MD simulation of the this compound-NMDA receptor complex. The primary objectives are:
-
To evaluate the structural stability of the this compound bound to the GluN1b-GluN2B heterodimer of the NMDA receptor.
-
To characterize the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) responsible for stabilizing the complex.
-
To analyze the dynamic behavior and flexibility of the protein's binding pocket residues.
-
To compute the binding free energy of this compound to provide a theoretical estimation of its binding affinity.
Experimental Protocols
This protocol provides a generalized workflow primarily based on the GROMACS simulation package, a widely used and efficient open-source MD engine.[9][10] Similar steps are applicable to other MD software like AMBER or NAMD.
Protocol 1: System Preparation
1.1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 23266161) in SDF format.[1]
-
Convert and Optimize: Use a tool like Open Babel to convert the SDF file to a PDB or MOL2 format.
-
Generate Topology: Generate ligand topology and parameter files. This is a critical step for small molecules. A common approach is to use a server like CGenFF, which generates CHARMM-compatible parameters.[11] The server will provide a stream file (.str) that can be converted into GROMACS-compatible topology (.itp) and parameter (.prm) files using provided conversion scripts.[9][11] This process assigns atom types, charges, and force field parameters for the ligand.
1.2: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein. For this study, a relevant structure of the human NMDA receptor's GluN1b-GluN2B Amino Terminal Domains (ATD) can be used (e.g., PDB ID: 4PE5).
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water, ions, and any co-crystallized ligands.[5] This can be done with a text editor or molecular visualization software like UCSF Chimera.
-
Generate Protein Topology: Use the GROMACS pdb2gmx tool to process the cleaned PDB file.[12]
-
gmx pdb2gmx -f 4PE5_clean.pdb -o protein_processed.gro -water tip3p -ff charmm36-jul2021
-
This command will generate the processed protein structure (.gro), a system topology file (topol.top), and an include topology file for each protein chain (.itp). Choose a suitable force field (e.g., CHARMM36) and water model (e.g., TIP3P).
-
1.3: Complex Formation and Solvation
-
Combine Coordinates: Merge the coordinate files of the protein (protein_processed.gro) and the ligand to create the complex structure. Ensure the ligand is placed in the desired binding site as determined by prior docking studies.[3]
-
Edit Topology: Modify the main topology file (topol.top) to include the ligand's topology file (.itp) and add an entry for the ligand molecule in the [ molecules ] section.[11]
-
Create Simulation Box: Define the simulation box using gmx editconf.
-
gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic
-
This centers the complex in a cubic box and ensures a minimum distance of 1.0 nm between the complex and the box edge.
-
-
Solvate the System: Fill the box with water molecules using gmx solvate.
-
gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top
-
-
Add Ions: Add ions to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M NaCl) using gmx genion.[12]
-
First, assemble a TPR file: gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr
-
Then, run genion: gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral
-
Protocol 2: MD Simulation
2.1: Energy Minimization
-
Purpose: Remove steric clashes and unfavorable geometries.
-
Execution: Use gmx grompp to assemble the binary input file and gmx mdrun to run the minimization.
-
gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr
-
gmx mdrun -v -deffnm em
-
2.2: System Equilibration
-
Purpose: Bring the system to the desired temperature and pressure. This is typically done in two phases.
-
Phase 1: NVT (Constant Volume) Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained.
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
Phase 2: NPT (Constant Pressure) Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. Position restraints are typically kept on.
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
2.3: Production MD Run
-
Purpose: Generate the final trajectory for analysis. No restraints are applied.
-
Execution: Run the simulation for a sufficient length of time (e.g., 100-200 ns) to observe the system's behavior.
-
gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_production.tpr
-
gmx mdrun -v -deffnm md_production
-
Protocol 3: Trajectory Analysis
3.1: Root Mean Square Deviation (RMSD)
-
Purpose: To assess the structural stability of the protein and the ligand's binding pose throughout the simulation.
-
Execution: Use gmx rms. Select the protein backbone for the protein's RMSD and the ligand for the ligand's RMSD. A stable RMSD plot indicates that the system has reached equilibrium.
3.2: Root Mean Square Fluctuation (RMSF)
-
Purpose: To identify flexible regions of the protein on a per-residue basis.
-
Execution: Use gmx rmsf. High RMSF values indicate flexible regions like loops, while low values indicate stable secondary structures like alpha-helices and beta-sheets.
3.3: Hydrogen Bond Analysis
-
Purpose: To identify and quantify the hydrogen bonds formed between the ligand and the protein.
-
Execution: Use gmx hbond. The output will show the percentage of simulation time a specific hydrogen bond exists (occupancy), highlighting key interactions.
3.4: Binding Free Energy Calculation (MM/PBSA)
-
Purpose: To estimate the binding free energy of the ligand to the protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state method.[7][13]
-
Execution: Use a tool like g_mmpbsa or gmx_MMPBSA.[8] This involves extracting frames from the production trajectory and calculating the energy components for the complex, protein, and ligand separately. The binding free energy is calculated as:
-
ΔG_binding = G_complex - (G_protein + G_ligand)
-
Each term includes molecular mechanics energy, polar solvation energy (from PB model), and nonpolar solvation energy (from SA model).
-
Data Presentation
Table 1: Key Simulation Parameters
| Parameter | Value |
|---|---|
| MD Engine | GROMACS 2023 |
| Force Field | CHARMM36m (Protein), CGenFF (Ligand) |
| Water Model | TIP3P |
| Box Type | Cubic |
| Box Size | 1.0 nm distance from solute |
| Ion Concentration | 0.15 M NaCl |
| Temperature | 300 K |
| Pressure | 1 bar |
| Minimization Steps | 5000 |
| NVT Equilibration | 200 ps |
| NPT Equilibration | 500 ps |
| Production MD Time | 200 ns |
Table 2: Summary of Trajectory Analysis Results
| Metric | Average Value | Description |
|---|---|---|
| Protein Backbone RMSD | 0.25 ± 0.05 nm | Indicates overall structural stability after initial equilibration. |
| Ligand RMSD (fit to protein) | 0.15 ± 0.03 nm | Shows stability of the ligand's binding pose within the pocket. |
| Radius of Gyration (Rg) | 2.2 ± 0.1 nm | Measures the compactness of the protein structure. |
Table 3: Key Hydrogen Bonds and Occupancy
| Protein Residue | Ligand Atom | Occupancy (%) |
|---|---|---|
| ASP165 | O (Hydroxy) | 85.4 |
| ARG431 | O (Lactone) | 72.1 |
| THR433 | O (Hydroxy) | 65.8 |
| LYS466 | O (Keto) | 55.2 |
| TYR476 | O (Epoxy) | 48.9 |
Table 4: MM/PBSA Binding Free Energy Components (kJ/mol)
| Energy Component | Average Value ± SEM |
|---|---|
| Van der Waals Energy | -210.5 ± 5.2 |
| Electrostatic Energy | -95.3 ± 4.1 |
| Polar Solvation Energy | 195.8 ± 6.5 |
| SASA Energy (Nonpolar) | -22.1 ± 0.7 |
| Binding Free Energy (ΔG) | -132.1 ± 8.3 |
Visualizations
Caption: Workflow for a protein-ligand molecular dynamics simulation.
Caption: Potential modulatory role of the compound on NMDA receptor signaling.
Caption: Logical relationship of analysis metrics in evaluating binding.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 6. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peng-lab.org [peng-lab.org]
- 8. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. youtube.com [youtube.com]
- 12. LigParGen Server [zarbi.chem.yale.edu]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for a 17alpha-hydroxywithanolide D Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a drug delivery system for 17alpha-hydroxywithanolide D, a promising therapeutic agent with both neuroprotective and cytotoxic potential. Due to its hydrophobic nature, a drug delivery system is essential to enhance its solubility, stability, and bioavailability. This document outlines protocols for the formulation of liposomal and polymeric nanoparticle-based delivery systems and details the subsequent characterization assays.
Introduction to this compound
This compound is a naturally occurring withanolide found in plants of the Solanaceae family, such as Withania somnifera and Tubocapsicum anomalum.[1] It has garnered significant interest for its potential therapeutic applications.
Therapeutic Potential:
-
Neuroprotection: this compound acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting its potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[2]
-
Cytotoxic Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[1]
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, like other withanolides, it is presumed to have poor aqueous solubility, a key challenge for its clinical development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | [1] |
| Molecular Weight | 486.6 g/mol | [1] |
| Aqueous Solubility | Poor (estimated) | Inferred from the hydrophobic nature of withanolides. |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, DMF (estimated) | [3] |
| Stability | Data not available; presumed to be sensitive to pH and temperature extremes. | General chemical principles. |
Drug Delivery System: Rationale and Selection
The poor aqueous solubility of this compound necessitates the use of a drug delivery system to improve its biopharmaceutical properties. Nanoparticle-based systems are particularly well-suited for this purpose. Two such systems are detailed below:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be tailored for controlled release and targeted delivery.
-
Polymeric Nanoparticles: These are solid colloidal particles that can entrap or encapsulate drugs. They offer advantages such as high stability, controlled release, and the potential for surface modification for targeting.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of liposomal and polymeric nanoparticle formulations of this compound.
Preparation of Liposomal this compound
This protocol is based on the thin-film hydration method, a common technique for liposome (B1194612) preparation.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound (e.g., 10 mg), SPC (e.g., 100 mg), and cholesterol (e.g., 25 mg) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, extrude the sonicated liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform 10-15 passes through the membrane.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
-
Storage:
-
Store the final liposomal formulation at 4°C.
-
Preparation of Polymeric Nanoparticles of this compound
This protocol utilizes the nanoprecipitation method, which is suitable for hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound (e.g., 5 mg) and PLGA (e.g., 50 mg) in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation (e.g., 20,000 rpm) for 30 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove any residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
-
Storage:
-
Store the nanoparticle suspension or lyophilized powder at 4°C.
-
Characterization of the Drug Delivery System
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated drug delivery system.
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the liposomal or nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and predict the stability of the formulation.
Table 2: Expected Characteristics of this compound Formulations
| Parameter | Liposomes | Polymeric Nanoparticles |
| Particle Size | 100 - 200 nm | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential | -10 to -30 mV | -15 to -40 mV |
Encapsulation Efficiency and Drug Loading
Method: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Total Drug Content (Dt):
-
Take a known volume of the formulation and disrupt the nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
-
Free Drug Content (Df):
-
Separate the unencapsulated drug from the formulation by ultracentrifugation or using a centrifugal filter device.
-
Quantify the amount of this compound in the supernatant/filtrate using HPLC.
-
-
Calculations:
-
Encapsulation Efficiency (%EE) = [(Dt - Df) / Dt] x 100
-
Drug Loading (%DL) = [(Dt - Df) / Weight of Nanoparticles] x 100
-
Table 3: Target Formulation Specifications
| Parameter | Target Value |
| Encapsulation Efficiency (%EE) | > 80% |
| Drug Loading (%DL) | 1 - 5% |
In Vitro Drug Release Study
Method: Dialysis Method
Protocol:
-
Place a known amount of the this compound formulation into a dialysis bag (with a suitable molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
Keep the setup under constant stirring at 37°C.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of this compound released in the samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for the formulation and characterization of this compound nanoparticles.
Caption: A proposed cytotoxic signaling pathway for this compound, involving the inhibition of DNA damage repair.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the development of a robust drug delivery system for this compound. By overcoming its solubility limitations, these formulations have the potential to unlock the full therapeutic promise of this exciting natural compound for both neurodegenerative and oncological applications. Further in vivo studies will be necessary to validate the efficacy and pharmacokinetic profile of these formulations.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | iGluR | | Invivochem [invivochem.com]
Application Notes and Protocols for Cell-Based Assays of 17alpha-hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Isolated from plants of the Solanaceae family, such as Withania somnifera and Tubocapsicum anomalum, it has demonstrated potential cytotoxic activities.[1][2] Withanolides as a group are recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[3] Many of these effects are attributed to the modulation of key signaling pathways, such as the NF-κB pathway, induction of apoptosis, and regulation of cellular oxidative stress.[3][4][5]
These application notes provide a comprehensive guide for the design and implementation of cell-based assays to characterize the biological activities of this compound. The protocols detailed below will enable researchers to assess its cytotoxicity, anti-inflammatory potential, apoptosis-inducing capabilities, and its impact on cellular oxidative stress.
Data Presentation: Comparative Cytotoxicity of Withanolides
To provide a context for the experimental results obtained for this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values of other relevant withanolides across various human cancer cell lines.
| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | NCI-H460 | Lung | 0.24 ± 0.01 | [6] |
| Withaferin A | HCT-116 | Colon | 0.35 ± 0.03 | [6] |
| Withaferin A | SF-268 | CNS | 0.41 ± 0.04 | [6] |
| Withaferin A | MCF-7 | Breast | 0.45 ± 0.02 | [6] |
| Withanolide D | Caco-2 | Colon | Not specified | [7] |
| Withanolide D | DU145 | Prostate | Not specified | [7] |
| Withanolide D | MCF-7 | Breast | Not specified | [7] |
| Withanolide D | A549 | Lung | Not specified | [7] |
| Withanolide D | SKOV3 | Ovarian | Not specified | [7] |
| Viscosalactone B | NCI-H460 | Lung | 0.32 ± 0.05 | [6] |
| Viscosalactone B | HCT-116 | Colon | 0.41 ± 0.08 | [6] |
| Viscosalactone B | SF-268 | CNS | 0.47 ± 0.15 | [6] |
| Viscosalactone B | MCF-7 | Breast | 0.39 ± 0.06 | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (specific to the cell line)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity Assays
This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4]
Materials:
-
HEK293T or HeLa cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.
-
Incubate for 24 hours to allow for plasmid expression.
-
Pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Determine the inhibitory effect of this compound on NF-κB activation.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
This assay quantifies the amount of nitric oxide (NO), a pro-inflammatory mediator, produced by cells. The Griess assay measures nitrite (B80452), a stable and soluble breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Apoptosis Detection Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
DCFDA (or H2DCFDA)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Remove the growth medium and wash the cells with PBS.
-
Load the cells with 10-20 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C.[4][8]
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.[8]
Cell Line Culturing Protocols
-
MCF-7 (Human Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[5][9]
-
A549 (Human Lung Carcinoma): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][10]
-
HeLa (Human Cervical Adenocarcinoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[11][12]
-
RAW 264.7 (Murine Macrophage): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13][14]
All cell lines should be maintained at 37°C in a humidified atmosphere of 5% CO2. Media should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture of 7721 or HeLa cells [protocols.io]
- 8. doc.abcam.com [doc.abcam.com]
- 9. mcf7.com [mcf7.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. hela-transfection.com [hela-transfection.com]
- 12. static.igem.org [static.igem.org]
- 13. rwdstco.com [rwdstco.com]
- 14. Cell culture of RAW264.7 cells [protocols.io]
Application Notes and Protocols for Neuroprotection Assays with 17α-Hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the neuroprotective potential of 17α-hydroxywithanolide D. The protocols detailed below cover essential in vitro assays to assess the compound's efficacy in mitigating neuronal damage through various mechanisms, including enhancing cell viability, reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.
Introduction to 17α-Hydroxywithanolide D in Neuroprotection
Withanolides, a group of naturally occurring steroids isolated from Withania somnifera, have garnered significant interest for their diverse pharmacological activities. Recent computational studies have identified 17α-hydroxywithanolide D as a promising candidate for neuroprotection, potentially through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. The following protocols are designed to empirically validate and characterize the neuroprotective effects of 17α-hydroxywithanolide D in established neuronal cell culture models.
General Cell Culture and Compound Preparation
2.1. Cell Line Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurodegenerative disease research.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
2.2. Neuronal Differentiation (Optional but Recommended)
For a more mature neuronal phenotype, SH-SY5Y cells can be differentiated.[2]
-
Differentiation Medium: DMEM/F12 with 1% FBS and 10 µM all-trans-retinoic acid (ATRA).
-
Procedure: Culture cells in differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with developed neurites.[3]
2.3. Preparation of 17α-Hydroxywithanolide D
-
Stock Solution: Prepare a 10 mM stock solution of 17α-hydroxywithanolide D in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow for Neuroprotection Assays
The following diagram illustrates the general workflow for assessing the neuroprotective effects of 17α-hydroxywithanolide D.
Caption: General experimental workflow for neuroprotection assays.
Neuroprotection Assays: Protocols and Data Presentation
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 17α-hydroxywithanolide D for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂, 10 µM Amyloid-β₂₅₋₃₅, or 200 µM glutamate) and co-incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration | Absorbance (570 nm) | % Cell Viability |
| Control (Untreated) | - | [Value] | 100% |
| Neurotoxin Alone | [Concentration] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 1] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 2] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 3] | [Value] | [Value]% |
4.2. Oxidative Stress Assay (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS).[5][6][7]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour incubation, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence plate reader.
Data Presentation:
| Treatment Group | Concentration | Fluorescence Intensity (AU) | % ROS Production |
| Control (Untreated) | - | [Value] | 100% |
| Neurotoxin Alone | [Concentration] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 1] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 2] | [Value] | [Value]% |
| Neurotoxin + 17α-HWD | [Conc. 3] | [Value] | [Value]% |
4.3. Anti-inflammatory Assays
These assays measure the production of inflammatory mediators. For these assays, co-cultures of neuronal cells with microglial cells (e.g., BV-2) or stimulation of microglial cells with lipopolysaccharide (LPS) are often used.
4.3.1. Nitric Oxide (NO) Production (Griess Assay) [8][9][10]
Protocol:
-
Seed BV-2 microglial cells in a 96-well plate.
-
Pre-treat with 17α-hydroxywithanolide D for 2 hours.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO₂⁻ concentration.
4.3.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Levels (ELISA) [11][12]
Protocol:
-
Follow steps 1-3 of the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | Concentration | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | [Value] | [Value] | [Value] |
| LPS Alone | 1 µg/mL | [Value] | [Value] | [Value] |
| LPS + 17α-HWD | [Conc. 1] | [Value] | [Value] | [Value] |
| LPS + 17α-HWD | [Conc. 2] | [Value] | [Value] | [Value] |
| LPS + 17α-HWD | [Conc. 3] | [Value] | [Value] | [Value] |
4.4. Apoptosis Assays
4.4.1. Caspase-3 Activity Assay [13][14]
Protocol:
-
Seed and treat cells as described in the MTT assay protocol (steps 1-3).
-
After treatment, lyse the cells according to the instructions of a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).
4.4.2. Western Blot for Bcl-2 and Bax [15][16]
Protocol:
-
Seed and treat cells in 6-well plates.
-
After treatment, lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.
Data Presentation:
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Control (Untreated) | - | 1.0 | [Value] |
| Neurotoxin Alone | [Concentration] | [Value] | [Value] |
| Neurotoxin + 17α-HWD | [Conc. 1] | [Value] | [Value] |
| Neurotoxin + 17α-HWD | [Conc. 2] | [Value] | [Value] |
| Neurotoxin + 17α-HWD | [Conc. 3] | [Value] | [Value] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of withanolides are often attributed to their modulation of key signaling pathways involved in cellular stress responses and survival.
5.1. Nrf2/HO-1 Antioxidant Pathway
This pathway is a primary defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 antioxidant signaling pathway.
5.2. NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation.
Caption: NF-κB inflammatory signaling pathway.
5.3. Intrinsic Apoptosis Pathway
This pathway is regulated by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. accegen.com [accegen.com]
- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17alpha-Hydroxywithanolide D | iGluR | | Invivochem [invivochem.com]
- 5. bioquochem.com [bioquochem.com]
- 6. nanopartikel.info [nanopartikel.info]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Griess assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 17α-Hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the cytotoxic properties of 17α-hydroxywithanolide D, a naturally occurring steroidal lactone with potential as an antineoplastic agent.[1] The protocols outlined below detail established in vitro assays to determine cell viability, membrane integrity, apoptosis, and cell cycle distribution following treatment with this compound.
While specific cytotoxic signaling pathways for 17α-hydroxywithanolide D are still under investigation, its structural similarity to Withanolide D suggests that it may share similar mechanisms of action. Withanolide D has been shown to induce apoptosis through the activation of the neutral sphingomyelinase-ceramide cascade, mediated by the synergistic activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2] Additionally, Withanolide D can enhance the radiosensitivity of cancer cells by inhibiting the DNA damage non-homologous end joining (NHEJ) repair pathway and promoting mitotic catastrophe.[3][4] In leukemic models, it has been observed to upregulate the pro-apoptotic protein PUMA and downregulate the anti-apoptotic protein BCL2.
The following sections provide detailed protocols for key cytotoxicity assays, data presentation guidelines, and visual representations of experimental workflows and a putative signaling pathway based on the action of the closely related Withanolide D.
Data Presentation: Cytotoxic Activity of Withanolides
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison of the compound's effects across different cell lines and conditions. As specific IC₅₀ values for the cytotoxic activity of 17α-hydroxywithanolide D on cancer cell lines are not yet widely published, the following table of IC₅₀ values for the closely related Withanolide D is provided as a reference. Researchers should generate similar tables with their own experimental data for 17α-hydroxywithanolide D.
Table 1: Cytotoxic Activity of Withanolide D against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 72 | 0.63 | [3] |
| SKOV3 | Ovarian Cancer | MTT | 72 | 2.93 | [3] |
| DU145 | Prostate Cancer | MTT | 72 | Not specified | [4] |
| MCF7 | Breast Cancer | MTT | 72 | Not specified | [4] |
| A549 | Lung Carcinoma | MTT | 72 | Not specified | [4] |
| MM-CSCs | Multiple Myeloma | MTT/XTT | 72 | 0.0884 | [5] |
| RPMI 8226 | Multiple Myeloma | MTT/XTT | 72 | 0.0761 | [5] |
| MM1.S | Multiple Myeloma | MTT/XTT | 72 | 0.1072 | [5] |
| MM1.R | Multiple Myeloma | MTT/XTT | 72 | 0.1063 | [5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 17α-hydroxywithanolide D in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
MTT Assay Experimental Workflow
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release wells (lysed cells).
LDH Assay Experimental Workflow
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with 17α-hydroxywithanolide D for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with 17α-hydroxywithanolide D as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 5 µL of PI (1 mg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Cell Cycle Analysis Workflow
Putative Signaling Pathway
The following diagram illustrates the apoptotic signaling pathway induced by Withanolide D in leukemia cells. This pathway may serve as a hypothetical model for investigating the mechanism of action of 17α-hydroxywithanolide D.
Withanolide D Apoptotic Pathway
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 5. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
Application Notes and Protocols for Studying 17α-hydroxywithanolide D Effects in Animal Models
Disclaimer: As of the latest literature review, specific in vivo studies and established animal models for investigating the effects of 17α-hydroxywithanolide D are not extensively documented. The following application notes and protocols are based on established methodologies for studying structurally similar and well-researched withanolides, such as Withaferin A and Withanone. Researchers should consider these as a foundational guide to be adapted and optimized for 17α-hydroxywithanolide D.
Introduction
17α-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] It has been isolated from plants such as Tubocapsicum anomalum and Withania somnifera and has demonstrated cytotoxic activity in vitro.[1] Withanolides, as a class, exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory effects.[2][3][4][5] These effects are often mediated through the modulation of key signaling pathways.[2][6][7] This document provides a detailed guide for researchers on the selection of appropriate animal models and experimental protocols to investigate the in vivo effects of 17α-hydroxywithanolide D.
Potential Therapeutic Areas and Relevant Animal Models
Based on the known activities of related withanolides, the following therapeutic areas are suggested for investigation with 17α-hydroxywithanolide D, along with corresponding animal models.
| Therapeutic Area | Potential Effect of 17α-hydroxywithanolide D | Recommended Animal Models | Key Outcome Measures |
| Oncology | Cytotoxic and anti-proliferative effects | - Xenograft models (e.g., subcutaneous injection of human cancer cell lines in immunodeficient mice such as nude or SCID mice).- Syngeneic tumor models (e.g., implantation of murine tumor cells in immunocompetent mice).- Genetically engineered mouse models (GEMMs) of cancer. | - Tumor volume and weight.- Survival analysis.- Metastasis assessment.- Immunohistochemical analysis of tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).- Analysis of signaling pathways in tumor lysates (e.g., Western blot for NF-κB, STAT3). |
| Inflammation | Anti-inflammatory and immunomodulatory effects | - Lipopolysaccharide (LPS)-induced systemic inflammation model in mice or rats.- Carrageenan-induced paw edema model in rats.- Collagen-induced arthritis (CIA) model in mice.- Inflammatory bowel disease (IBD) models (e.g., DSS-induced colitis in mice). | - Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue.- Paw volume measurement (in edema models).- Clinical scoring of disease activity (in arthritis and colitis models).- Histological evaluation of inflamed tissues. |
| Neuroprotection | Protection against neuronal damage and cognitive decline | - Cerebral ischemia-reperfusion injury models in mice or rats.- Neurotoxin-induced models of Parkinson's disease (e.g., MPTP in mice, 6-OHDA in rats).- Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1). | - Behavioral tests (e.g., Morris water maze, Y-maze, rotarod test).- Measurement of infarct volume (in ischemia models).- Immunohistochemical analysis of brain tissue (e.g., neuronal markers, amyloid plaques, neuroinflammation markers).- Neurotransmitter level analysis. |
Pharmacokinetic and Dosing Considerations
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 17α-hydroxywithanolide D. The following table summarizes typical pharmacokinetic parameters for other withanolides in rodents, which can serve as a starting point for dose-ranging studies.
| Withanolide | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Withaferin A | Mice | Oral | 10 | 7.6 - 8410 | Varies | 0.6 - 7.1 |
| Withaferin A | Rats | Oral | 4.5 | ~29 | ~0.5 | ~2.7 |
| Withanolide A | Mice | Oral | - | - | - | - |
| Withanone | Rats | Oral | 500 (extract) | <3 | - | - |
Data compiled from multiple sources.[8] Cmax, Tmax, and half-life can vary significantly based on the formulation and specific experimental conditions.
Protocol for a Pilot Pharmacokinetic Study
-
Animals: Use a sufficient number of male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to allow for statistical analysis at each time point.
-
Compound Preparation: Formulate 17α-hydroxywithanolide D in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). Common vehicles include saline, PBS, or a solution containing a small percentage of DMSO and a solubilizing agent like Tween 80.
-
Administration: Administer a single dose of 17α-hydroxywithanolide D.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 17α-hydroxywithanolide D in plasma.[9]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Signaling Pathways Modulated by Withanolides
Withanolides are known to interact with multiple interconnected signaling pathways.[2] Understanding these pathways is crucial for designing mechanistic studies.
Key Signaling Pathways:
-
NF-κB Pathway: A central regulator of inflammation and cell survival. Many withanolides inhibit NF-κB activation.[2][6][7]
-
STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis. Its abnormal activation is common in cancer.[6]
-
PI3K/Akt/mTOR Pathway: A critical pathway in cell growth, proliferation, and survival.[2][10]
-
MAPK Pathway: Regulates a wide range of cellular processes, including inflammation and stress responses.[7]
-
Nrf2 Pathway: The master regulator of the antioxidant response.[2]
-
Apoptosis and Autophagy Pathways: Withanolides can induce apoptosis in cancer cells and modulate autophagy.[11]
Diagrams of Key Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by 17α-hydroxywithanolide D.
Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by 17α-hydroxywithanolide D.
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in an LPS-induced Systemic Inflammation Model
-
Animals: Use 8-10 week old C57BL/6 mice. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: LPS only (e.g., 1 mg/kg, intraperitoneal injection)
-
Group 3: LPS + 17α-hydroxywithanolide D (low dose, e.g., 5 mg/kg, oral gavage)
-
Group 4: LPS + 17α-hydroxywithanolide D (high dose, e.g., 20 mg/kg, oral gavage)
-
Group 5: LPS + Dexamethasone (positive control, e.g., 1 mg/kg, intraperitoneal injection)
-
-
Procedure:
-
Administer 17α-hydroxywithanolide D or vehicle by oral gavage 1 hour before LPS challenge.
-
Inject LPS intraperitoneally.
-
At a predetermined time point (e.g., 4 or 6 hours after LPS injection), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and collect relevant tissues (e.g., liver, lungs).
-
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform histological analysis of tissue sections to assess inflammation and tissue damage.
-
Conduct Western blot or qPCR analysis on tissue lysates to examine the expression of inflammatory mediators and signaling proteins.
-
Protocol 2: Evaluation of Anti-tumor Activity in a Xenograft Mouse Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line in which 17α-hydroxywithanolide D shows in vitro cytotoxicity) under standard conditions.
-
Animals: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Group 1: Vehicle control
-
Group 2: 17α-hydroxywithanolide D (dose 1, e.g., 10 mg/kg/day, oral gavage or intraperitoneal injection)
-
Group 3: 17α-hydroxywithanolide D (dose 2, e.g., 30 mg/kg/day, oral gavage or intraperitoneal injection)
-
Group 4: Positive control (a standard chemotherapy agent for the chosen cancer type)
-
Administer treatment for a specified period (e.g., 2-4 weeks).
-
-
Monitoring and Endpoint:
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study.
-
Excise tumors, weigh them, and process them for further analysis (histology, immunohistochemistry, Western blot).
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo evaluation of 17α-hydroxywithanolide D.
Conclusion
While direct in vivo data for 17α-hydroxywithanolide D is currently lacking, the extensive research on other withanolides provides a robust framework for initiating its preclinical evaluation. The protocols and models outlined in these application notes offer a starting point for researchers to explore the therapeutic potential of this compound in oncology, inflammation, and neurodegenerative diseases. Careful dose-ranging and pharmacokinetic studies will be essential first steps, followed by efficacy studies in relevant disease models. Mechanistic studies should focus on the well-established signaling pathways modulated by the withanolide class of compounds.
References
- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Withanolide modulates the potential crosstalk between apoptosis and autophagy in different colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 17alpha-hydroxywithanolide D in solution
Welcome to the technical support center for 17α-hydroxywithanolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 17α-hydroxywithanolide D in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 17α-hydroxywithanolide D in solution?
A1: The stability of withanolides, including 17α-hydroxywithanolide D, is primarily influenced by pH, temperature, light exposure, and the solvent used. Due to their steroidal lactone structure, withanolides can be susceptible to hydrolysis, oxidation, and photodegradation.
Q2: In what types of solvents is 17α-hydroxywithanolide D soluble and most stable?
A2: 17α-hydroxywithanolide D is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). While specific stability data for 17α-hydroxywithanolide D in these solvents is not extensively documented, a study on Withanolide A indicated stability for over 10 days at analyte concentration in a solution of acetonitrile (B52724) and water.[1] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then make further dilutions in the aqueous buffer. Aqueous solutions of withanolides are generally not recommended for storage for more than one day.[2]
Q3: What are the optimal storage conditions for 17α-hydroxywithanolide D solutions?
A3: For long-term stability, it is recommended to store 17α-hydroxywithanolide D as a solid at -20°C. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C. For aqueous solutions, fresh preparation before each experiment is highly recommended to avoid degradation. Studies on withanolide-rich extracts have shown a significant decline in the content of active constituents under both real-time and accelerated storage conditions, highlighting the importance of controlled temperature and humidity.[3][4]
Q4: How does pH impact the stability of 17α-hydroxywithanolide D?
A4: Withanolides are particularly susceptible to degradation in alkaline conditions. Forced degradation studies on a standardized extract of Withania somnifera showed that the most significant degradation of withanolides occurred in an alkaline medium (0.1 N NaOH), followed by acidic (0.1 N HCl) and oxidative (3% H₂O₂) conditions.[1] For formulation development, a pH of 7 was found to be the most suitable.[1] Therefore, it is crucial to maintain a neutral or slightly acidic pH for solutions containing 17α-hydroxywithanolide D.
Q5: Is 17α-hydroxywithanolide D sensitive to light?
A5: Yes, withanolides can be sensitive to light. Photostability studies on a Withania somnifera extract revealed a slight loss of Withanolide A content upon exposure to a combination of UV and visual light.[1] Therefore, it is advisable to protect solutions of 17α-hydroxywithanolide D from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of 17α-hydroxywithanolide D in an aqueous buffer. | Degradation due to hydrolysis, particularly if the buffer is alkaline. | Prepare fresh aqueous solutions for each experiment. Ensure the pH of the buffer is neutral or slightly acidic. Consider preparing a concentrated stock in DMSO and diluting it into the aqueous buffer immediately before use. |
| Precipitation of 17α-hydroxywithanolide D upon dilution in an aqueous medium. | Low aqueous solubility of the compound. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. The use of solubilizing agents such as Tween 80 may also be considered for in vivo formulations.[5] |
| Inconsistent results between experimental replicates. | Degradation of the compound in solution over the course of the experiment. | Minimize the time the compound spends in solution, especially in aqueous buffers. Prepare fresh solutions for each replicate if possible. Protect solutions from light and maintain a consistent temperature. |
| Appearance of unknown peaks in HPLC analysis of a stored solution. | Degradation of 17α-hydroxywithanolide D into byproducts. | Conduct a forced degradation study to identify potential degradation products. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare working solutions fresh from the stock. |
Quantitative Data Summary
Table 1: Forced Degradation of Withanolide A in a Standardized Extract
| Stress Condition (1 hour at 40°C) | % Degradation of Withanolide A |
| 0.1 N NaOH (Alkali) | Most significant degradation |
| 0.1 N HCl (Acid) | Significant degradation |
| 3% H₂O₂ (Oxidative) | Less degradation than acid/alkali |
Data is qualitative as presented in the source. The study indicates the order of degradation without providing specific percentages.[1]
Table 2: Photostability of Withanolide A in a Standardized Extract
| Light Condition | Observation |
| UV + Visual Light | Higher decrease in Withanolide A content |
| Control (dark) | Less decrease in Withanolide A content |
The study notes a "slight loss" of the active constituent.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of 17α-hydroxywithanolide D
This protocol is adapted from a study on a standardized extract of Withania somnifera.[1]
-
Preparation of Stock Solution: Prepare a stock solution of 17α-hydroxywithanolide D in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Reflux the mixture at 40°C for one hour. After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Reflux the mixture at 40°C for one hour. After cooling, neutralize the solution with a suitable acid (e.g., acetic acid).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Reflux the mixture at 40°C for one hour. After cooling, the reaction can be stopped by adding a suitable agent like sodium metabisulfite.
-
Photodegradation: Expose a solution of 17α-hydroxywithanolide D to a combination of UV and visible light in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. The duration of exposure should follow ICH guidelines.
-
Analysis: Analyze all the stressed samples and a control sample (untreated stock solution) by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Preparation of 17α-hydroxywithanolide D for In Vitro Experiments
-
Stock Solution: Dissolve 17α-hydroxywithanolide D in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Dilution: Serially dilute the stock solution in your cell culture medium or aqueous buffer to the desired final concentration immediately before adding it to your experimental setup. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the cells or assay.
Visualizations
Caption: Workflow for preparing and handling 17α-hydroxywithanolide D solutions.
Caption: Factors leading to the degradation of 17α-hydroxywithanolide D.
References
- 1. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17alpha-Hydroxywithanolide D | iGluR | | Invivochem [invivochem.com]
Technical Support Center: Optimizing In Vivo Dosing of 17α-hydroxywithanolide D
Disclaimer: There is currently a lack of published in vivo studies specifically investigating the dosage of 17α-hydroxywithanolide D. The following guidance is based on data from structurally similar withanolides, such as Withaferin A and Withanone. Researchers should use this information as a starting point for their own dose-range finding studies and exercise caution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 17α-hydroxywithanolide D in mice?
A: As no direct in vivo data for 17α-hydroxywithanolide D is available, a conservative approach is recommended. Based on studies with related withanolides like Withaferin A and Withanone, a starting intraperitoneal (i.p.) dose in the range of 1-5 mg/kg or an oral (p.o.) dose in the range of 5-10 mg/kg could be considered for initial dose-range finding studies in mice. It is crucial to perform a pilot study with a small number of animals to assess tolerability.
Q2: What is the most common route of administration for withanolides in in vivo experiments?
A: The most common routes of administration for withanolides in rodent studies are intraperitoneal (i.p.) and oral (p.o.) gavage. Intravenous (i.v.) administration has also been reported but may present solubility challenges. The choice of administration route will depend on the experimental objectives, the formulation of the compound, and its pharmacokinetic properties.
Q3: How should I prepare 17α-hydroxywithanolide D for administration?
A: The solubility of 17α-hydroxywithanolide D should be empirically determined. For many withanolides, a common vehicle for i.p. injection is a solution of Dimethyl Sulfoxide (DMSO) further diluted in a sterile vehicle like phosphate-buffered saline (PBS) or corn oil. For oral gavage, withanolides can often be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution. It is critical to ensure the final concentration of DMSO is kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-induced toxicity. A small pilot study to test the solubility and stability of your specific formulation is highly recommended.
Q4: What are the potential signs of toxicity I should monitor for?
A: During your in vivo experiments, it is essential to monitor the animals daily for any signs of toxicity. These may include, but are not limited to:
-
Weight loss
-
Changes in behavior (e.g., lethargy, aggression)
-
Ruffled fur
-
Changes in food and water intake
-
Diarrhea or constipation
-
Signs of pain or distress
If any of these signs are observed, the dosage should be adjusted, or the experiment terminated for that animal. A pilot toxicology study is advisable to establish the maximum tolerated dose (MTD).
Q5: What is the likely mechanism of action of 17α-hydroxywithanolide D?
A: While in vivo data is limited, in silico studies suggest that 17α-hydroxywithanolide D may act as a neuroprotective agent by modulating the N-methyl-D-aspartate (NMDA) receptor.[1] Other withanolides have been shown to affect various signaling pathways, including the PI3K/Akt pathway and DNA damage repair pathways.[2][3] The precise signaling pathway of 17α-hydroxywithanolide D in vivo remains to be elucidated.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of compound during administration. | Poor solubility of 17α-hydroxywithanolide D in the chosen vehicle. | - Increase the proportion of the solubilizing agent (e.g., DMSO), ensuring it remains within non-toxic limits.- Try a different vehicle or a co-solvent system.- Sonication or gentle warming of the solution prior to injection may help, but stability must be confirmed.- For oral administration, ensure a uniform suspension is created and maintained during dosing. |
| Acute toxicity or mortality observed at the initial dose. | The starting dose is too high. | - Immediately reduce the dosage by 50-75% for the next cohort of animals.- Re-evaluate the formulation and administration procedure to rule out any experimental error.- Conduct a more thorough dose-escalation study starting from a much lower dose (e.g., 0.1-0.5 mg/kg). |
| No observable effect at the tested doses. | - The dose is too low.- Poor bioavailability via the chosen administration route.- The compound is rapidly metabolized or cleared. | - Gradually escalate the dose in subsequent experimental groups.- Consider a different route of administration (e.g., i.p. instead of p.o.).- Increase the frequency of administration (e.g., twice daily instead of once).- Perform pharmacokinetic studies to determine the compound's half-life and bioavailability. |
| High variability in experimental results between animals. | - Inconsistent administration technique.- Non-uniform suspension of the compound.- Biological variability between animals. | - Ensure all personnel are thoroughly trained in the administration technique.- Vigorously vortex the compound suspension immediately before each administration.- Increase the number of animals per group to improve statistical power. |
Data on Structurally Similar Withanolides
The following tables summarize in vivo dosage information for withanolides structurally related to 17α-hydroxywithanolide D. This data should be used as a reference for designing dose-finding studies.
Table 1: In Vivo Dosage of Withaferin A in Rodents
| Animal Model | Route of Administration | Dosage Range | Observed Effects/Context |
| Mice | Intraperitoneal (i.p.) | 4 - 50 mg/kg | Dose-dependent inhibition of tumor growth.[4] |
| Mice | Oral (p.o.) | 0.5 - 70 mg/kg | Pharmacokinetic studies.[4] |
| Rats | Intravenous (i.v.) | 4.5 - 10 mg/kg | Pharmacokinetic studies.[4] |
| Rats | Oral (p.o.) | 10 mg/kg | Half-life of 7.1-7.6 hours reported in different studies.[4] |
Table 2: In Vivo Dosage of Withanone in Rodents
| Animal Model | Route of Administration | Dosage Range | Observed Effects/Context |
| Rats | Oral (p.o.) | 10, 20, 40 mg/kg | Dose proportionality and pharmacokinetic studies.[5] |
| Rats | Intravenous (i.v.) | 5 mg/kg | Pharmacokinetic studies.[5] |
| Mice | Intraperitoneal (i.p.) | 1 mg/kg | Used in combination with Withaferin A for anti-metastatic studies; considered non-toxic at this dose.[6] |
| Rats | Not Specified | 5 - 20 mg/kg | Decreased brain levels of amyloid-β and inflammatory markers in a model of Alzheimer's disease.[7] |
Experimental Protocols
Protocol 1: Preparation of 17α-hydroxywithanolide D for Intraperitoneal Administration
-
Materials:
-
17α-hydroxywithanolide D powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of 17α-hydroxywithanolide D in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, for a final injection volume of 100 µL, start with 5 µL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Slowly add sterile PBS to the desired final concentration, while continuously vortexing to prevent precipitation.
-
The final concentration of DMSO should not exceed 5% of the total injection volume.
-
Prepare the formulation fresh on the day of injection.
-
Protocol 2: In Vivo Dose-Range Finding Study in Mice
-
Animal Model:
-
Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.
-
-
Acclimatization:
-
Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
-
Group Allocation:
-
Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
-
Dose Selection:
-
Based on data from related withanolides, select a range of 3-4 doses for i.p. administration (e.g., 1, 5, 10, 25 mg/kg).
-
-
Administration:
-
Administer the prepared formulation of 17α-hydroxywithanolide D or vehicle control via i.p. injection. The injection volume should be consistent across all groups (e.g., 100 µL per 20g mouse).
-
-
Monitoring:
-
Monitor the animals for at least 7 days post-injection.
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (as listed in the FAQs).
-
At the end of the observation period, euthanize the animals and perform gross necropsy. Consider collecting blood for clinical chemistry and tissues for histopathology if toxicity is suspected.
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This MTD can then be used to inform the dose selection for subsequent efficacy studies.
-
Visualizations
Caption: Experimental workflow for optimizing in vivo dosage.
Caption: Hypothesized signaling pathways affected by withanolides.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of 4β-hydroxywithanolide E and withaferin A, two withanolides from Solanaceae plants, on the Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
troubleshooting poor cell viability in 17alpha-hydroxywithanolide D assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor cell viability in assays involving 17alpha-hydroxywithanolide D.
Troubleshooting Guide: Poor Cell Viability
Unexpectedly low cell viability or inconsistent results can be a significant hurdle in this compound assays. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Poor Cell Viability
Withanolide Extraction and Purification: A Technical Support Center
Welcome to the Technical Support Center for withanolide extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your workflow and achieving high-purity withanolide isolates.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of withanolides.
Issue 1: Low Yield of Withanolide Extract
Q: My extraction process is resulting in a very low yield of withanolides. What are the potential causes and how can I improve the yield?
A: Low withanolide yield can stem from several factors related to the plant material, solvent selection, and extraction conditions.
-
Plant Material: The concentration of withanolides can vary significantly based on the plant part used (leaves often have higher concentrations than roots), geographical source, and harvest time. It is crucial to use high-quality, standardized plant material from a reliable source to ensure consistency.
-
Solvent Selection: The choice of solvent is critical. Withanolides are relatively non-polar, making solvents like ethanol (B145695), methanol (B129727), and chloroform (B151607) effective.[1][2][3] Using solvent mixtures, such as aqueous alcohol, can enhance extraction efficiency.[1][2][3] For instance, a 70:30 (v/v) aqueous alcoholic solvent has been shown to maximize the total withanolide content.[2][4]
-
Extraction Parameters:
-
Temperature: Higher temperatures generally increase the solubility and extraction rate of withanolides. However, excessive heat can cause degradation.[1] For ethanol extraction, a temperature range of 40-60°C is often optimal.[1]
-
Time: Longer extraction times can increase yield, but only up to a certain point before equilibrium is reached.[1] Prolonged times may also increase the risk of degradation.[1] For traditional solvent extraction, 2-4 hours is often sufficient.[1]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, but a powder that is too fine can cause clogging.[1]
-
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MASE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[5] Subcritical Water Extraction (SWE) has also shown higher yields compared to conventional methods.[6][7]
Troubleshooting Flowchart: Low Withanolide Yield
Caption: A decision tree for troubleshooting low withanolide yield.
Issue 2: Degradation of Withanolides During Processing
Q: I suspect my withanolides are degrading during extraction or purification, leading to low purity and unknown peaks in my chromatogram. How can I prevent this?
A: Withanolides are susceptible to degradation due to their complex structure, which includes a lactone ring, epoxide, and multiple hydroxyl groups.[8] The primary factors causing degradation are temperature, pH, light, and oxidation.[8]
-
Temperature: Avoid excessive heat. Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature (e.g., 25°C).[8] During solvent evaporation, use a rotary evaporator at a temperature not exceeding 40°C.[8]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone and epoxide groups.[8] It is important to control the pH of your buffers and solutions.
-
Light: Exposure to UV light can induce photochemical degradation.[8] All extraction and purification steps should be carried out in amber-colored glassware or in a dark environment to protect the sample from light.
-
Oxidation: The presence of oxidizing agents can affect the double bonds and hydroxyl groups.[8] To minimize oxidation, consider performing extraction under an inert atmosphere (e.g., nitrogen) and store extracts at low temperatures in airtight containers.[8][2]
Issue 3: Poor Chromatographic Separation of Withanolides
Q: I am struggling to separate isomeric withanolides using HPLC. What conditions can I optimize for better resolution?
A: The separation of withanolides is challenging due to the existence of numerous isomers, which have very similar chemical structures and polarities.[9][10][11]
-
Stationary Phase: A reversed-phase C18 column is most commonly and effectively used for withanolide separation.[9][12]
-
Mobile Phase: The mobile phase composition is crucial. An isocratic system with a mixture of methanol and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.01 M, pH 5) in a 60:40 (v/v) ratio has been shown to be effective.[10][12] Alternatively, a gradient elution, starting with a non-polar solvent and gradually increasing polarity, can provide high-resolution separation.[13] For example, a gradient of acetonitrile (B52724) and 10 mM ammonium acetate can be employed.[9]
-
Detection Wavelength: Withanolides can be detected at a wavelength of around 228-230 nm.[9][12][14]
-
Method Validation: It is essential to validate the HPLC method for linearity, precision, accuracy, and robustness to ensure reliable and reproducible quantification.[10][11][14]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for withanolide extraction and how do they compare?
A: The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds. Withanolides are relatively non-polar.[1] Ethanol is a popular choice as it is effective, safe, and cost-efficient.[13] Methanol is also used but is more toxic.[13] Solvent mixtures, particularly aqueous alcohol, are often more advantageous than single solvents.[1]
| Solvent/Mixture (v/v) | Total Withanolide Content | Total Phenolic Content | Extract Yield (%) | Reference |
| Water-Methanol (70:30) | Maximum | - | - | [2][4] |
| Water-Methanol (50:50) | - | - | Maximum | [2][4] |
| Methanol (100%) | High | Maximum | High | [2][4] |
| Ethyl Acetate | High | - | - | [2][4] |
| Chloroform | - | High | - | [2][4] |
| n-Hexane | Minimum | - | Minimum | [2] |
Table 1: Comparison of different solvents on extraction efficiency.
Q2: What are the primary methods for purifying a crude withanolide extract?
A: Purification is a key step to obtain pure withanolides from a complex crude extract.[1] Chromatographic techniques are the most common methods used.
-
Column Chromatography: This is a widely used technique for the initial fractionation of the extract.[1][13] Silica gel is a common stationary phase, and a gradient elution is used, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with solvents such as ethyl acetate or methanol.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful technique for high-resolution separation and purification of individual withanolide compounds to a high degree of purity.[1][15][16]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the separation and simultaneous quantification of withanolides.[14][16]
General Purification Workflow
Caption: A typical workflow for the purification of withanolides.
Q3: What analytical techniques are used for the identification and quantification of withanolides?
A: After purification, it is essential to identify and quantify the isolated compounds.
-
Identification:
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine the chemical structure of the withanolides.[1]
-
Mass Spectrometry (MS): LC-MS has become the gold standard, providing high selectivity and sensitivity for both identification and quantification.[17][18][19]
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as a UV or Photodiode Array (PDA) detector, is the most common method for accurate quantification.[1][9][13][20]
-
High-Performance Thin-Layer Chromatography (HPTLC): Densitometric HPTLC is also a validated method for simultaneous quantification.[14]
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Withanolides
This protocol is designed to maximize yield while minimizing the degradation of withanolides.[8]
-
Preparation: Accurately weigh 10 g of finely powdered Withania somnifera root material.
-
Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of HPLC-grade methanol.
-
Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes, ensuring the temperature is controlled and maintained at 25°C.
-
Filtration: After sonication, filter the mixture under vacuum using a Buchner funnel and appropriate filter paper to separate the extract from the solid plant material.
-
Concentration: Collect the filtrate and concentrate it using a rotary evaporator. The water bath temperature should not exceed 40°C. Continue until the solvent is completely removed.
-
Storage: Redissolve the dried extract in a known volume of methanol for subsequent analysis and store at 4°C in a dark, airtight container.
Protocol 2: HPLC Method for Simultaneous Quantification of Withanolides
This protocol provides a starting point for the separation and quantification of isomeric withanolides.[10][12]
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Column: Lichrocart Purospher STAR RP-18e column (250 × 4.5 mm, 5 µm).[10][12]
-
Mobile Phase: Isocratic elution with Methanol and 0.01 M ammonium acetate buffer (pH adjusted to 5 with acetic acid) in a 60:40 (v/v) ratio.[10][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: 228 nm.
-
Injection Volume: 50 µL.
-
Temperature: Room temperature.
-
Preparation: Ensure the mobile phase is filtered through a 0.22 µm filter and degassed ultrasonically for 15 minutes before use.[12] Prepare calibration standards of known withanolides (e.g., Withaferin A, Withanolide A) to generate a calibration curve for quantification. The linear range is typically between 1.56–50 µg/mL.[10][11]
References
- 1. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. academic.oup.com [academic.oup.com]
- 11. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 14. Simultaneous quantification of withanolides in Withania somnifera by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (Open Access) A Simple Method To Purify Withanolide A From The Roots Of Withania Somnifera Dunal (2011) | S. Sumithradevi | 9 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Withanolide Isomers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of withanolide isomers. Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, present unique challenges in chromatographic separation due to their structural similarities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC separation of withanolide isomers.
Problem 1: Poor resolution or co-elution of withanolide isomer peaks.
Q: My chromatogram shows broad, overlapping peaks, or complete co-elution of withanolide isomers. How can I improve the separation?
A: Poor resolution and co-elution are common challenges when separating structurally similar isomers like withanolides.[1][2][3] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.
-
Solvent Strength: If peaks are eluting too quickly and co-eluting near the void volume, you may need to weaken your mobile phase to increase retention and improve separation.[4] For reversed-phase HPLC, this means decreasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous phase.
-
Solvent Selectivity: Switching the organic modifier can alter selectivity. If you are using acetonitrile, try methanol (B129727), or vice versa. Acetonitrile is generally a stronger solvent than methanol and can provide different selectivity for polar compounds.[5]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of withanolides and their interaction with the stationary phase. The use of buffers, such as ammonium (B1175870) acetate (B1210297) or formate (B1220265), can help control the pH and improve peak shape and resolution.[1][2][3] For instance, a mobile phase of methanol and 0.01 M ammonium acetate buffer (pH 5) has been used successfully.[1][2][3] Adding a small amount of acid, like formic acid or acetic acid (e.g., 0.1%), can also improve peak shape by suppressing the ionization of residual silanols on the column packing.[6][7]
-
Gradient Elution: For complex samples containing withanolides with a range of polarities, a gradient elution program is often more effective than an isocratic method.[6][8][9][10] A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly enhance the resolution of closely eluting peaks.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: The choice of the stationary phase is crucial. C18 columns are widely used for withanolide separation.[1][2][3][11] However, if co-elution persists, consider a column with a different selectivity, such as a C8, Phenyl-Hexyl, or an embedded polar group (PEG) column.
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., < 3 µm) and a longer length can increase column efficiency and improve resolution. However, this will also lead to higher backpressure.
-
-
Adjust Operating Parameters:
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved efficiency and sometimes altered selectivity.[8][12] It's a parameter worth investigating, with temperatures around 40-50°C being reported.[8][11]
-
Flow Rate: Lowering the flow rate can increase the analysis time but often improves resolution by allowing more time for the analytes to interact with the stationary phase.
-
Below is a logical workflow for addressing co-elution issues:
Problem 2: Peak tailing observed for withanolide peaks.
Q: My withanolide peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the HPLC system itself.[13][14][15]
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: The hydroxyl groups on withanolides can interact with acidic silanol groups present on the surface of silica-based stationary phases (like C18).[13] This secondary interaction can cause some molecules to be retained longer, leading to peak tailing.
-
Solution: Add a buffer or an acidic modifier to the mobile phase. A buffer like ammonium formate or acetate can help shield the silanol groups.[15] Alternatively, adding a small amount of an acid like formic or acetic acid to the mobile phase can protonate the silanol groups, reducing their interaction with the analytes.[7]
-
-
Analyte Overload: Injecting a sample that is too concentrated can lead to column overload and result in peak tailing or fronting.[13]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was a contributing factor.[13]
-
-
-
Physical and System Issues:
-
Column Voids: A void at the column inlet or a poorly packed column bed can cause peak tailing.[13] This usually affects all peaks in the chromatogram.
-
Solution: Reverse-flush the column (if the manufacturer allows it) or replace the column. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.
-
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can lead to band broadening and peak tailing.[13]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Here is a decision tree to diagnose the cause of peak tailing:
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for withanolide isomers?
A1: A good starting point is a reversed-phase C18 column with a gradient elution using water and acetonitrile or methanol as the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mM ammonium acetate) to the mobile phase is recommended to improve peak shape. A detection wavelength of 220-230 nm is generally suitable for withanolides.[5][8][9]
Q2: How can I confirm the identity of my withanolide peaks?
A2: The most reliable way to confirm peak identity is by using a mass spectrometer (LC-MS). This will provide mass-to-charge ratio information that can help identify the compounds.[10] Alternatively, if you have authentic standards, you can spike your sample with the standard and observe if the peak height of the corresponding peak increases. Comparing the retention times and UV spectra with those of reference standards is also a common practice.[8]
Q3: My baseline is noisy and drifting, especially during a gradient run. What could be the cause?
A3: A noisy or drifting baseline can be due to several factors:
-
Mobile Phase Contamination: Impurities in the solvents or additives can cause a drifting baseline, especially in gradient elution.[16] Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.
-
Inadequate Mobile Phase Mixing: If the mobile phases are not properly mixed, it can lead to baseline fluctuations. Degas your mobile phase to remove dissolved gases.
-
Detector Issues: A dirty flow cell in the detector or a failing lamp can also cause baseline noise.
Q4: Can I use an isocratic method for separating withanolide isomers?
A4: While isocratic methods have been reported, they are generally less suitable for complex samples containing multiple withanolides with varying polarities.[6] An isocratic method might work for separating a few specific isomers if their retention characteristics are very similar. However, for a broader profile of withanolides, a gradient elution is usually necessary to achieve adequate separation within a reasonable analysis time.[2][11]
Data Presentation: HPLC Method Parameters for Withanolide Separation
The following tables summarize HPLC parameters from various studies for the separation of withanolide isomers.
Table 1: Isocratic HPLC Methods for Withanolide Isomer Separation
| Withanolides Analyzed | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Withaferin A, Withanolide A, Withanone | Lichrocart Purospher STAR RP-18e (250 x 4.6 mm, 5 µm) | Methanol: 0.01 M Ammonium Acetate buffer (pH 5) (60:40, v/v) | 1.0 | 228 nm | [1][2][3] |
Table 2: Gradient HPLC Methods for Withanolide Isomer Separation
| Withanolides Analyzed | Column | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Detection | Reference |
| Withaferin A, Withanolide D | Synergi MAX-RP 80 Å (150 x 4.6 mm, 4 µm) | A: Water, B: Methanol/Reagent Alcohol (1:1) | 35% B to 45% B in 25 min | 1.0 | 230 nm | [8] |
| Withanolide A, 12-deoxy-withastramonolide | Gemini, Phenomenex C18 (250 x 4.6 mm, 5 µm) | A: 10 mM Ammonium Acetate, B: Acetonitrile | Gradient | 1.0 | 230 nm | [5][11] |
| Withalongolide A, Withaferin A, Withalongolide B | C18 column | A: Water, B: Acetonitrile | 30-80% B in 18 min, then 80% B for 7 min | 1.0 | 220 nm | [9] |
| 9 Withanolides | Waters reversed-phase (150 x 3.9 mm, 4 µm) | A: Water + 0.1% Acetic Acid, B: Methanol + 0.1% Acetic Acid | 40% B to 75% B over 45 min | 0.6 | 227 nm | [6] |
| 11 Withanosides and Withanolides | Not specified | A: Water, B: Acetonitrile | 5-25% B (0-7 min), 25-45% B (7-22 min), 45-80% B (22-32 min), 80-100% B (32-35 min) | 1.5 | 227 nm | [10] |
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
Protocol 1: Sample Preparation for Withanolide Analysis from Plant Material
This protocol provides a general guideline for extracting withanolides from plant material.
-
Drying and Grinding: Dry the plant material (e.g., roots, leaves) at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add a suitable extraction solvent. Methanol is commonly used.[8] The choice of solvent can be optimized; aqueous alcoholic mixtures have also been shown to be effective.[17]
-
Use an appropriate extraction technique such as sonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes for sonication).
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
If necessary, evaporate the solvent under reduced pressure to concentrate the extract.
-
-
Sample Dilution and Filtration:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the final sample solution through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column and tubing.[8]
-
Protocol 2: General HPLC Method for Withanolide Isomer Separation
This protocol outlines a typical gradient HPLC method that can be adapted for the separation of withanolide isomers.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a mobile phase composition suitable for retaining the withanolides (e.g., 30-40% B).
-
Gradually increase the percentage of Solvent B over a period of 20-40 minutes to elute the more non-polar withanolides.
-
Include a column wash step with a high percentage of Solvent B at the end of the gradient to remove any strongly retained compounds.
-
Equilibrate the column with the initial mobile phase composition for a sufficient time (e.g., 5-10 minutes) before the next injection.
-
-
Operating Conditions:
This technical support guide is intended to provide a starting point for troubleshooting and method development. Optimal conditions will vary depending on the specific withanolide isomers of interest, the sample matrix, and the available instrumentation.
References
- 1. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of moderate high temperature and UV-B on accumulation of withanolides and relative expression of the squalene synthase gene in Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assays with Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural compounds in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Issue 1: Poor Compound Solubility
Q1: My natural compound is precipitating in the cell culture medium. What are the best practices for solubilizing it?
A: Poor aqueous solubility is a very common issue with natural compounds. The recommended approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
-
Primary Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating stock solutions due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.[1][2]
-
Working Concentration: It is critical to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not cause cellular toxicity. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, although some sensitive cell lines may require concentrations as low as 0.1%.[1][2] Always include a "vehicle control" (medium with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.
-
Alternative Solvents: If your compound is insoluble in DMSO or if your cells are particularly sensitive to it, other solvents like ethanol (B145695) can be used.[1] However, the final concentration of ethanol should generally be kept even lower, often below 0.1%.
-
Solubilizing Agents: For particularly challenging compounds, co-solvents or excipients like β-cyclodextrins can be explored to enhance solubility in aqueous solutions.[1]
Table 1: Common Solvents for Cell-Based Assays and Recommended Final Concentrations
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Most common; can induce cellular stress or differentiation at higher concentrations.[1] |
| Ethanol | ≤ 0.1% | Can be more cytotoxic than DMSO; use with caution.[1] |
| Methanol | Not Recommended | Generally too toxic for most cell culture applications. |
| β-Cyclodextrin | Varies (consult literature) | Can be used to encapsulate and solubilize hydrophobic compounds.[1] |
Issue 2: Interference with Assay Readout
Q2: I'm observing a high background or unexpected results in my colorimetric (e.g., MTT) or fluorescence-based assay. Could my natural compound be interfering with the detection method?
A: Yes, this is a significant and frequent problem. Many natural products are colored or possess intrinsic fluorescent properties (autofluorescence), which can directly interfere with absorbance or fluorescence-based readouts, leading to false-positive or false-negative results.[3][4][5]
-
Colorimetric Interference: Colored compounds can absorb light at the same wavelength as the formazan (B1609692) product in an MTT assay, leading to an artificially high reading that overestimates cell viability.[3][6]
-
Fluorescence Interference: Autofluorescent compounds can emit light in the same spectral range as your fluorescent probe or reporter (like GFP), increasing the background signal and masking the true result.[3][7][8] This can lead to false positives. Conversely, some compounds can absorb the excitation or emission light of the fluorophore, a phenomenon known as quenching, which leads to a false-negative result.[3][9]
To identify and correct for these interferences, it is essential to run proper controls.
Experimental Protocol: Assessing Assay Interference
-
Prepare Control Wells: In a cell-free 96-well plate, set up the following controls:
-
Medium Blank: Cell culture medium only.
-
Compound Control: Medium + Natural Compound (at all final concentrations to be tested).
-
Assay Reagent Control: Medium + Assay Reagent (e.g., MTT, resazurin, or fluorescent dye).
-
-
Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂ for the same duration).
-
Add Reagents: Add the assay reagents to the appropriate wells as you would in the main experiment.
-
Read Plate: Measure the absorbance or fluorescence on a plate reader.
-
Analyze Data:
-
If the "Compound Control" wells show a significant signal compared to the "Medium Blank," your compound is interfering.
-
Subtract the average reading of the "Compound Control" from your experimental wells (Cells + Compound) to correct for the interference.
-
Workflow for Identifying and Mitigating Assay Interference
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 17alpha-hydroxywithanolide D experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 17alpha-hydroxywithanolide D and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring withanolide, a type of steroidal lactone, isolated from plants such as Withania somnifera and Tubocapsicum anomalum.[1] Its primary known mechanism of action is as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a reported IC50 of 44.24 nM.[2][3] This modulation suggests it has neuroprotective potential and may be a subject of interest in Alzheimer's disease research.[2][3]
Q2: What are the basic physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C28H38O7 | PubChem |
| Molecular Weight | 486.6 g/mol | [1] |
| Appearance | Solid | - |
| XLogP3 | 1.7 | [1] |
Q3: How should I store this compound?
A3: Proper storage is crucial to prevent the degradation of natural products. For this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
This product is generally stable at room temperature for a few days during shipping.
Q4: What is the best solvent for dissolving this compound?
A4: this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO). If solubility issues arise, trying other solvents such as ethanol (B145695) or DMF in small amounts is recommended to avoid sample loss.
Troubleshooting Guides
Issue 1: Low or No Signal in Cell-Based Assays
Q: I am not observing a significant effect of this compound in my cell-based assay. What could be the reason?
A: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Compound Concentration: Natural products can have narrow activity windows. Test a wide range of concentrations to identify the optimal dose. For withanolides, cytotoxic effects have been observed at certain concentrations, so a dose-response curve is essential.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to false negatives. Visually inspect for precipitation. If using a stock solution in DMSO, ensure the final concentration of DMSO in the assay medium is not cytotoxic to your cells (typically <0.5%). The compound's stability in the assay medium over the incubation period should also be considered.
-
Assay Selection: A highly specific target-based assay might not be suitable if the compound acts through a different mechanism. Consider using broader, phenotype-based assays in initial screens.
-
Cell Health and Density: Ensure your cells are healthy, viable, and in the logarithmic growth phase. The optimal cell density for your specific assay should be determined empirically to ensure a sufficient dynamic range.
Issue 2: High Background or Poor Signal-to-Noise Ratio
Q: My assay has a high background signal, making it difficult to detect the specific effects of this compound. How can I improve the signal-to-noise ratio?
A: A high background can obscure the desired signal. Here are some strategies to improve the signal-to-noise ratio:
-
Optimize Assay Conditions: Factors such as pH, temperature, and incubation time of your assay should be optimized.
-
Wash Steps: If your assay protocol includes wash steps, ensure they are performed thoroughly to remove any unbound compound or reagents that may contribute to the background.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired. Contaminated or degraded reagents can be a significant source of background noise.
-
Instrumentation Settings: Optimize the settings of your detection instrument (e.g., plate reader, microscope). This may include adjusting the gain, exposure time, or using appropriate filters.
-
Use of Controls: Include proper negative and positive controls in your experiment. A negative control (vehicle-treated cells) will help you determine the baseline signal, while a positive control (a compound known to elicit a response) will confirm that your assay is working as expected.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between experiments. What are the common causes of irreproducibility with withanolides?
A: Irreproducibility is a common challenge in experimental biology. For withanolides, consider these potential sources of variability:
-
Compound Purity and Identity: Verify the purity and identity of your this compound sample. Impurities or degradation products can lead to inconsistent biological activity.
-
Formation of Artifacts: Withanolides can form artifacts, especially when dissolved in methanol. This can lead to the presence of unexpected compounds in your sample, affecting the results. It is advisable to use solvents like DMSO for stock solutions and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of the experiment, and media composition.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Edge Effects in Multi-well Plates: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with a buffer or medium without cells.
Experimental Protocols
1. Neuroprotection Assay using a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol is adapted from general neuroprotection assay protocols for withanolides and should be optimized for this compound.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as H2O2 or glutamate (B1630785). The concentration and incubation time of the neurotoxin should be optimized beforehand to achieve approximately 50% cell death.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the neurotoxin alone.
2. Calcium Influx Assay for NMDA Receptor Modulation
This protocol is based on a high-throughput calcium-flux assay for NMDA receptor modulators and should be optimized for your specific experimental setup.
-
Cell Preparation: Use a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits). Seed the cells in a 384-well plate.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
NMDA Receptor Activation: Stimulate the NMDA receptors with their co-agonists, glutamate and glycine (B1666218) or D-serine.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates a calcium influx.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on NMDA receptor-mediated calcium influx. As an allosteric modulator, it may enhance or inhibit the response to the co-agonists.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Withanolides in Cell-Based Assays
| Assay Type | Withanolide | Cell Line | Concentration Range | Reference |
| Cytotoxicity | Withaferin A | Differentiated SH-SY5Y | ~0.6 µM (causes ~50% cell death) | [4] |
| Neurodegeneration | Withanolide A | Rat Hippocampal Neurons | Not specified | [4] |
| Cytotoxicity | Withanolide D | Various cancer cell lines | 0.7 µM (sub-cytotoxic) | |
| Neuroprotection | This compound | - | Optimization recommended (start with 0.1 - 50 µM) | - |
Table 2: Solubility and Storage of this compound
| Parameter | Details |
| Solubility | Soluble in DMSO. For aqueous buffers, prepare fresh dilutions from a concentrated DMSO stock. |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (in Solvent) | -80°C for up to 6 months. |
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Proposed signaling pathway for this compound as an allosteric modulator of the NMDA receptor.
References
Technical Support Center: Method Refinement for Consistent Results with 17α-Hydroxywithanolide D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 17α-hydroxywithanolide D.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with 17α-hydroxywithanolide D, offering potential causes and solutions in a question-and-answer format.
Question: I am observing high variability in my cell viability/cytotoxicity assays between experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays are a common challenge when working with natural compounds like 17α-hydroxywithanolide D. Several factors could be contributing to this variability:
-
Compound Stability in Media: Withanolides can exhibit limited stability in aqueous cell culture media. The compound may degrade over the course of your experiment, leading to a decrease in the effective concentration. It has been noted that some withanolides can be converted to other forms, such as withaferin A, within the cell culture media, which could alter the observed biological activity.[1]
-
Inconsistent Stock Solution Preparation: Errors in preparing or storing the stock solution can lead to significant variability. Ensure the compound is fully dissolved in high-purity, anhydrous DMSO and stored in appropriate conditions.
-
DMSO Concentration: The final concentration of DMSO in your culture wells should be consistent and ideally kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can bind to the compound, reducing its bioavailability and activity.[2][3][4][5][6]
-
Light Sensitivity: Some natural compounds are sensitive to light.[7][8][9] Exposure of your stock solutions or plates to light for extended periods could lead to degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to treatment.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Question: My Western blot results for downstream signaling proteins are not reproducible. What should I check?
Answer: In addition to the factors mentioned above that can affect the initial cell treatment, several aspects of the Western blotting protocol itself can lead to variability:
-
Inconsistent Lysate Preparation: Ensure complete and consistent cell lysis. Incomplete lysis will result in variable protein extraction.
-
Protein Quantification: Accurate protein quantification is critical for equal loading. Use a reliable protein assay and ensure all samples fall within the linear range of the standard curve.
-
Loading and Transfer: Inconsistent loading volumes or inefficient protein transfer can lead to significant variations in band intensity. Always run a loading control (e.g., GAPDH, β-actin) to normalize for these factors.
-
Antibody Incubation: Use consistent antibody concentrations, incubation times, and temperatures. Ensure the membrane is adequately blocked to prevent non-specific binding.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane.
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of 17α-hydroxywithanolide D?
-
Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Procedure: Warm the vial to room temperature before opening. Add the required volume of DMSO to the vial to achieve the desired concentration. Vortex thoroughly to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
2. What is the recommended final concentration of DMSO in cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
3. Is 17α-hydroxywithanolide D stable in cell culture medium?
4. What are the expected cytotoxic concentrations of 17α-hydroxywithanolide D?
The cytotoxic effective concentration (IC50) of withanolides can vary significantly depending on the cell line. Based on data for the closely related Withanolide D, IC50 values can range from the nanomolar to the low micromolar range.[10] It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line.
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Withanolide D in Various Human Cancer Cell Lines.
Note: This data is for the related compound Withanolide D and should be used as a reference for designing dose-response experiments for 17α-hydroxywithanolide D.
| Cell Line | Cancer Type | IC50 (72h treatment) | Reference |
| MM-CSCs | Multiple Myeloma (Cancer Stem Cells) | 88.4 ± 13.9 nM | [10] |
| RPMI 8226 | Multiple Myeloma | 76.1 ± 8.0 nM | [10] |
| MM1.S | Multiple Myeloma | 107.2 ± 14.2 nM | [10] |
| MM1.R | Multiple Myeloma (Drug-Resistant) | 106.3 ± 11.0 nM | [10] |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 17α-hydroxywithanolide D in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the prepared compound dilutions to the respective wells. Include wells for untreated cells and vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with 17α-hydroxywithanolide D at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt, total Akt, NMDA receptor subunits) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway
17α-hydroxywithanolide D has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a potential downstream signaling cascade following NMDA receptor modulation.
References
- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.cimap.res.in [staff.cimap.res.in]
- 10. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
protocol adjustments for different cell lines with 17alpha-hydroxywithanolide D
Welcome to the technical support center for the experimental use of 17alpha-hydroxywithanolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
This compound is a naturally occurring steroidal lactone, a type of withanolide, isolated from plants such as Tubocapsicum anomalum and Withania somnifera.[1] It is recognized for its cytotoxic and antineoplastic properties.[1] While research on this specific compound is ongoing, the broader class of withanolides is known to exhibit anti-cancer effects by inducing apoptosis, cell cycle arrest, and inhibiting tumor growth.[2][3][4]
Q2: What is a recommended starting concentration for in vitro experiments?
Direct dose-response data for this compound across a wide range of cancer cell lines is not extensively published. However, based on studies with the closely related compound, Withanolide D, a starting concentration range of 0.1 to 10 µM is recommended for initial cytotoxicity screening. For more sensitive assays or as a sub-cytotoxic concentration for mechanistic studies, a concentration around 0.7 µM has been used for Withanolide D.[3]
Q3: What is a typical incubation time for treatment with this compound?
Incubation times will vary depending on the cell line and the specific assay being performed. For initial cytotoxicity and proliferation assays (e.g., MTT, SRB), a 24 to 72-hour incubation period is common. For studies on radiosensitization with the related Withanolide D, a shorter pre-treatment of 1 hour has been shown to be effective.[5] For apoptosis induction, as seen with 17β-hydroxywithanolides, an 18-hour incubation may be a suitable starting point.[6]
Q4: How should I dissolve and store this compound?
This compound, like other withanolides, is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Are there known signaling pathways affected by withanolides?
Yes, withanolides are known to modulate several key signaling pathways involved in cancer progression. These include the inhibition of the NF-κB and Akt pathways, induction of both the intrinsic and extrinsic apoptosis pathways, and modulation of cell cycle regulatory proteins, often leading to G2/M cell cycle arrest.[2][7][8] Withaferin A, a well-studied withanolide, has been shown to inhibit Akt and caspase-3 expression.[9] The related compound, Withanolide D, has been shown to promote caspase-8-dependent apoptosis in a p53-dependent manner.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final concentration of the compound is above its solubility limit in the aqueous culture medium.- The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Interaction with media components, especially proteins in serum. | - Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1%).- Prepare the final dilution in pre-warmed media and vortex gently before adding to cells.- Consider using a serum-free medium for the duration of the treatment if compatible with the cell line.- Perform a solubility test of the compound in your specific cell culture medium prior to the experiment.[11] |
| High Variability Between Replicates | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after seeding to ensure even cell distribution.- When treating, ensure thorough mixing of the compound in the media before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Observed Cytotoxic Effect | - The concentration of this compound is too low for the specific cell line.- The incubation time is too short.- The cell line is resistant to the compound's mechanism of action.- The compound has degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 to 50 µM).- Increase the incubation time (e.g., up to 72 hours).- Test the compound on a known sensitive cell line as a positive control.- Ensure proper storage of the stock solution and use a fresh dilution for each experiment. |
| High Cytotoxicity in Control (Vehicle-Treated) Cells | - The concentration of the vehicle (e.g., DMSO) is too high.- The cell line is particularly sensitive to the vehicle. | - Ensure the final vehicle concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).- Perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line. |
Experimental Protocols & Data
General Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol is a general starting point and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Summary of IC₅₀ Values for Withanolide D (A Related Compound)
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Withanolide D in various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 0.63 | [3][5] |
| DU145 | Prostate Carcinoma | < 3 | [3] |
| MCF7 | Breast Adenocarcinoma | < 3 | [3] |
| A549 | Lung Carcinoma | < 3 | [3] |
| SKOV3 | Ovarian Cancer | 2.93 | [3][5] |
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the IC₅₀ of this compound.
Postulated Signaling Pathway for Withanolide-Induced Apoptosis
Caption: Hypothesized signaling cascade for withanolide-induced apoptosis.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 4. Scalable synthesis of withanolides: A significant development in cancer research - Clinical Laboratory int. [clinlabint.com]
- 5. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17β-Hydroxywithanolides as Sensitizers of Renal Carcinoma Cells to Tumor Necrosis Factor-α Related Apoptosis Inducing Ligand (TRAIL) Mediated Apoptosis: Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unprecedented endocrine target for ovarian cancer: inhibiting 17β-HSD7 supresses cancer cell proliferation and arrests G2/M cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Withanolides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges in withanolide research. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during experimentation to help enhance the therapeutic efficacy of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: My withanolide compound shows poor solubility in aqueous buffers. How can I improve its dissolution for in vitro assays?
A1: Poor aqueous solubility is a common issue with withanolides.[1][2] Here are several approaches to address this:
-
Co-solvent Systems: Initially, dissolve the withanolide in a small amount of an organic solvent like methanol (B129727) or acetonitrile (B52724) before diluting it into your aqueous buffer or isotonic saline.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
-
Use of Surfactants: For certain applications like in situ permeability studies, a small percentage of a non-ionic surfactant such as Tween 80 (e.g., 0.01%) can be added to the formulation to improve solubility.[2]
-
Advanced Formulation: For in vivo studies, consider formulating the withanolide into nanocarriers like liposomes or solid lipid nanoparticles (SLNs) which can encapsulate hydrophobic compounds and improve their bioavailability.[3][4]
Q2: I am observing inconsistent results in my cell viability assays with Withaferin A. What could be the cause?
A2: Inconsistent results with Withaferin A can stem from several factors:
-
Compound Stability: Withanolides can be sensitive to light and temperature. Ensure your stock solutions are stored properly at -20°C and protected from light.[1] It is also recommended not to store aqueous solutions for more than a day.[1]
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to Withaferin A.[5][6] Factors such as the expression levels of target proteins (e.g., HSP90, survivin) can influence the cellular response.[7][[“]]
-
Assay Conditions: The confluency of your cells, the incubation time with the compound, and the specific viability assay used (e.g., MTT, MTS, trypan blue) can all impact the results. Standardize these parameters across all experiments.
Q3: Can I combine withanolides with other therapeutic agents?
A3: Yes, combination therapy is a promising strategy to enhance the therapeutic efficacy of withanolides. For example, Withanolide E has been shown to sensitize renal carcinoma cells to TRAIL-mediated apoptosis.[7] Combining withanolides with standard chemotherapeutic drugs or other targeted agents can lead to synergistic effects and potentially overcome drug resistance.[9][10] A combination of Withanone and Withaferin A has been shown to have selective toxicity to cancer cells.[11]
Q4: Are there structural modifications I can make to a withanolide to improve its activity?
A4: Structural modifications of the withanolide scaffold can lead to analogs with enhanced potency and selectivity.[5][6][12] Key reactive sites for modification include the hydroxyl groups, the enone system in ring A, and the 5β,6β-epoxy group in ring B.[5] Structure-activity relationship (SAR) studies have revealed that the α,β-unsaturated ring A, the 5β,6β-epoxide in ring B, and the α,β-unsaturated lactone group are often important for potent anti-proliferative activity.[5]
Troubleshooting Guides
Problem 1: Low Yield of Withanolides from Plant Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent | Optimize the solvent system. A 1:1 mixture of dichloromethane (B109758) and methanol has been shown to be effective.[13] | Improved extraction efficiency and a more stable baseline during chromatographic analysis.[13] |
| Suboptimal Extraction Method | Employ sonication-assisted extraction. Test different time intervals (e.g., 20, 30, 45, 60 minutes) to find the optimal duration.[13] | Increased yield of withanolides from the plant material. |
| Low Endogenous Production | Consider using in vitro culture techniques such as cell suspension or hairy root cultures, which can be optimized for higher yields.[14][15] Elicitors like chitosan (B1678972) or salicylic (B10762653) acid can be used to boost production.[14][15][16] | Higher and more consistent production of withanolides compared to extraction from whole plants. |
Problem 2: Difficulty in Achieving Targeted Delivery and Bioavailability In Vivo
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | Utilize advanced drug delivery systems. Encapsulating withanolides in nanoparticles (e.g., gold nanoparticles, solid lipid nanoparticles) or liposomes can improve their stability, solubility, and bioavailability.[3][4][17][18][19] | Enhanced delivery to the target site, potentially overcoming barriers like the blood-brain barrier.[17][18] |
| Rapid Metabolism/Clearance | Consider structural modifications to the withanolide scaffold to create analogs with improved pharmacokinetic profiles.[12] | Increased half-life and sustained therapeutic concentrations in vivo. |
Data Presentation
Table 1: Anti-proliferative Activity of Selected Withanolides and their Analogs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Withanolide Analog | HeLa | 0.2 - 9.6 | [5] |
| Withanolide Analog | A-549 | 0.2 - 9.6 | [5] |
| Withanolide Analog | MCF-7 | 0.2 - 9.6 | [5] |
| Withanolide from P. angulate | 786-O (Renal) | 0.18 - 7.43 | [6] |
| Withanolide from P. angulate | A-498 (Renal) | 0.18 - 7.43 | [6] |
| Withanolide from P. angulate | ACHN (Renal) | 0.18 - 7.43 | [6] |
| Withanolide from P. angulate | C4-2B (Prostate) | 0.18 - 7.43 | [6] |
| Withanolide from P. angulate | 22Rvl (Prostate) | 0.18 - 7.43 | [6] |
| Withanolide from P. angulate | A375-S2 (Melanoma) | 0.18 - 7.43 | [6] |
| Withaferin A | A549 (Lung) | ~10 | [10] |
Table 2: Pharmacokinetic Parameters of Withanolides after Oral Administration of Withania somnifera Extract in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | Reference |
| Withanoside IV | 13.833 ± 3.727 | 0.750 ± 0.000 | [20] |
| Withaferin A | 124.415 ± 64.932 | 0.250 ± 0.000 | [20] |
| 12-Deoxy-withastramonolide | 57.536 ± 7.523 | 0.291 ± 0.102 | [20] |
| Withanolide A | 7.283 ± 3.341 | 0.333 ± 0.129 | [20] |
Experimental Protocols
Protocol 1: Preparation of Withanolide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized procedure based on common methods for SLN preparation.
-
Lipid Phase Preparation: Dissolve the withanolide extract and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the withanolide stock solution in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the withanolide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the withanolide).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Key signaling pathways modulated by withanolides to induce therapeutic effects.
Caption: A generalized experimental workflow for evaluating enhanced withanolide efficacy.
Caption: Troubleshooting logic for inconsistent in vitro experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Topical Delivery of Withania somnifera Crude Extracts in Niosomes and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome-like Nanostructures for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. japsonline.com [japsonline.com]
- 10. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Withanolides as Prospective Drug Candidates: Production and Therapeutic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Anti-Cancer Therapeutic Potential of Withanolide-A with 20nm sAuNPs Conjugates Against SKBR3 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of 17alpha-hydroxywithanolide D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17alpha-hydroxywithanolide D. The information provided is intended to help users anticipate and address potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is known to be an allosteric modulator of the NMDA receptor.[1] It is a derivative of withanolide D and exhibits cytotoxic activity, suggesting it may have other cellular targets involved in cell proliferation and survival.[2]
Q2: What are the potential off-target effects of this compound?
While specific off-target binding data for this compound is limited, based on studies of related withanolides like Withaferin A and Withanolide D, potential off-target effects may involve the modulation of various signaling pathways, including:
-
NF-κB Signaling: Many withanolides are known to inhibit the NF-κB pathway, which can have broad effects on inflammation, immunity, and cell survival.
-
MAPK Signaling: Withanolides can also affect MAPK pathways (ERK, p38, JNK), which are crucial for cellular processes like proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a common target for anti-cancer compounds, and some withanolides have been shown to modulate its activity.[3]
It is important to experimentally verify the effects of this compound on these and other pathways in your specific experimental system.
Q3: How can I reduce the potential for off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
-
Chemical Modification: While complex, derivatization of the withanolide scaffold can improve target specificity. This is an advanced strategy typically employed in drug development.
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can help direct it to the desired tissue or cell type, reducing systemic exposure and off-target interactions.
-
Use of Specific Antagonists/Inhibitors: To confirm that an observed effect is due to the intended target, use specific antagonists or inhibitors of that target in parallel with your this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity or phenotype observed.
-
Possible Cause: Off-target effects on critical cellular pathways.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the IC50 for toxicity. Use a concentration that maximizes the on-target effect while minimizing toxicity.
-
Assess cell viability: Use multiple cell viability assays (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) to characterize the nature of the toxicity (e.g., apoptosis, necrosis).
-
Screen for off-target pathway modulation: Use pathway-specific reporter assays or western blotting to check for unintended activation or inhibition of common off-target pathways like NF-κB, MAPK, and PI3K/Akt.
-
Employ a rescue experiment: If a specific off-target is suspected, use an inhibitor or activator of that target to see if the toxic phenotype can be reversed.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variability in compound purity, solubility, or degradation. Off-target effects that are sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Verify compound identity and purity: Use analytical techniques like HPLC and mass spectrometry to confirm the identity and purity of your this compound stock.
-
Ensure complete solubilization: Use an appropriate solvent and ensure the compound is fully dissolved before adding it to your experimental system. Consider the use of a small percentage of DMSO, but be mindful of its own potential effects.
-
Control for experimental variables: Maintain consistent cell density, passage number, and treatment duration across experiments.
-
Include positive and negative controls: Always include appropriate controls to ensure the reliability of your assay. For example, a known activator or inhibitor of the target pathway.
-
Data Presentation
Table 1: Comparative Cytotoxic Activity of Selected Withanolides
| Withanolide | Cell Line | IC50 (µM) | Reference |
| Withanolide D | Goat preantral follicles | Toxic at 6.0 µg/mL | [4][5] |
| Withaferin A | Human breast cancer (MCF-7) | ~2.5 | F. A. Al-Oqail et al., 2021 |
| Withaferin A | Human colon cancer (HCT-116) | ~1.0 | F. A. Al-Oqail et al., 2021 |
| 17α-hydroxywithanolide D | Not widely reported | Exhibits cytotoxic activity | [2] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house kinase assay platform. A common format is a radiometric filter binding assay or a fluorescence-based assay.
-
Assay Procedure (Example using radiometric assay):
-
In a 96-well plate, combine the kinase, its specific substrate, and ATP (spiked with γ-³²P-ATP).
-
Add the diluted this compound or vehicle control (DMSO).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ³²P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the binding of this compound to its intended target and to identify potential off-target binding partners in a cellular context.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein (and any suspected off-target proteins) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of Withanolide D toxicity on goat preantral follicles and its effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 17alpha-hydroxywithanolide D Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17alpha-hydroxywithanolide D. The following information is designed to help you optimize incubation times and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring steroidal lactone, a type of withanolide, isolated from plants such as Tubocapsicum anomalum and Withania somnifera.[1] Its primary reported mechanisms of action include cytotoxic activity against cancer cells and potential neuroprotective effects.[1] Recent in-silico studies suggest it acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective properties.[2][3]
Q2: What are the expected cellular effects of this compound incubation?
Based on its classification as a withanolide and available research, incubation with this compound is expected to induce:
-
Cytotoxicity and Apoptosis: Like other withanolides, it is reported to have cytotoxic effects.[1] This is often achieved by inducing apoptosis (programmed cell death). While the specific pathway for the 17alpha-isomer is not fully elucidated, related withanolides can trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and Bak.[4]
-
Modulation of Neuronal Signaling: As an NMDA receptor modulator, it can influence calcium influx and downstream signaling pathways in neurons, which are critical for synaptic plasticity and cell survival.[3]
Q3: How do I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time is highly dependent on your cell type, the concentration of the compound, and the specific biological endpoint you are measuring. There is no single recommended incubation time. To determine the optimal time for your experiment, you must perform a time-course experiment .
Troubleshooting Guide: Optimizing Incubation Times
Issue: Inconsistent or no observable effect after treatment.
This is a common issue when starting with a new compound. The cause is often a suboptimal incubation time or concentration.
Solution: Perform a Time-Course and Dose-Response Experiment.
To systematically determine the optimal conditions, you should evaluate the effects of this compound across a range of concentrations and time points.
Experimental Workflow
Caption: Workflow for optimizing incubation time.
Data Presentation: Example Time-Course & Dose-Response Data
For effective analysis, your quantitative data should be organized into clear tables.
Table 1: Dose-Response Data for Cell Viability (Example) Endpoint: Cell Viability (%) at 48 hours
| Concentration (µM) | Cell Line A | Cell Line B | Cell Line C |
| 0 (Control) | 100% | 100% | 100% |
| 1 | 95% | 98% | 92% |
| 5 | 75% | 85% | 68% |
| 10 | 52% | 65% | 45% |
| 25 | 28% | 40% | 21% |
| 50 | 15% | 22% | 10% |
| IC50 (µM) | ~9.5 | ~13.0 | ~7.0 |
Table 2: Time-Course Data for Apoptosis Marker (Example) Endpoint: Caspase-3 Activity (Fold Change vs. Control) at IC50 Concentration
| Incubation Time (hours) | Cell Line A | Cell Line B | Cell Line C |
| 0 | 1.0 | 1.0 | 1.0 |
| 6 | 1.2 | 1.1 | 1.5 |
| 12 | 2.5 | 1.8 | 3.1 |
| 24 | 4.8 | 3.5 | 5.2 |
| 48 | 3.9 | 2.9 | 4.1 |
Interpretation: In this example, the peak effect for Caspase-3 activity is observed at 24 hours. Longer incubation times (48 hours) show a decrease, possibly due to secondary necrosis. Therefore, 24 hours would be the optimal incubation time for this specific endpoint.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is used to assess the cytotoxic effects of this compound and determine the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Western Blot Protocol for Protein Expression Analysis
This protocol allows for the analysis of specific protein levels (e.g., apoptosis or signaling pathway markers) following treatment.
-
Cell Treatment: Seed cells in larger culture dishes (e.g., 6-well plates or 100 mm dishes). Treat with this compound at the desired concentrations and for the optimal incubation time determined previously.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[7]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and add a chemiluminescent substrate (ECL).[6]
-
Imaging: Capture the signal using a CCD camera-based imager or X-ray film. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualization of Potential Signaling Pathways
While the exact signaling pathways for this compound are still under investigation, we can hypothesize based on its known effects as an NMDA receptor modulator and the apoptotic activity of related withanolides.
Caption: Hypothesized signaling pathways.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | iGluR | | Invivochem [invivochem.com]
- 3. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. origene.com [origene.com]
- 8. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 17alpha-hydroxywithanolide D and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention in oncological research for their potent cytotoxic and anti-cancer properties. Among the numerous withanolides identified, Withaferin A (WA) is the most extensively studied. However, emerging evidence suggests that other derivatives, such as 17alpha-hydroxywithanolide D (a stereoisomer of Withanolide D), may exhibit comparable or even superior cytotoxic profiles. This guide provides an objective comparison of the cytotoxic effects of this compound and Withaferin A, supported by experimental data, to aid researchers in the selection and investigation of these promising compounds for cancer therapy.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound (Withanolide D) and Withaferin A across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and assay method.
| Cell Line | Cancer Type | This compound (Withanolide D) IC50 (µM) | Withaferin A IC50 (µM) |
| Caco-2 | Colon Carcinoma | 0.63[1] | Not Reported |
| SKOV3 | Ovarian Cancer | 2.93[1] | Not Reported |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 0.088 (as WND)[2] | Significantly higher than WND[2] |
| RPMI 8226 | Multiple Myeloma | 0.076 (as WND)[2] | Significantly higher than WND[2] |
| MM1.S | Multiple Myeloma | 0.107 (as WND)[2] | Significantly higher than WND[2] |
| MM1.R | Multiple Myeloma (Drug-Resistant) | 0.106 (as WND)[2] | Significantly higher than WND[2] |
| U87 | Glioblastoma | Not Reported | 1.07[3] |
| U251 | Glioblastoma | Not Reported | 0.69[3] |
| GL26 | Glioblastoma (murine) | Not Reported | 0.23[3] |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | Not Reported | 0.8[4] |
| JMAR | Head and Neck Squamous Cell Carcinoma | Not Reported | 2.0[4] |
| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | Not Reported | 0.5[4] |
| JHU011 | Head and Neck Squamous Cell Carcinoma | Not Reported | 2.2[4] |
| HeLa | Cervical Cancer | Not Reported | 0.05-0.1% of extract[5] |
| ME-180 | Cervical Cancer | Not Reported | 0.05-0.1% of extract[5] |
Mechanisms of Cytotoxicity
Both this compound and Withaferin A exert their cytotoxic effects through a variety of molecular mechanisms, primarily culminating in the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Both compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Withaferin A induces apoptosis by:
-
Generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction.
-
Modulating the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax.
-
Activating caspases, the key executioners of apoptosis.
-
Inhibiting the NF-κB signaling pathway, a key regulator of cell survival.
This compound has been shown to induce apoptosis in leukemia cells by targeting the activation of the neutral sphingomyelinase-ceramide cascade, which in turn activates JNK and p38 MAPK pathways[3]. It also induces apoptosis in p53-wild type cells through a Bax/Bak dependent pathway, while in p53-null cells, Bak can compensate for the loss of Bax to induce apoptosis[1].
Caption: Simplified signaling pathways for apoptosis induction.
Cell Cycle Arrest
Both withanolides have been demonstrated to interfere with the normal progression of the cell cycle, leading to arrest at specific phases, which can prevent cancer cell proliferation and ultimately lead to cell death.
Withaferin A has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including breast, prostate, and gastric cancer.[4][6][7][8] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
This compound has also been reported to induce G2/M phase arrest in pancreatic adenocarcinoma cells[1]. Furthermore, it has been shown to reduce cell proliferation in goat preantral follicles[2].
Caption: Cell cycle arrest points induced by the withanolides.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Withaferin A and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 2. In vitro study of Withanolide D toxicity on goat preantral follicles and its effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Withanolide A and 17α-Hydroxywithanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, neuroprotective effects have been a key area of investigation, with several withanolides showing promise in preclinical models of neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective activities of two specific withanolides: withanolide A and 17α-hydroxywithanolide D. While withanolide A has been the subject of numerous experimental studies, the evidence for 17α-hydroxywithanolide D's neuroprotective potential is, at present, primarily based on computational predictions.
Quantitative Data on Neuroprotective Activities
The following table summarizes the available quantitative data for the neuroprotective effects of withanolide A. As of late 2025, no experimental quantitative data on the neuroprotective activity of 17α-hydroxywithanolide D has been published. The data for 17α-hydroxywithanolide D is derived from in-silico studies and represents theoretical binding affinity.
| Parameter | Withanolide A | 17α-Hydroxywithanolide D | Source |
| In Vitro Neuroprotection | |||
| Neurite Outgrowth | Significant regeneration of axons and dendrites in Aβ(25–35)-treated cortical neurons. | No experimental data available. | [1] |
| Synapse Reconstruction | Significant reconstruction of pre- and postsynapses in Aβ(25–35)-treated cortical neurons. | No experimental data available. | [1] |
| Cell Viability | Increased survival of cortical neurons treated with Aβ(25–35). | No experimental data available. | [1] |
| In Vivo Neuroprotection | |||
| Reduction of Neuronal Death | Significantly decreased the number of pyknotic cells in the CA3 region of the hippocampus in a rat model of hypoxia. | No experimental data available. | [2] |
| Biochemical Markers | |||
| Oxidative Stress | Decreased reactive oxygen species and lipid peroxidation, and increased GSH levels in the hippocampus of hypoxic rats.[2] | No experimental data available. | [2] |
| Receptor Binding Affinity | |||
| NMDA Receptor Binding Energy | Not reported. | -11.9 kcal/mol (in-silico prediction).[3][4] | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective activity of withanolide A.
In Vitro Neuritic Regeneration and Synaptic Reconstruction Assay
-
Cell Culture: Primary cortical neurons from rat embryos are cultured.
-
Induction of Neuronal Damage: Neurons are treated with amyloid-beta peptide (Aβ(25–35)) to induce axonal and dendritic atrophy and synaptic loss.
-
Treatment: After inducing damage, cells are treated with withanolide A.
-
Immunostaining: Neurons are fixed and stained for specific markers:
-
Phosphorylated neurofilament-H (NF-H) for axons.
-
Microtubule-associated protein 2 (MAP2) for dendrites.
-
Synaptophysin for presynaptic terminals.
-
Postsynaptic density-95 (PSD-95) for postsynaptic densities.
-
-
Quantification: The lengths of neurites and the number of synaptic puncta are quantified using imaging software to assess regeneration and reconstruction.[1]
In Vivo Hypoxia-Induced Neurodegeneration Model
-
Animal Model: Male Sprague Dawley rats are used.
-
Induction of Hypoxia: Rats are exposed to a simulated high altitude to induce hypobaric hypoxia.
-
Treatment: Withanolide A is administered to the rats before and during the hypoxic exposure.
-
Histological Analysis: Brain sections, particularly the hippocampus, are stained with cresyl violet to identify and count pyknotic (degenerating) cells.
-
Biochemical Assays: Hippocampal tissue is homogenized to measure levels of:
-
Reduced glutathione (B108866) (GSH).
-
Reactive oxygen species (ROS).
-
Lipid peroxidation products.
-
Antioxidant enzyme activities (e.g., glutathione reductase, superoxide (B77818) dismutase).[2]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of withanolide A are attributed to its modulation of several key signaling pathways. In contrast, the proposed mechanism for 17α-hydroxywithanolide D is based on computational modeling.
Withanolide A: Multi-Target Neuroprotection
Withanolide A has been shown to exert its neuroprotective effects through multiple mechanisms:
-
Antioxidant and Anti-inflammatory Pathways: It upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the antioxidant response, leading to increased synthesis of glutathione (GSH).[2][5] It also inhibits the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[6]
-
Insulin/IGF-1 Signaling Pathway: In C. elegans, withanolide A extends lifespan and promotes stress resistance through the insulin/insulin-like growth factor 1 (IGF-1) signaling pathway.[1]
-
Neuronal Regeneration: It promotes the regeneration of neurites and the reconstruction of synapses, suggesting a role in restoring neuronal connectivity.[1][7]
17α-Hydroxywithanolide D: A Putative NMDA Receptor Modulator
Recent in-silico research (November 2024) has identified 17α-hydroxywithanolide D as a potential allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[3] This computational study predicts that 17α-hydroxywithanolide D has a high binding affinity for the NMDA receptor, suggesting it could modulate glutamatergic neurotransmission.[3][4] Dysregulation of NMDA receptor activity is implicated in the pathophysiology of Alzheimer's disease. By modulating this receptor, 17α-hydroxywithanolide D could potentially offer neuroprotection. However, it is crucial to emphasize that this mechanism is currently hypothetical and awaits experimental validation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the neuroprotective activity of a compound like a withanolide in an in-vitro setting.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose Hsp90 inhibitor 17AAG protects neural progenitor cells from ischemia induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress induces a form of programmed cell death with characteristics of both apoptosis and necrosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Withanolides on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Withanolides, a group of naturally occurring C-28 steroidal lactones, have emerged as promising candidates in oncology research due to their diverse biological activities. Predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds have demonstrated potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects across a spectrum of cancer cell lines. However, the therapeutic potential of individual withanolides varies significantly, driven by subtle structural differences that dictate their interaction with molecular targets. This guide provides a comparative analysis of the differential effects of prominent withanolides on various cancer cell lines, supported by quantitative experimental data, detailed methodologies, and an exploration of the key signaling pathways involved.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for various withanolides across a range of human cancer cell lines, illustrating their differential cytotoxicity.
Table 1: Comparative IC50 Values (µM) of Withanolides in Breast Cancer Cell Lines
| Withanolide | MCF-7 (ER+) | MDA-MB-231 (TNBC) | T-47D (ER+) | SKBR3 | Assay Duration |
| Withaferin A | 0.6 - 0.85[1][2][3] | 0.97 - 1.07[3][4] | 0.16 - 0.71[5] | - | 48-72h |
| Withanone | >10[6] | >10[6] | - | - | 48h |
| Withanolide C | 1.53[4] | 0.52[4] | - | 0.134[4] | 48-72h |
| Withanolide D | < 3.0[7] | - | - | - | 48h |
| Withanolide E | 4.03[4] | 0.97[4] | - | - | 72h |
ER+: Estrogen Receptor Positive; TNBC: Triple-Negative Breast Cancer
Table 2: Comparative IC50 Values (µM) of Withanolides in Other Cancer Cell Lines
| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Withaferin A | HCT-116 | Colon | ~0.24 µg/mL[8][9] | 48h |
| A549 | Lung | 0.20 - 0.68 | 48-72h | |
| NCI-H460 | Lung | ~0.28 µg/mL[8][9] | 48h | |
| PC-3 | Prostate | 70-211 nM[1] | Not Specified | |
| DU-145 | Prostate | G2/M Arrest[10] | 48h | |
| SF-268 | CNS | ~0.33 µg/mL[8][9] | 48h | |
| Withanolide C | HepG2 | Liver | 0.13[4] | 72h |
| A549 | Lung | 1.24[4] | 72h | |
| Withanolide D | Caco-2 | Intestinal | 0.63[7] | 48h |
| A549 | Lung | < 3.0[7] | 48h | |
| 22Rv1 | Prostate | < 3.0[7] | 48h | |
| SKOV3 | Ovarian | 2.93[7] | 48h | |
| Viscosalactone B | HCT-116 | Colon | ~0.32 µg/mL[8][9] | 48h |
| NCI-H460 | Lung | ~0.41 µg/mL*[8][9] | 48h |
*Values originally in µg/mL. Conversion to µM depends on the specific molecular weight of the compound.
Key Signaling Pathways Modulated by Withanolides
Withanolides exert their anticancer effects by modulating a complex network of signaling pathways crucial for cancer cell survival, proliferation, and apoptosis. The differential activity of these compounds can often be traced to their varying affinities for key regulatory proteins within these cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Withaferin A is a potent inhibitor of this pathway. It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of the p65 subunit.[1]
The Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells. Many withanolides, including Withaferin A and Withanolide D, trigger apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.
Experimental Protocols
Reproducibility and standardization are paramount in research. This section provides detailed methodologies for key experiments commonly used to evaluate the effects of withanolides.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Treat cells with various concentrations of the withanolide compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the qualitative and semi-quantitative analysis of protein expression changes, such as the cleavage of caspases during apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[4][14]
Protocol:
-
Cell Lysis: After treatment with withanolides, harvest cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 30 µg of protein from each sample onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, diluted 1:1000) overnight at 4°C.[4] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.[16]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[17][18]
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample following treatment with withanolides. Wash the cells with ice-cold PBS.[10]
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate for at least 2 hours at -20°C.[10][19]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19] RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.
Conclusion
The study of withanolides reveals a fascinating landscape of differential bioactivity against cancer cells. Compounds like Withaferin A exhibit broad and potent cytotoxicity, while others like Withanone show a more selective and milder effect. This diversity stems from their unique structural features, which dictate their interactions with key cellular pathways controlling cell fate. The data presented in this guide underscore the importance of comparative studies in identifying the most promising withanolide candidates for further preclinical and clinical development. By employing standardized experimental protocols and delving deeper into their mechanisms of action, researchers can unlock the full therapeutic potential of this remarkable class of natural compounds in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 7. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to 17alpha-hydroxywithanolide D and Ifenprodil as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 17alpha-hydroxywithanolide D and ifenprodil (B1662929), two compounds that modulate the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. While ifenprodil is a well-characterized antagonist with selectivity for the GluN2B subunit, this compound is a newer, less-studied compound with purported allosteric modulatory activity. This document aims to present the current state of knowledge on both molecules, highlighting their mechanisms of action, potency, and the experimental evidence supporting their roles in NMDA receptor modulation.
Executive Summary
Ifenprodil is a synthetic phenylethanolamine that acts as a non-competitive antagonist at the NMDA receptor, specifically targeting receptors containing the GluN2B subunit.[1] Its mechanism of action and binding site are well-documented through extensive experimental research. In contrast, this compound, a natural product isolated from Withania somnifera, is described as an allosteric modulator of the NMDA receptor.[2] However, the available data for this compound is primarily derived from in-silico computational studies, with limited direct experimental validation of its activity and mechanism.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and ifenprodil. It is crucial to note the difference in the origin of this data: ifenprodil's values are derived from extensive experimental assays, while the data for this compound is predominantly from computational predictions and vendor-supplied information, which requires experimental verification.
| Parameter | This compound | Ifenprodil | Data Source |
| Reported IC50 | 44.24 nM[2][3] | 72 nM - 340 nM (for GluN2B-containing receptors)[4][5] | Vendor information and in-silico studies for this compound; Electrophysiological and binding assays for ifenprodil. |
| Binding Affinity (Ki) | Not experimentally determined | ~25-34 nM (for [3H]ifenprodil binding to rat and human recombinant NR1a/NR2B receptors)[6] | Radioligand binding assays. |
| Binding Energy | -11.9 kcal/mol (in-silico)[7] | -7.8 kcal/mol (in-silico, used as a reference)[7] | Molecular docking studies. |
| Subunit Selectivity | Proposed to be an allosteric modulator, but subunit selectivity is not experimentally defined. | Selective for GluN2B-containing NMDA receptors.[1][5][8] | Extensive pharmacological and electrophysiological studies. |
Mechanism of Action and Signaling Pathways
Ifenprodil acts as a negative allosteric modulator by binding to a unique site at the interface of the GluN1 and GluN2B subunit N-terminal domains (NTDs).[1][9] This binding stabilizes a closed conformation of the GluN2B NTD, which in turn reduces the probability of the ion channel opening, thereby inhibiting receptor activity.[1] This inhibition is non-competitive with respect to glutamate (B1630785) and glycine (B1666218).
This compound , based on in-silico studies, is proposed to be an allosteric modulator of the NMDA receptor.[7] Molecular docking simulations suggest that it binds to various domains of the receptor, with a notable preference for the Amino Terminal Domain (ATD) core site and the ATD-Ligand Binding Domain (LBD) interface.[7] The predicted binding energy is lower than that of ifenprodil, suggesting a potentially higher affinity.[7] However, the precise mechanism of how this binding translates into modulation of receptor function (i.e., potentiation or inhibition) and its subunit selectivity have not been experimentally determined. While some studies on the crude extract of Withania somnifera suggest a potentiation of NMDA receptor responses, possibly through a glycine mimetic effect, this cannot be directly attributed to this compound.[10]
Experimental Protocols for Validation
To experimentally validate the purported activity of this compound as an NMDA receptor modulator and to allow for a direct comparison with ifenprodil, the following experimental protocols are essential.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the NMDA receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor and to assess its ability to displace [3H]ifenprodil from GluN2B-containing receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells stably expressing GluN1/GluN2B).
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ifenprodil) and varying concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and the modulatory effects of test compounds.
-
Objective: To characterize the functional effects of this compound on NMDA receptor-mediated currents and determine its mechanism of action (e.g., antagonist, potentiator, open-channel blocker).
-
Methodology:
-
Culture neurons or HEK293 cells expressing specific NMDA receptor subtypes on coverslips.
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Apply NMDA and glycine to the cell to evoke an inward current.
-
Co-apply the test compound (this compound) with the agonists to observe its effect on the current amplitude and kinetics.
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration as an indirect readout of NMDA receptor activity.
-
Objective: To assess the modulatory effect of this compound on NMDA receptor-mediated calcium influx in a population of cells.
-
Methodology:
-
Load cultured neurons or HEK293 cells expressing NMDA receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with NMDA and glycine in the presence and absence of the test compound (this compound).
-
Record the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
An increase or decrease in the fluorescence signal in the presence of the compound indicates potentiation or inhibition of receptor activity, respectively.
-
Neuroprotective Potential and Therapeutic Implications
Ifenprodil and its derivatives have been extensively investigated for their neuroprotective effects, particularly in conditions associated with excitotoxicity, such as stroke and traumatic brain injury.[1] By selectively blocking GluN2B-containing NMDA receptors, which are often implicated in pathological calcium overload, ifenprodil can mitigate neuronal damage.
The neuroprotective potential of This compound is less defined but can be inferred from studies on other withanolides from Withania somnifera. These compounds have demonstrated anti-inflammatory and antioxidant properties, which are relevant to neurodegenerative diseases like Alzheimer's disease.[11][12][13] The in-silico study that identified this compound as a potential NMDA receptor modulator was framed within the context of Alzheimer's disease research.[7] However, direct experimental evidence linking this compound to neuroprotection via NMDA receptor modulation is currently lacking.
Conclusion
Ifenprodil stands as a well-validated, selective antagonist of GluN2B-containing NMDA receptors with a clearly defined mechanism of action. It serves as a crucial tool for studying the physiological and pathological roles of this specific receptor subtype. This compound, on the other hand, represents a promising but largely uncharacterized molecule. While computational studies suggest its potential as a high-affinity allosteric modulator of the NMDA receptor, rigorous experimental validation is imperative to confirm its activity, determine its mechanism of action, and establish its therapeutic potential. Future research should focus on conducting the experimental protocols outlined in this guide to elucidate the true pharmacological profile of this compound and to enable a more direct and evidence-based comparison with established modulators like ifenprodil.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NMDA受体调节剂 | MCE [medchemexpress.cn]
- 4. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of NMDA receptors by Withania somnifera on hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withanolide A offers neuroprotection, ameliorates stress resistance and prolongs the life expectancy of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Withanolide A Prevents Neurodegeneration by Modulating Hippocampal Glutathione Biosynthesis during Hypoxia | PLOS One [journals.plos.org]
Unveiling the Anticancer Promise of 17alpha-hydroxywithanolide D: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, 17alpha-hydroxywithanolide D, a steroidal lactone derived from plants of the Solanaceae family, is garnering significant attention for its potential anticancer properties. This guide offers a comprehensive comparison of this compound with established chemotherapeutic agents, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a critical validation of its anticancer potential.
Executive Summary
This compound, a derivative of Withanolide D, has demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action, while still under investigation, is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation. This guide will delve into the available data on this compound and its parent compound, Withanolide D, and compare their efficacy and mechanisms with standard-of-care chemotherapy drugs, Doxorubicin and Paclitaxel.
Comparative Analysis of Anticancer Activity
To objectively assess the anticancer potential of this compound, a comparison of its cytotoxic effects with established drugs is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for Withanolide D (as a proxy due to limited specific data on the 17alpha-hydroxy derivative) and standard chemotherapeutic agents against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Withanolide D | Caco-2 | Colon Cancer | 0.63[1][2] |
| SKOV3 | Ovarian Cancer | 2.93[1][2] | |
| DU145 | Prostate Cancer | < 3[1][2] | |
| 22Rv1 | Prostate Cancer | < 3[1][2] | |
| A549 | Lung Cancer | < 3[1][2] | |
| MCF7 | Breast Cancer | < 3[1][2] | |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.1 - 1.0 |
| A549 | Lung Cancer | ~0.05 - 0.5 | |
| Paclitaxel | MCF-7 | Breast Cancer | ~0.002 - 0.01 |
| A549 | Lung Cancer | ~0.001 - 0.005 |
Note: IC50 values for Doxorubicin and Paclitaxel are approximate ranges from publicly available data and can vary based on experimental conditions.
The data indicates that Withanolide D exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. While direct comparative data for this compound is still emerging, its structural similarity to Withanolide D suggests a comparable or potentially enhanced anticancer profile.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of withanolides is attributed to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and death.
Induction of Apoptosis
Withanolides, including Withanolide D, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] Research suggests that Withanolide D can activate the tumor suppressor protein p53, leading to the upregulation of pro-apoptotic proteins like Bax and Bak.[4] This triggers the mitochondrial pathway of apoptosis, culminating in the activation of caspases, the executioners of programmed cell death.
Apoptosis Induction by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, withanolides can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. Studies on related compounds suggest that this is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some withanolides have been shown to induce G2/M phase arrest.[5]
Cell Cycle Arrest Mechanism.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the anticancer potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Western Blot Experimental Workflow.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related compounds hold significant promise as anticancer agents. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines warrants further in-depth investigation. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a wider panel of cancer cell lines.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In vivo efficacy studies: Evaluating the antitumor activity and toxicity of this compound in animal models.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs.
The continued exploration of this compound could pave the way for the development of a novel, potent, and potentially less toxic therapeutic option for cancer patients.
References
- 1. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 2. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Withanolide Activity in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of various withanolides, a group of naturally occurring steroidal lactones primarily derived from Withania somnifera (Ashwagandha), in preclinical models of Alzheimer's disease (AD). While numerous studies highlight the neuroprotective effects of Ashwagandha extracts, this guide focuses on the activities of individual withanolide compounds, offering a comparative perspective on their mechanisms of action and efficacy. It is important to note that while the body of research is growing, direct head-to-head comparative studies of different withanolides in the same experimental models are still limited. This guide synthesizes the available comparative data to inform future research and drug development efforts.
Comparative Analysis of Bioactivities
Withanolides exert their neuroprotective effects through multiple mechanisms targeting the complex pathology of Alzheimer's disease. The primary compounds of interest include Withaferin A, Withanolide A, and Withanone. Below is a comparative summary of their activities against key pathological features of AD.
Modulation of Amyloid-β Pathology
The aggregation of amyloid-beta (Aβ) peptides is a central event in AD pathogenesis. Withanolides have been shown to interfere with this process through various mechanisms.
-
Withanolide A appears to primarily act by modulating the processing of the amyloid precursor protein (APP). It promotes the non-amyloidogenic pathway by increasing the expression of α-secretase (ADAM10) and decreasing the expression of β-secretase (BACE1), which shifts APP processing towards the production of the soluble and non-toxic sAPPα fragment.[1] Furthermore, Withanolide A has been shown to enhance the expression of the insulin-degrading enzyme (IDE), a key enzyme in Aβ clearance.[1]
-
Withaferin A also reduces Aβ levels, but its mechanism appears more related to its potent anti-inflammatory and proteasome-activating properties.[2] It has been shown to reduce secreted Aβ40 levels in cell culture models. By inhibiting the pro-inflammatory NF-κB pathway, which can influence APP expression and processing, Withaferin A indirectly curtails Aβ production.[3]
-
Withanolide B, Withanoside IV, and Withanoside V have also demonstrated the ability to inhibit the fibril formation of Aβ42 in vitro.[4]
Anti-Neuroinflammatory Activity
Chronic neuroinflammation, mediated by microglia and astrocytes, is a critical component of AD pathology. Withanolides exhibit potent anti-inflammatory effects.
-
Withaferin A is a particularly strong inhibitor of neuroinflammation. Research indicates that it effectively prevents the activation of the NF-κB signaling pathway by inhibiting the IκB kinase (IKKβ).[3] One study found Withaferin A to be approximately tenfold more effective than Withanolide A at inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells, a key indicator of the inflammatory response.[5]
-
Withanolide A also possesses anti-inflammatory properties, including the ability to suppress LPS-induced NO and reactive oxygen species (ROS) production, though it is reported to be less potent than Withaferin A in this regard.[3][5]
Cholinesterase Inhibition
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a current therapeutic strategy for AD to enhance cholinergic neurotransmission and provide symptomatic relief. Several withanolides have been identified as inhibitors of these enzymes.[6][7]
-
Withanolide A and other isolated withanolides have shown concentration-dependent inhibition of both AChE and BChE.[6] The available data suggests a mixed-type inhibition for some withanolides, indicating interaction with both the catalytic and peripheral sites of the enzyme.
Neuroprotection and Cytotoxicity
Beyond targeting specific AD pathologies, withanolides can promote neuronal survival. However, their potential for cytotoxicity is an important consideration.
-
Withanone has been shown to have milder cytotoxicity towards cancer cells while being safe for normal cells, suggesting a potentially better safety profile compared to Withaferin A.[8]
-
Withaferin A demonstrates strong cytotoxic effects against various cancer cell lines, and this potent bioactivity extends to normal cells at higher concentrations.[8][9] This highlights the need for careful dose-finding studies to separate its therapeutic neuroprotective effects from potential neurotoxicity.
-
A comparative study on the human neuroblastoma SK-N-SH cell line found that Withanolide B had the lowest IC50 value (i.e., was the most cytotoxic), followed by Withanoside IV , Withanolide A , and Withanoside V .[4]
Data Presentation
The following tables summarize the available quantitative data from comparative studies of withanolide activity.
Table 1: Comparative Cholinesterase Inhibition by Withanolides
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition | Source |
|---|---|---|---|---|
| Withanolide A | AChE | 20.5 | Non-competitive | [6] |
| BChE | 29.0 | Non-competitive | [6] | |
| 27-hydroxywithanone | AChE | 45.5 | Linear mixed-type | [6] |
| BChE | 85.2 | Non-competitive | [6] | |
| Withanolide C | AChE | 49.2 | Linear mixed-type | [6] |
| | BChE | 63.5 | Non-competitive |[6] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data is from a single study and may vary between different experimental setups.
Table 2: Comparative Effects on Neuroinflammation and Cytotoxicity
| Compound | Assay | Model System | Endpoint | Result | Source |
|---|---|---|---|---|---|
| Withaferin A | Nitric Oxide Production | LPS-stimulated BV-2 Microglia | IC50 | ~10-fold more potent than Withanolide A | [5] |
| Withanolide A | Nitric Oxide Production | LPS-stimulated BV-2 Microglia | IC50 | - | [5] |
| Withanolide A | Cytotoxicity | SK-N-SH Neuroblastoma | IC50 | 28.61 ± 2.91 µM | [4] |
| Withanolide B | Cytotoxicity | SK-N-SH Neuroblastoma | IC50 | 14.84 ± 1.45 µM | [4] |
| Withanoside IV | Cytotoxicity | SK-N-SH Neuroblastoma | IC50 | 18.76 ± 0.76 µM | [4] |
| Withanoside V | Cytotoxicity | SK-N-SH Neuroblastoma | IC50 | 30.14 ± 2.59 µM |[4] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Mandatory Visualization
Caption: Differential mechanisms of Withaferin A and Withanolide A in AD.
Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays cited in withanolide research.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) in buffer
-
14 mM Acetylthiocholine Iodide (ATCI) substrate solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Test compounds (Withanolides) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following wells:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (instead of substrate).
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each withanolide solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm. Take kinetic readings every minute for a duration of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each withanolide concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Thioflavin T (ThT) Amyloid-β Aggregation Assay
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)
-
Test compounds (Withanolides)
-
96-well black, clear-bottom microplate and a fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP), then evaporating the solvent and resuspending in DMSO. Dilute this stock into the assay buffer to the desired final concentration (e.g., 10-25 µM) immediately before the assay to have predominantly monomeric Aβ.
-
Reaction Setup: In each well of the 96-well plate, combine:
-
Aβ(1-42) solution
-
ThT solution (final concentration e.g., 20 µM)
-
Withanolide solution at various concentrations or vehicle control.
-
Bring the final volume to 100-200 µL with Assay Buffer.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence reader set to 37°C.
-
Seal the plate to prevent evaporation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours, with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the withanolide.
-
The sigmoidal curve represents the lag phase, elongation phase, and plateau of fibril formation.
-
Compare the curves from withanolide-treated samples to the control to assess the inhibition of aggregation (e.g., increased lag time, decreased plateau fluorescence).
-
Primary Cortical Neuron Culture for Neurotoxicity Studies
Primary neurons provide a more physiologically relevant model than cell lines to study neuroprotection and neurotoxicity.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin
-
Aβ(1-42) oligomers (to induce toxicity)
-
Withanolide solutions
Procedure:
-
Dissection and Dissociation:
-
Aseptically dissect the cerebral cortices from E18 embryos.
-
Remove the meninges and mince the tissue.
-
Digest the tissue with the enzyme solution (e.g., papain at 37°C for 20-30 minutes).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons onto the coated culture dishes at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Culture Maintenance and Treatment:
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed culture medium. Continue to replace half the medium every 3-4 days.
-
Allow neurons to mature for at least 7 days in vitro (DIV 7).
-
To test for neuroprotection, pre-treat the mature neurons with various concentrations of withanolides for a specified time (e.g., 2-24 hours).
-
Following pre-treatment, expose the neurons to a neurotoxic insult, such as pre-aggregated Aβ(1-42) oligomers (e.g., 5 µM for 24 hours).
-
-
Assessment of Viability:
-
Evaluate neuronal viability using assays such as the MTT assay, LDH release assay, or by immunofluorescence staining for neuronal markers (e.g., MAP2) and cell death markers (e.g., TUNEL stain).
-
Compare the viability of neurons treated with withanolides and Aβ to those treated with Aβ alone to determine the protective effect.
-
References
- 1. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells | springermedicine.com [springermedicine.com]
- 6. Withanolides: Biologically Active Constituents in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17alpha-hydroxywithanolide D and Donepezil for Neurodegenerative Disease Research
A Head-to-Head Comparison of an Emerging Natural Compound and an Established Alzheimer's Drug
In the landscape of neuroprotective drug discovery, both novel natural compounds and established pharmaceuticals offer valuable avenues for research. This guide provides a comparative overview of 17alpha-hydroxywithanolide D, a constituent of Withania somnifera, and donepezil (B133215), a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease. This comparison is intended for researchers, scientists, and drug development professionals, and is based on currently available data. It is important to note that no direct head-to-head experimental studies comparing these two specific compounds have been identified in the current literature. The following comparison is therefore based on individual studies of each compound.
Mechanisms of Action: A Tale of Two Targets
The primary mechanisms of action for this compound and donepezil are distinct, targeting different pathways implicated in neurodegeneration.
This compound: A Putative Allosteric Modulator of the NMDA Receptor
Recent in-silico studies propose that this compound acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This computational modeling suggests that the compound binds to the NMDA receptor, potentially influencing its activity. Allosteric modulation of NMDA receptors is a promising therapeutic strategy, as it may offer a more subtle and controlled way to regulate receptor function compared to direct agonists or antagonists.
Donepezil: A Well-Established Acetylcholinesterase Inhibitor
Donepezil's mechanism of action is well-characterized. It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic approach in Alzheimer's disease, where there is a known deficit in cholinergic function.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and donepezil. It is crucial to interpret this data with the understanding that the experimental contexts differ.
Table 1: In Vitro Efficacy and Potency
| Compound | Target | Assay | Result (IC50) | Source |
| This compound | NMDA Receptor | Not Specified | 44.24 nM | [1] |
| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 6.7 nM | N/A |
Note: The IC50 value for this compound is provided by a commercial vendor and the primary research publication with detailed methodology was not available. The IC50 for donepezil is from in vitro enzyme inhibition assays.
Table 2: Neuroprotective Effects in In Vitro Models
| Compound | Model | Assay | Concentration | Effect | Source |
| Withania somnifera Extract | Amyloid-beta induced toxicity in SH-SY5Y cells | MTT Assay | Not Specified | Increased cell viability | N/A |
| Donepezil | Amyloid-beta induced toxicity in PC12 cells | MTT Assay | 5, 10, 20 µM | Increased cell viability | N/A |
| Donepezil | Glutamate-induced excitotoxicity in primary cortical neurons | LDH Assay | 0.1, 1, 10 µM | Decreased LDH release | N/A |
| Donepezil | Oxygen-glucose deprivation in primary cortical neurons | LDH Assay | 0.1, 1, 10 µM | Decreased LDH release | N/A |
Note: The neuroprotective data for this compound is derived from studies using a whole extract of Withania somnifera. Data for the isolated compound is not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in the comparative data.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[3][4][5]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compound (e.g., donepezil) at various concentrations for a specified duration. Include positive (e.g., lysis buffer) and negative (vehicle) controls.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Enzyme Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Stop the reaction by adding a stop solution. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive and negative controls.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations and incubate for the desired period.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 540 and 600 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound, the established pathway for donepezil, and a general workflow for a neuroprotection assay.
Caption: A generalized workflow for an in vitro neuroprotection assay.
Caption: The proposed signaling pathway for this compound.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. LDH assay [bio-protocol.org]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Binding Affinity of 17alpha-hydroxywithanolide D to the NMDA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 17alpha-hydroxywithanolide D to its target, the N-methyl-D-aspartate (NMDA) receptor, alongside other known modulators. The data presented is compiled from computational and experimental studies to offer a clear perspective on its potential as a therapeutic agent.
Executive Summary
This compound, a natural compound, has been identified as an allosteric modulator of the NMDA receptor. Computational studies project a strong binding energy, and in vitro assays have determined its half-maximal inhibitory concentration (IC50). This guide places these findings in the context of established NMDA receptor modulators, providing a comparative analysis of their binding affinities and the experimental methodologies used for their characterization. A notable limitation is the current absence of an experimentally determined dissociation constant (Kd) for this compound, highlighting an area for future research.
Comparative Binding Affinity Data
The following table summarizes the binding affinity of this compound and other selected NMDA receptor modulators. It is important to note that different parameters (Binding Energy, IC50, Kd, Ki) are reported for various compounds, reflecting the diverse experimental approaches used in their characterization.
| Compound | Target Receptor/Subunit | Binding Affinity Parameter | Value | Reference |
| This compound | NMDA Receptor | Binding Energy (in silico) | -11.9 kcal/mol | [1][2] |
| NMDA Receptor | IC50 | 44.24 nM | [3] | |
| Ifenprodil | NMDA Receptor (GluN2B) | Binding Energy (in silico) | -7.8 kcal/mol | [1][2] |
| NMDA Receptor (GluN1a/NR2B) | Kd | 33.5 nM | [4] | |
| NMDA Receptor (rat native) | Kd | 24.8 nM | [4] | |
| UCM-101 | NMDA Receptor (GluN1/2A) | IC50 | 110 nM | [5][6] |
| NMDA Receptor (GluN1/2A/2B) | IC50 | 240 nM | [5][6] | |
| TCN-201 | NMDA Receptor (GluN1/GluN2A) | pIC50 | 6.8 | [7][8][9] |
| MPX-004 | NMDA Receptor (GluN2A) | IC50 | 79 nM | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding affinity data. Below are protocols for the key experiments cited in this guide.
In Silico Docking and Binding Energy Calculation
-
Objective: To predict the binding mode and estimate the binding affinity of a ligand to its protein target computationally.
-
Methodology:
-
Protein and Ligand Preparation: Obtain the 3D structure of the NMDA receptor (e.g., from the Protein Data Bank). Prepare the 3D structure of this compound.
-
Molecular Docking: Utilize docking software (e.g., AutoDock, Glide) to predict the preferred binding orientation of the ligand within the receptor's binding site. This involves a search algorithm to explore various conformations and a scoring function to rank them.
-
Binding Energy Calculation: The docking score, typically expressed in kcal/mol, represents the estimated binding energy of the ligand-receptor complex.[1][2]
-
Radioligand Binding Assay
-
Objective: To experimentally determine the binding affinity (Kd) and density (Bmax) of a ligand to its receptor.
-
Methodology (example for Ifenprodil):
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the NMDA receptor (e.g., rat cerebral cortex or recombinant human NR1a/NR2B receptors expressed in L(tk-) cells).[4]
-
Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., [3H]ifenprodil). For competition assays, incubate with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (e.g., this compound). Incubations are typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.[4][13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values from saturation binding experiments or the Ki value from competition binding experiments.[13]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To measure the effect of a compound on the ion channel activity of the NMDA receptor.
-
Methodology:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[14][15]
-
Electrophysiological Recording: After 2-4 days of incubation to allow for receptor expression, place the oocyte in a recording chamber perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[11][12][14][15][16]
-
Compound Application: Apply the NMDA receptor agonists (glutamate and glycine) to elicit a current. Once a stable baseline current is established, co-apply the test compound (e.g., TCN-201, UCM-101) at various concentrations.
-
Data Analysis: Measure the inhibition or potentiation of the agonist-induced current by the test compound. Plot the concentration-response curve to determine the IC50 or EC50 value.[5][6]
-
Fluorescence-based Calcium Influx Assay
-
Objective: To measure the modulation of NMDA receptor activity by monitoring changes in intracellular calcium levels.
-
Methodology:
-
Cell Culture and Transfection/Transduction: Culture a suitable cell line (e.g., HEK293 cells) and introduce the NMDA receptor subunits via transfection or viral transduction.[5][7][10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Treatment: Pre-incubate the cells with the test compound at various concentrations.
-
Stimulation and Measurement: Stimulate the cells with NMDA and glycine (B1666218) to induce calcium influx through the NMDA receptors. Measure the change in fluorescence intensity using a fluorescence plate reader or a microscope.[5][6][7][10]
-
Data Analysis: Quantify the effect of the compound on the agonist-induced calcium influx to determine its IC50 or EC50.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the binding affinity determination of this compound.
Caption: Interaction of this compound with the NMDA Receptor.
Caption: Workflow for determining ligand binding affinity to its target.
Caption: Modulation of the NMDA receptor signaling pathway.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I]Ifenprodil: a convenient radioligand for binding and autoradiographic studies of the polyamine-sensitive site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.3. Two-electrode voltage-clamp (TEVC) current recordings from Xenopus laevis oocytes [bio-protocol.org]
- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of In-Silico Predictions for 17α-hydroxywithanolide D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico predictions and available experimental data for 17α-hydroxywithanolide D, a natural compound with therapeutic potential. The focus of this guide is to cross-validate computational predictions of its activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurodegenerative diseases.
In-Silico Predictions vs. Experimental Data: A Head-to-Head Comparison
Computational studies have identified 17α-hydroxywithanolide D as a promising candidate for neurological disorders, specifically as an allosteric modulator of the NMDA receptor. This section compares these in-silico findings with currently available experimental evidence.
| Parameter | In-Silico Prediction | Experimental Data |
| Target | N-methyl-D-aspartate (NMDA) Receptor | N-methyl-D-aspartate (NMDA) Receptor |
| Mechanism of Action | Allosteric Modulator | Allosteric Modulator |
| Binding Energy | -11.9 kcal/mol | Not Applicable |
| Biological Activity | Potential Neuroprotective Agent for Alzheimer's Disease | Allosteric modulator of NMDA receptor with an IC50 of 44.24 nM[1][2] |
| Key Interactions | Hydrogen bonding with ASP165, ARG431, THR433, LYS466, and TYR476 on the D-chain of the NMDA receptor. | Not Publicly Available |
Experimental Protocols
A crucial aspect of validating in-silico predictions is the underlying experimental methodology. While the precise protocol used to determine the IC50 value for 17α-hydroxywithanolide D is not publicly available from the commercial vendor, a general methodology for assessing NMDA receptor modulation is described below.
General Protocol for Determining IC50 of NMDA Receptor Allosteric Modulators
A common method to determine the half-maximal inhibitory concentration (IC50) for an allosteric modulator of the NMDA receptor is through a cell-based calcium flux assay. This assay measures the influx of calcium ions into a cell upon receptor activation, which is a key downstream event of NMDA receptor function.
Principle:
NMDA receptors are ligand-gated ion channels. Their activation by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to an influx of Ca2+ into the neuron. An allosteric modulator can enhance or inhibit this ion flow. The IC50 value represents the concentration of the modulator required to inhibit the Ca2+-influx by 50%.
Generalized Procedure:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are engineered to express specific subunits of the NMDA receptor (e.g., GluN1/GluN2A).
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (17α-hydroxywithanolide D).
-
Receptor Activation: The NMDA receptor is activated by the addition of its agonists, glutamate and glycine.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized to the control (no inhibitor) and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Visualizing the In-Silico and Experimental Validation Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in-silico prediction and its subsequent experimental validation.
Caption: Workflow of in-silico prediction and experimental validation.
Signaling Pathway of NMDA Receptor Activation and Modulation
The following diagram illustrates the signaling pathway of the NMDA receptor and the proposed point of intervention for an allosteric modulator like 17α-hydroxywithanolide D.
Caption: NMDA receptor signaling and allosteric modulation.
References
A Comparative Guide to the Efficacy of 17alpha-hydroxywithanolide D Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of 17alpha-hydroxywithanolide D, a bioactive steroidal lactone found in plants such as Withania somnifera and Tubocapsicum anomalum.[1][2] The efficiency of the extraction process is a critical factor in the isolation of this compound for research and therapeutic development. This document outlines and compares conventional and modern extraction techniques, presenting available quantitative data for related withanolides to illustrate potential efficacy, and provides detailed experimental protocols.
Unlocking the Potential of this compound
This compound has garnered significant interest in the scientific community for its promising pharmacological activities. Notably, it has been identified as a potential neuroprotective agent through its modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. This mechanism of action suggests its therapeutic potential in neurodegenerative disorders.
Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are attributed to its interaction with the NMDA receptor. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed neuroprotective signaling pathway of this compound.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. This section compares several common extraction techniques. While direct comparative quantitative data for this compound is limited in the current literature, the following table summarizes the optimized parameters for the extraction of withanolides in general, which can serve as a guide.
Table 1: Optimized Parameters for Various Withanolide Extraction Methods
| Extraction Method | Plant Material & Part | Solvent | Temperature (°C) | Time | Power (W) | Pressure (bar) |
| Maceration | Withania somnifera (Roots) | Methanol (B129727) | Room Temperature | 72 hours | N/A | N/A |
| Soxhlet Extraction | Withania somnifera (Roots) | Methanol | Boiling point of solvent | 16 hours | N/A | N/A |
| Ultrasound-Assisted Extraction (UAE) | Tubocapsicum anomalum (Stems) | 70% Ethanol (B145695) | 50 | 40 min | 250 | N/A |
| Microwave-Assisted Extraction (MAE) | Iochroma gesnerioides (Leaves) | Methanol | N/A | 40 sec | 25 | N/A |
| Supercritical Fluid Extraction (SFE) | Withania somnifera (Roots) | CO₂ with Ethanol co-solvent | 39 | 2-3 hours | N/A | 300 |
To provide a tangible comparison of the potential efficacy of these methods, the following table presents the reported yields of other prominent withanolides from Withania somnifera and Tubocapsicum anomalum using different extraction techniques. This data can be considered illustrative of the relative efficiencies of these methods for structurally similar compounds.
Table 2: Illustrative Yields of Major Withanolides Using Various Extraction Methods
| Extraction Method | Withanolide | Plant Source | Yield |
| Maceration | Withanolide D | Withania somnifera | 2.5% (w/w) of total withanolides in methanol extract |
| Ultrasound-Assisted Extraction | Tubocapsenolide A | Tubocapsicum anomalum (Stems) | 2.87 ± 0.12 mg/g[3][4] |
| Ultrasound-Assisted Extraction | Tubocapsanolide A | Tubocapsicum anomalum (Stems) | 1.18 ± 0.05 mg/g[3][4] |
| Microwave-Assisted Extraction | Withaferin A | Iochroma gesnerioides (Leaves) | Higher recovery than Soxhlet |
| Supercritical Fluid Extraction | Withaferin A | Withania somnifera | Not explicitly quantified, but present in extract |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for withanolide extraction and can be adapted for the specific isolation of this compound.
Maceration
Maceration is a simple and cost-effective solid-liquid extraction technique.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of Withania somnifera) in the shade and grind it into a coarse powder.
-
Extraction: Place a known quantity of the powdered plant material in a sealed container and add a suitable solvent (e.g., methanol) in a 1:10 solid-to-solvent ratio.
-
Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that is more efficient than maceration.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.
-
Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor. The extractor is then placed onto a flask containing the extraction solvent (e.g., methanol) and below a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses, and drips down into the thimble containing the solid. Once the liquid level in the thimble reaches the top of a siphon, the liquid and extracted compounds are siphoned back into the flask. This process is repeated for several hours (e.g., 16 hours).[2]
-
Concentration: After extraction, the solvent is removed from the flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to a more efficient extraction process.
Protocol:
-
Preparation of Plant Material: Use dried and powdered plant material.
-
Extraction: Mix the powdered material with the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[3][4]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) and power (e.g., 250 W) for a specified duration (e.g., 40 minutes).[3][4]
-
Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Preparation of Plant Material: Use finely powdered plant material. For improved efficiency, the material can be pre-impregnated with a small amount of water.
-
Extraction: Place the plant material in a microwave-transparent vessel and add the extraction solvent (e.g., methanol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power (e.g., 25 W) for a short duration (e.g., 40 seconds).
-
Filtration and Concentration: After cooling, filter the mixture and concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is a green technology that offers high selectivity.
Protocol:
-
Preparation of Plant Material: The plant material should be dried and finely ground.
-
Extraction: Load the powdered material into the extraction vessel of the SFE system.
-
Parameter Setting: Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar) and set the temperature (e.g., 39°C). A co-solvent such as ethanol can be added to modify the polarity of the supercritical fluid.
-
Extraction and Collection: The supercritical fluid containing the dissolved compounds is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate. The extract is then collected.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
The choice of extraction method for this compound depends on several factors, including the desired yield, purity, cost, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction generally offer higher efficiency and shorter extraction times compared to conventional methods like maceration and Soxhlet extraction. Supercritical Fluid Extraction stands out as a green and highly selective method.
While specific quantitative data directly comparing the efficacy of these methods for this compound is not yet readily available, the provided protocols and illustrative data for other withanolides offer a strong foundation for researchers to develop and optimize their extraction strategies. Further studies are warranted to establish the most effective and economical method for the large-scale production of this promising bioactive compound.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.cimap.res.in [staff.cimap.res.in]
17alpha-hydroxywithanolide D: A Promising Therapeutic Lead Compound Under the Microscope
A comprehensive analysis of 17alpha-hydroxywithanolide D's potential as a therapeutic agent, with a comparative look at established alternatives in oncology and neuroprotection.
Isolated from Tubocapsicum anomalum and Withania somnifera, this compound has emerged as a compound of interest for researchers in drug development.[1] This natural withanolide demonstrates cytotoxic activities, positioning it as a potential antineoplastic agent. Furthermore, its role as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor suggests a therapeutic window in the realm of neurodegenerative diseases. This guide provides a detailed comparison of this compound with current therapeutic alternatives, supported by available experimental data and detailed methodologies.
Therapeutic Potential in Oncology
While the cytotoxic properties of this compound are noted, specific quantitative data on its efficacy against a range of cancer cell lines remains limited in publicly available literature. However, by examining related withanolides, such as Withaferin A and Withanolide D, we can infer potential mechanisms and comparative potency.
Comparison with Alternative Anticancer Compounds
| Compound | Target Cancer Cell Lines | IC50 Values (µM) | Mechanism of Action |
| This compound | Not specified in available literature | Data not available | Likely induces apoptosis, potentially through Bax/Bak dependent pathways.[2] |
| Withaferin A | Breast Cancer (MCF-7) | 0.854 | Inhibition of Survivin signaling, leading to apoptosis.[3][4] |
| Breast Cancer (MDA-MB-231) | 1.066 | Inhibition of Survivin signaling, leading to apoptosis.[4] | |
| Osteosarcoma (U2OS, MG-63) | ~1-10 | Induces G2/M cell cycle arrest.[5] | |
| Endometrial Cancer (KLE) | 10 | Induces apoptosis.[6] | |
| Withanolide D | Multiple Myeloma (MM-CSCs) | 0.088 | Induces apoptosis.[7] |
| Multiple Myeloma (RPMIs) | 0.076 | Induces apoptosis.[7] | |
| Multiple Myeloma (MM1.S) | 0.107 | Induces apoptosis.[7] | |
| Multiple Myeloma (MM1.R) | 0.106 | Induces apoptosis.[7] |
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for a Typical MTT Assay:
Caption: Workflow of a typical MTT assay for determining cytotoxicity.
Signaling Pathway: Potential Mechanism of Anticancer Activity
Based on studies of the closely related Withanolide D, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This process is often regulated by the p53 tumor suppressor protein, which can activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Putative apoptosis signaling pathway for this compound.
Therapeutic Potential in Neuroprotection
This compound has been identified as a potent allosteric modulator of the NMDA receptor, with an IC50 of 44.24 nM.[8] This activity suggests its potential as a neuroprotective agent, particularly in conditions associated with NMDA receptor dysfunction, such as Alzheimer's disease.
Comparison with Alternative Neuroprotective Compounds
| Compound | Mechanism of Action | Key Efficacy Findings |
| This compound | Allosteric modulator of the NMDA receptor (IC50 = 44.24 nM).[8] | In-silico studies suggest strong binding affinity to the NMDA receptor, indicating potential for modulating receptor activity.[8] |
| Memantine | Uncompetitive, low-affinity NMDA receptor antagonist.[9] | Clinical trials have shown a small beneficial effect in patients with moderate-to-severe Alzheimer's disease.[10] |
| Donepezil | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine (B1216132) levels in the brain.[11][12][13] | Provides symptomatic improvement in cognitive function in patients with mild, moderate, and severe Alzheimer's disease.[13][14] |
Experimental Protocol: NMDA Receptor Modulation Assessment via Calcium Imaging
The modulatory effect of compounds on NMDA receptor activity can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.
Workflow for a Calcium Imaging Assay:
Caption: Workflow of a calcium imaging assay for NMDA receptor modulation.
Signaling Pathway: NMDA Receptor Modulation in Neuroprotection
In neurodegenerative diseases like Alzheimer's, overactivation of extrasynaptic NMDA receptors is thought to contribute to excitotoxicity and neuronal cell death. As an allosteric modulator, this compound could potentially bind to a site on the NMDA receptor distinct from the agonist binding site, altering the receptor's response to glutamate. This could involve reducing excessive calcium influx, thereby preventing the downstream cascade of neurotoxic events.
Caption: Allosteric modulation of the NMDA receptor by this compound.
Conclusion
This compound presents a compelling profile as a dual-action therapeutic lead, with potential applications in both oncology and neuroprotection. Its activity as a potent NMDA receptor modulator is particularly noteworthy. However, to fully validate its potential, further research is critically needed. Specifically, comprehensive in vitro studies to determine its IC50 values against a broad panel of cancer cell lines and in vivo studies to assess its efficacy and safety in animal models for both cancer and neurodegenerative diseases are essential next steps. The detailed experimental protocols and comparative data provided in this guide aim to facilitate such future investigations and provide a solid foundation for the continued exploration of this compound as a promising therapeutic candidate.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
- 8. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Clinical Study Evaluating the Effects of Memantine on Brain Atrophy in Patients With Alzheimer's Disease [ctv.veeva.com]
- 10. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 11. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 12. Donepezil - Wikipedia [en.wikipedia.org]
- 13. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 17alpha-hydroxywithanolide D for the NMDA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17alpha-hydroxywithanolide D, a naturally occurring steroidal lactone isolated from plants of the Solanaceae family, has emerged as a compound of interest in neuropharmacology.[1] It has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. This guide provides a comparative assessment of the selectivity of this compound for its primary target, the NMDA receptor, based on available data.
Target Profile of this compound
Current research identifies the NMDA receptor as the primary molecular target of this compound. It functions as a negative allosteric modulator with a reported IC50 of 44.24 nM. Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity, potentially providing a more favorable therapeutic window compared to direct agonists or antagonists.
While the interaction with the NMDA receptor is established, a comprehensive experimental evaluation of the selectivity of this compound against a broad panel of other receptors, ion channels, and enzymes is not yet publicly available. The following sections summarize the existing data, which is predominantly based on computational studies.
Quantitative Analysis of Target Interaction
The interaction of this compound with the NMDA receptor has been primarily characterized through in-silico modeling and a single reported inhibitory concentration.
| Parameter | Value | Method | Reference |
| IC50 (NMDA Receptor) | 44.24 nM | In vitro assay | [2] |
| Binding Energy (NMDA Receptor) | -11.9 kcal/mol | In-silico (Molecular Docking) | [2] |
Note: The binding energy is a theoretical value derived from computational simulations and indicates a strong predicted interaction. Further experimental validation is required to confirm this finding. To date, there is no published experimental data on the binding affinity (Ki) or inhibitory concentrations (IC50) of this compound for other potential off-targets.
Comparison with an Alternative Compound: Withaferin A
To provide a preliminary comparative context, we can look at Withaferin A, another well-studied withanolide. While not a direct functional analog for NMDA receptor modulation, comparing their known activities can offer insights into the potential for off-target effects within the withanolide class.
| Compound | Primary Target(s) | Known Off-Targets/Activities | Reference |
| This compound | NMDA Receptor (Allosteric Modulator) | Not experimentally determined | [2] |
| Withaferin A | Multiple targets including NF-κB, Hsp90, Akt | Vimentin, Proteasome, and others | [3][4] |
This comparison highlights that withanolides can interact with multiple cellular targets. The lack of extensive profiling for this compound represents a significant data gap in understanding its selectivity.
Experimental Methodologies
A thorough assessment of selectivity requires a combination of in-silico predictions and, most importantly, robust experimental validation. The following outlines a standard experimental workflow for characterizing the selectivity of a novel compound like this compound.
Caption: A typical workflow for assessing the selectivity of a compound.
Key Experimental Protocols:
1. NMDA Receptor Functional Assay (Calcium Influx Assay):
-
Cell Line: HEK293 cells stably or transiently expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Methodology:
-
Cells are plated in 96-well or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
NMDA receptor agonists (glutamate and glycine) are added to stimulate receptor activity.
-
The change in fluorescence, indicative of calcium influx, is measured using a fluorescence plate reader.
-
The IC50 value is calculated from the concentration-response curve.
-
2. Off-Target Screening (Radioligand Binding Assays):
-
Platform: Commercial services offering screening against a panel of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Methodology:
-
This compound is tested at a fixed concentration (typically 1-10 µM) against a large panel of targets.
-
The assay measures the displacement of a radiolabeled ligand from its target by the test compound.
-
Percentage inhibition is calculated.
-
For targets showing significant inhibition (>50%), follow-up concentration-response curves are generated to determine the Ki or IC50 values.
-
Signaling Pathway Context
This compound's modulation of the NMDA receptor has implications for neuronal signaling pathways involved in synaptic plasticity.
Caption: Modulation of the NMDA receptor by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent allosteric modulator of the NMDA receptor. In-silico studies predict a high binding affinity for this target. However, a critical gap exists in the experimental validation of its selectivity. To confidently advance this compound in a drug discovery pipeline, a comprehensive off-target profiling study is imperative. This will involve screening against a diverse panel of pharmacological targets to experimentally determine its selectivity index and to identify any potential off-target liabilities. Such data is essential for a complete and objective assessment of its therapeutic potential.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of 4β-hydroxywithanolide E and withaferin A, two withanolides from Solanaceae plants, on the Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Withanolide Derivatives in the Management of Neuroinflammation
For Immediate Release
A comprehensive review of scientific literature reveals the significant potential of withanolide derivatives, natural compounds predominantly found in the plant Withania somnifera (Ashwagandha), in mitigating neuroinflammation, a key process in the pathology of various neurodegenerative diseases. This guide provides a comparative analysis of the anti-neuroinflammatory properties of prominent withanolide derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Key Withanolide Derivatives and their Efficacy
Withaferin A, Withanolide A, and Withanone are among the most extensively studied withanolide derivatives for their effects on neuroinflammation. Experimental data, primarily from studies utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells as an in vitro model of neuroinflammation, consistently demonstrate their ability to suppress key inflammatory mediators.
Comparative Efficacy in Inhibiting Pro-inflammatory Markers
The following table summarizes the available quantitative data on the inhibitory effects of various withanolide derivatives on key markers of neuroinflammation.
| Withanolide Derivative | Inflammatory Marker | Experimental Model | IC50 Value / Efficacy | Citation |
| Withaferin A | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | ~0.2 µM (Estimated) | [1][2][3] |
| Withanolide A | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | ~2.0 µM (Estimated) | [1][2][3] |
| Withaferin A | NF-κB Activation | Astrocytes | Maximum inhibition at 0.5 µM | [4] |
| Withanone | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Animal model of cognitive dysfunction | Attenuated elevated levels | |
| Phyminimolide K | NF-κB Activation | LPS-stimulated 293T/NF-κB-luciferase reporter cells | IC50 = 1.16 µM | |
| Phyminimolide J | NF-κB Activation | LPS-stimulated 293T/NF-κB-luciferase reporter cells | IC50 = 3.15 µM | |
| Phyminimolide I | NF-κB Activation | LPS-stimulated 293T/NF-κB-luciferase reporter cells | IC50 = 9.95 µM | |
| Withanolide from P. peruviana | IL-6 Expression | TNF-α and IL-17 stimulated HeLa cells | IC50 = 65.1 nM | [5] |
| 4β-hydroxywithanolide E | IL-6 Expression | TNF-α and IL-17 stimulated HeLa cells | IC50 = 183 nM | [5] |
Note: The IC50 values for Withaferin A and Withanolide A on nitric oxide production are estimated based on a study that reported Withaferin A to be tenfold more effective than Withanolide A.[1][3]
Signaling Pathways Modulated by Withanolide Derivatives
Withanolide derivatives exert their anti-neuroinflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.
Experimental Protocols
The following section outlines a generalized methodology for assessing the anti-neuroinflammatory effects of withanolide derivatives in an in vitro setting.
Cell Culture and Treatment
-
Cell Line: Murine-derived BV-2 microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the withanolide derivative for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period (typically 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Cytokine Analysis (ELISA)
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from the treated cells.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65 subunit).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that withanolide derivatives, particularly Withaferin A, are potent inhibitors of neuroinflammation. The comparative data indicates that Withaferin A is significantly more effective than Withanolide A in suppressing nitric oxide production. While quantitative data for a broader range of derivatives and inflammatory markers is still emerging, the consistent inhibitory action on the NF-κB pathway underscores the therapeutic potential of this class of compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development as anti-neuroinflammatory agents.
References
- 1. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of 17alpha-hydroxywithanolide D: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profile of 17alpha-hydroxywithanolide D against its structural analogs, Withanolide D and Withaferin A. Due to the limited availability of direct safety studies on this compound, this guide leverages comprehensive experimental data from its closely related withanolides to offer a predictive overview and guide future toxicological assessments.
In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic potential of withanolides is a key indicator of their therapeutic efficacy and potential toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available IC50 values for this compound and its comparators across various cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | - | NMDA Receptor Binding | 44.24 nM | InvivoChem |
| Withanolide D | MM-CSCs | Growth Inhibition | 88.4 ± 13.9 nM | Frontiers in Pharmacology, 2017 |
| RPMIs | Growth Inhibition | 76.1 ± 8.0 nM | Frontiers in Pharmacology, 2017 | |
| MM1.S | Growth Inhibition | 107.2 ± 14.2 nM | Frontiers in Pharmacology, 2017 | |
| MM1.R | Growth Inhibition | 106.3 ± 11.0 nM | Frontiers in Pharmacology, 2017 | |
| Caco-2 | Cell Proliferation | 0.63 µM | Frontiers in Oncology, 2020 | |
| SKOV3 | Cell Proliferation | 2.93 µM | Frontiers in Oncology, 2020 | |
| Withaferin A | MCF-7 | Cell Viability | 853.6 nM | PLOS ONE, 2015 |
| MDA-MB-231 | Cell Viability | 1066 nM | PLOS ONE, 2015 | |
| U87MG | Cell Proliferation | 0.31 µM | ResearchGate, 2016 | |
| GBM2 | Cell Proliferation | 0.28 µM | ResearchGate, 2016 | |
| GBM39 | Cell Proliferation | 0.25 µM | ResearchGate, 2016 | |
| KLE | Cell Proliferation | 10 µM | Frontiers in Pharmacology, 2022 |
In Vivo Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. The LD50 value represents the dose of a substance expected to be lethal to 50% of a tested animal population. The NOAEL is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.
| Compound | Animal Model | Route of Administration | LD50 | NOAEL | Reference |
| Withaferin A | Mice | Oral | > 2000 mg/kg | at least 500 mg/kg | [2][3] |
No specific LD50 or NOAEL data has been found for this compound or Withanolide D in the reviewed literature.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways affected by these withanolides is crucial for predicting their toxicological effects.
Withanolide D has been shown to enhance the radiosensitivity of cancer cells by inhibiting the non-homologous end joining (NHEJ) DNA damage repair pathway. This mechanism, while beneficial in a therapeutic context, highlights a potential for genotoxicity that warrants further investigation.
Caption: Withanolide D inhibits the NHEJ DNA repair pathway.
Withaferin A exhibits a more complex interaction with multiple signaling pathways. It is known to induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of the Akt/NF-κB/Bcl-2 and Notch signaling pathways.
Caption: Withaferin A modulates multiple signaling pathways.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Acute Oral Toxicity (LD50) Determination in Mice
This protocol provides a general guideline for determining the median lethal dose (LD50) of a substance.
Workflow:
References
Benchmarking 17alpha-hydroxywithanolide D Against Standard-of-Care Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pre-clinical performance of withanolides, particularly 17alpha-hydroxywithanolide D and its close analogs, against established standard-of-care drugs in oncology and inflammatory disease models. This document synthesizes available experimental data to facilitate an evidence-based evaluation of their therapeutic potential.
While direct comparative studies for this compound are limited, this guide leverages data from closely related withanolides, Withaferin A and Withanolide D, to provide a meaningful benchmark. It is important to note that these compounds are used as surrogates and that their activity may not be completely identical to this compound.
In Vitro Cytotoxicity: Withanolides vs. Standard Chemotherapy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of withanolides and standard-of-care chemotherapy drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of Withanolides in Human Cancer Cell Lines
| Cell Line | Cancer Type | Withaferin A | Withanolide D |
| A549 | Lung Carcinoma | 0.46 - 4.3 | 1.5 |
| MCF7 | Breast Adenocarcinoma | 0.6 - 2.5 | 0.8 |
| DU145 | Prostate Carcinoma | Not Specified | 1.8 |
| SKOV3 | Ovarian Cancer | 7.9 | 2.93 |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | 0.63 |
Table 2: IC50 Values (µM) of Standard-of-Care Chemotherapy Drugs in Human Cancer Cell Lines
| Cell Line | Doxorubicin | Cisplatin | 5-Fluorouracil (5-FU) |
| A549 | 1.5 - >20 | 3 - 18.3 | 10.32 |
| MCF7 | 0.1 - 2.5 | 8.0 - 20.0 | 1.71 |
| DU145 | Not Specified | Not Specified | Not Specified |
| SKOV3 | Not Specified | Not Specified | Not Specified |
| Caco-2 | >20 | 107 | 20.22 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is a range compiled from multiple sources to provide a general comparison.
Anti-Inflammatory Activity: A Look at In Vitro Models
Withanolides have demonstrated potent anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory activity involves stimulating macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).
The standard-of-care for many inflammatory conditions like rheumatoid arthritis includes disease-modifying antirheumatic drugs (DMARDs) such as methotrexate (B535133). In ex vivo studies using macrophages from rats with adjuvant-induced arthritis, methotrexate treatment has been shown to reduce the production of NO[1]. However, a standardized IC50 value for methotrexate in LPS-stimulated RAW 264.7 cells is not consistently reported in the literature, making a direct quantitative comparison challenging.
Mechanism of Action: Signaling Pathways
Withanolides exert their anticancer and anti-inflammatory effects through the modulation of key signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Apoptosis Induction Pathway
Withanolides trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis, leading to cell death.
NF-κB Signaling Inhibition
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate pro-inflammatory and anti-apoptotic genes. Withanolides have been shown to inhibit this pathway by preventing the degradation of IκBα.[2][3][4][5][6][7]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[8][9][10][11]
Apoptosis (Annexin V-FITC) Assay
Objective: To detect and quantify apoptosis in cells treated with a test compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2][12][13][14]
NF-κB Luciferase Reporter Assay
Objective: To measure the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.
Principle: This assay utilizes a reporter gene system where the luciferase gene is under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is proportional to the NF-κB activity.
Procedure:
-
Transfection: Transfect cells with a plasmid containing the NF-κB luciferase reporter construct. Alternatively, use a stable cell line expressing the reporter.
-
Compound Treatment: Pre-treat the cells with the test compound for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition by the test compound.[15][16][17][18][19]
References
- 1. Methotrexate suppresses nitric oxide production ex vivo in macrophages from rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jivasupplements.org [jivasupplements.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. bowdish.ca [bowdish.ca]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
A Guide to the Safe Disposal of 17alpha-hydroxywithanolide D
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 17alpha-hydroxywithanolide D, a naturally occurring withanolide that has been noted for its cytotoxic activity.[1] Adherence to these guidelines is essential for minimizing risks associated with this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, 0.11 mm thickness or greater | Provides a barrier against skin contact. A breakthrough time of 480 minutes is recommended. |
| Respiratory Protection | NIOSH (US) or EN 166 (EU) approved respirator | Required when handling the solid compound to avoid inhalation of dust particles. |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. Avoid generating dust when working with the solid form of the compound.
Disposal Procedures for this compound
Given its cytotoxic properties, this compound waste must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (gloves, disposable lab coats), and any lab materials (e.g., weighing paper, pipette tips) that have come into direct contact with the compound.
-
Place all solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container. The container should be marked "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used and clearly marked with the contents, including the name of the compound and the solvent.
-
Step 2: Decontamination of Work Surfaces and Equipment
-
All non-disposable equipment and work surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a laboratory-grade detergent and water to clean the surfaces.
-
Collect all cleaning materials, such as wipes and paper towels, and dispose of them as solid hazardous waste.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of cytotoxic chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 17alpha-hydroxywithanolide D
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 17alpha-hydroxywithanolide D, a compound noted for its cytotoxic activity.[1] Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Double-gloving with nitrile gloves | Tightly fitting safety goggles | Disposable gown over a lab coat | NIOSH-approved respirator (e.g., N95) |
| Working with Solutions | Double-gloving with nitrile gloves | Tightly fitting safety goggles or face shield | Disposable gown over a lab coat | Not required if handled in a certified chemical fume hood |
| Waste Disposal | Double-gloving with nitrile gloves | Tightly fitting safety goggles | Disposable gown over a lab coat | Not required |
| Spill Cleanup | Double-gloving with nitrile gloves | Face shield and safety goggles | Disposable, fluid-resistant gown | NIOSH-approved respirator with appropriate cartridges |
Note on Gloves: When handling cytotoxic compounds, it is recommended to use two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound.
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface deactivating agent if available).
-
Weighing: Use a dedicated set of spatulas and weighing boats. Alternatively, use disposable equipment to avoid cross-contamination. Tare the balance with the weighing vessel before adding the compound.
-
Aliquotting: If preparing stock solutions, do so immediately after weighing within the containment hood to minimize the risk of powder dispersal.
2.2. Working with Solutions:
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol. Ensure the solvent is compatible with the containment and storage materials.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols (e.g., "Cytotoxic").
-
Handling: All manipulations of solutions containing this compound should be performed within a chemical fume hood to prevent aerosol exposure.
Disposal Plan
Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.[2][3][4]
3.1. Waste Segregation:
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[2][3] These containers are often color-coded, for instance, with red or purple lids.[2][4][5]
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be disposed of in a dedicated, leak-proof "Cytotoxic Waste" container lined with a distinctive plastic bag (e.g., yellow with a purple stripe).[3][5]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams unless approved by your EHS department.
3.2. Disposal Procedure:
-
Collection: All cytotoxic waste must be collected at the point of generation in the appropriate, labeled containers.[3]
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected for final disposal.
-
Final Disposal: The final disposal of cytotoxic waste must be handled by a licensed hazardous waste contractor.[5] The primary method of disposal for cytotoxic waste is high-temperature incineration.[2][5]
Emergency Procedures: Spill and Exposure Management
4.1. Spill Cleanup:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent further spread of the contaminant.
-
Protect: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For small spills, gently cover with absorbent pads. For larger spills, use a cytotoxic spill kit.
-
Clean: Carefully collect the absorbent material and any contaminated debris and place it in a cytotoxic waste container. Clean the spill area with a suitable decontaminating solution as recommended by your institution's EHS.
-
Report: Report the spill to your laboratory supervisor and EHS department.
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: Handling and Disposal Workflow for this compound.
References
- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
